molecular formula C7H5N3O2 B595129 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid CAS No. 1260670-03-8

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

Cat. No.: B595129
CAS No.: 1260670-03-8
M. Wt: 163.136
InChI Key: MFPLNQVEJKPCCB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is a privileged chemical scaffold in medicinal chemistry, serving as a critical building block for developing novel therapeutic agents. Its core structure is a key intermediate in constructing more complex molecules, particularly in oncology research, where related pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent antileukemic agents . These compounds demonstrate broad-spectrum anti-proliferative activity and can induce cell cycle arrest and modulate proteins related to cell death and viability in leukemia cell lines . Beyond oncology, this chemotype is recognized for its versatile bioactive properties. The pyrazolopyridine core is a known skeleton for developing potent kinase inhibitors and has been identified in compounds that act as selective activators of biological targets like PPARα, a nuclear receptor relevant for treating dyslipidemia . The carboxylic acid functional group at the 5-position provides a versatile handle for further synthetic modification, allowing researchers to create diverse amide, ester, and other derivatives for structure-activity relationship (SAR) studies and lead optimization . This compound is for research and development use only in a laboratory setting. It is not intended for human, veterinary, or household use.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLNQVEJKPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740146
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-03-8
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
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Record name 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
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Foundational & Exploratory

Structure Elucidation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][2] Specifically, the 1H-Pyrazolo[4,3-b]pyridine framework is a key building block in the development of kinase inhibitors and other targeted therapeutics. The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a representative member of this important class. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray crystallography. The causality behind each experimental choice and the logic of data interpretation are emphasized to provide a self-validating system for structural confirmation.

Foundational Analysis: Hypothesis Generation

Before any instrumental analysis, the nominal structure provides a wealth of information from which we can form a working hypothesis.

  • Molecular Formula: C₇H₅N₃O₂[3]

  • Molecular Weight: 163.13 g/mol [3][4]

  • Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) + (N/2), we calculate a DoU of 7. This is consistent with the proposed fused bicyclic aromatic system (5 double bonds + 2 rings = 7 degrees of unsaturation), which includes a carboxylic acid group.

This foundational data allows us to proceed with a clear set of expectations for the spectroscopic data to follow. Our primary challenge is not just to confirm the presence of the constituent atoms but to definitively establish the correct isomeric arrangement of the pyrazolo[4,3-b]pyridine core and the position of the carboxylic acid substituent.

Mass Spectrometry: Confirming the Blueprint

Core Objective: To obtain the exact molecular mass and elemental composition, and to gain preliminary structural insights through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high-resolution capabilities of the TOF analyzer will provide mass accuracy within 5 ppm.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation: From Mass to Fragments

The initial HRMS spectrum validates the elemental composition. The subsequent MS/MS analysis provides the first pieces of the structural puzzle. For pyrazolopyridine carboxylic acids, fragmentation is predictable and highly informative. The primary fragmentation pathway involves the initial loss of CO₂, a characteristic behavior of carboxylic acids.[5] This is often followed by the cleavage of the heterocyclic rings.

M [M+H]⁺ m/z 164.0455 P1 [C₆H₅N₃]⁺ m/z 120.0505 M->P1 -44.0 Da F1 Loss of CO₂ (Decarboxylation) F2 Loss of HCN (Ring Fragmentation) P2 [C₅H₄N₂]⁺ m/z 93.0423 P1->P2 -27.0 Da

Caption: Predicted MS/MS fragmentation pathway.

Table 1: Expected HRMS Data

Ion SpeciesFormulaCalculated m/zRationale
[M+H]⁺C₇H₆N₃O₂⁺164.0455Protonated molecular ion.
[M+H - H₂O]⁺C₇H₄N₃O⁺146.0349Potential loss of water.
[M+H - CO₂]⁺C₆H₆N₃⁺120.0556Decarboxylation, confirms carboxylic acid.[5]
[M+H - CO₂ - HCN]⁺C₅H₅N₂⁺93.0447Subsequent ring fragmentation.[5]

NMR Spectroscopy: Assembling the Framework

Core Objective: To unambiguously map the ¹H and ¹³C nuclei, establish through-bond connectivities, and confirm the specific isomeric structure. A combination of 1D and 2D NMR experiments is essential.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the clear observation of exchangeable protons (NH and OH).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: Standard proton spectrum.

    • 1D ¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹JCH).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH, ³JCH) correlations, which are crucial for connecting molecular fragments.

Data Interpretation: Building the Molecule
  • ¹H NMR: We expect to see signals for three distinct aromatic protons, one pyrazole N-H proton, and one carboxylic acid O-H proton. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The N-H and O-H protons will appear as broad singlets at the low-field end of the spectrum, readily identifiable by their disappearance upon a D₂O exchange experiment.[6]

  • ¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the acid will be the most downfield signal (>160 ppm).[7] The remaining six carbons will reside in the aromatic/heteroaromatic region.

  • 2D NMR Integration: The true power lies in the 2D experiments. The HMBC spectrum is the cornerstone of this analysis. For instance, observing a correlation from the proton at position 7 to the carbonyl carbon at position 5 would definitively confirm the placement of the carboxylic acid group. Similarly, long-range correlations from the pyridine protons to the pyrazole carbons will confirm the fusion of the two rings in the correct [4,3-b] orientation.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Final Final Structure (Unambiguous Connectivity) COSY->Final HSQC->Final HMBC->Final

Caption: Integrated NMR workflow for structure determination.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1N-H~14.0 (br s)-C3, C7a
3C-H~8.3 (s)~135C7a, C3a
5C-~145H7
-COOH~13.8 (br s)~165H7, H6
6C-H~8.8 (d)~115COOH, C7a
7C-H~9.1 (d)~148COOH, C5, C3a
3aC-~118H3
7aC-~150H3, H7, H6

Note: Predicted shifts are estimates based on related pyrazolopyridine structures.[8][9] Actual values may vary.

Infrared Spectroscopy: Functional Group Fingerprinting

Core Objective: To rapidly confirm the presence of key functional groups predicted by the hypothesized structure.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation: Vibrational Evidence

The IR spectrum provides a quick and definitive checklist for expected functional groups. The most prominent feature will be the extremely broad O-H stretch of the carboxylic acid dimer, which typically spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹. Overlapping with this will be the N-H stretch of the pyrazole ring. The carbonyl (C=O) stretch provides a sharp, strong absorption around 1700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, strong
PyrazoleN-H stretch3100 - 3200Medium, can be broad[10]
Carboxylic AcidC=O stretch1680 - 1710Sharp, strong[11]
Aromatic RingsC=C / C=N stretch1450 - 1620Multiple sharp bands

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides a robust and conclusive structural proof, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It moves beyond connectivity to provide a precise 3D model of the molecule as it exists in the solid state.

Core Objective: To determine the exact spatial arrangement of all atoms, confirming bond lengths, bond angles, tautomeric form, and intermolecular interactions.

Experimental Protocol: Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., DMF/water, ethanol).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate the final crystal structure.

The resulting electron density map will unequivocally show the pyrazolo[4,3-b]pyridine core, the position of the carboxylic acid, and the location of the pyrazole N-H proton, confirming the 1H-tautomer. Furthermore, it will reveal crucial details about intermolecular hydrogen bonding, such as the classic carboxylic acid dimer formation. Crystal structures for related pyrazole carboxylic acids have been successfully determined, providing a strong precedent.[12]

Conclusion

The structural elucidation of this compound is a systematic process of hypothesis and validation. By strategically employing a suite of modern analytical techniques, we create a self-validating workflow where the data from each method corroborates the others. High-resolution mass spectrometry confirms the elemental formula and key functional groups through fragmentation. Multi-dimensional NMR spectroscopy then provides the definitive map of the atomic framework and connectivity. Infrared spectroscopy offers a rapid and reliable confirmation of the functional groups. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, providing an unassailable three-dimensional picture of the molecule. This rigorous, mechanistically-driven approach ensures the absolute structural integrity of this vital heterocyclic building block, providing a solid foundation for its application in research and drug development.

References

  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793.
  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Reddy, T. Y., & Rao, V. R. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic and Medicinal Chemistry International Journal, 1(3).
  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • Lead Sciences. This compound.
  • PubChem. 1H-Pyrazolo(4,3-b)pyridine.
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2216.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid.
  • SpectraBase. FTIR of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, 3-ethyl ester.
  • Almássy, L., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(24), 5942.
  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. Spectra and physical data of (A2).
  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Wang, X., et al. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 985-987.

Sources

A Comprehensive Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The presented synthesis commences with the commercially available 2-chloro-3-nitropyridine-5-carboxylic acid and proceeds through a logical sequence of esterification, nitro group reduction, diazotization-cyclization, and final hydrolysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed rationale behind the strategic choices in each synthetic transformation. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These bicyclic structures are bioisosteres of purines and other endogenous molecules, allowing them to interact with a wide range of biological targets with high affinity and selectivity. Specifically, the 1H-pyrazolo[4,3-b]pyridine core has been identified in a number of biologically active compounds, including kinase inhibitors and agents targeting various receptors. The carboxylic acid moiety at the 5-position provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (1), reveals a practical and efficient synthetic strategy. The carboxylic acid can be obtained via the hydrolysis of a corresponding ester (2), a standard protecting group strategy for this functionality. The pyrazole ring of the core structure can be envisioned to be formed from a 3-amino-2-chloropyridine precursor (3) through a diazotization reaction followed by an intramolecular cyclization. The amino group in (3) can, in turn, be derived from the reduction of a nitro group in the precursor (4). This key intermediate, an ester of 2-chloro-3-nitropyridine-5-carboxylic acid, can be prepared from the commercially available carboxylic acid (5).

retrosynthesis 1 This compound (1) 2 Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate (2) 1->2 Hydrolysis 3 Ethyl 3-amino-2-chloropyridine-5-carboxylate (3) 2->3 Diazotization/Cyclization 4 Ethyl 2-chloro-3-nitropyridine-5-carboxylate (4) 3->4 Nitro Reduction 5 2-Chloro-3-nitropyridine-5-carboxylic acid (5) 4->5 Esterification

Caption: Retrosynthetic analysis of this compound.

This multi-step synthesis is designed to utilize readily available starting materials and employ reliable, high-yielding chemical transformations. The following sections will provide a detailed, step-by-step guide for each of these transformations.

Detailed Synthetic Protocols and Mechanistic Insights

The overall synthetic workflow is depicted below, followed by detailed experimental procedures for each step.

workflow start 2-Chloro-3-nitropyridine-5-carboxylic acid step1 Step 1: Esterification start->step1 intermediate1 Ethyl 2-chloro-3-nitropyridine-5-carboxylate step1->intermediate1 step2 Step 2: Nitro Reduction intermediate1->step2 intermediate2 Ethyl 3-amino-2-chloropyridine-5-carboxylate step2->intermediate2 step3 Step 3: Diazotization & Cyclization intermediate2->step3 intermediate3 Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 end This compound step4->end

Caption: Overall synthetic workflow for the preparation of the target molecule.

Step 1: Esterification of 2-Chloro-3-nitropyridine-5-carboxylic Acid

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is crucial to prevent unwanted side reactions in the subsequent reduction and cyclization steps. A classic Fischer esterification using ethanol in the presence of a catalytic amount of strong acid is a reliable method.

Protocol:

  • To a stirred suspension of 2-chloro-3-nitropyridine-5-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-chloro-3-nitropyridine-5-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[1][2][3]

Protocol:

  • Dissolve ethyl 2-chloro-3-nitropyridine-5-carboxylate (1.0 eq) in ethanol or ethyl acetate (15 volumes) in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-amino-2-chloropyridine-5-carboxylate, which is often used in the next step without further purification.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to its reduction to an amine. This method is generally high-yielding and avoids the use of harsh reducing agents.

Step 3: Diazotization and Intramolecular Cyclization

This step involves the conversion of the primary amino group to a diazonium salt, which then undergoes an intramolecular nucleophilic attack by the pyridine nitrogen to form the pyrazole ring.[4][5]

Protocol:

  • Dissolve ethyl 3-amino-2-chloropyridine-5-carboxylate (1.0 eq) in a mixture of acetic acid and propionic acid (1:1, 10 volumes) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate cyclization.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.

Causality: The diazotization of the 3-amino group forms a highly reactive diazonium salt. The adjacent pyridine nitrogen then acts as a nucleophile, displacing the diazonium group in an intramolecular cyclization to form the stable pyrazole ring. The chloro group at the 2-position is also displaced during this process.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.[6][7]

Protocol:

  • Dissolve ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 10 volumes).

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity (by HPLC)
12-Chloro-3-nitropyridine-5-carboxylic acidEthyl 2-chloro-3-nitropyridine-5-carboxylateEtOH, H₂SO₄85-95%>98%
2Ethyl 2-chloro-3-nitropyridine-5-carboxylateEthyl 3-amino-2-chloropyridine-5-carboxylateH₂, 10% Pd/C90-98%>97%
3Ethyl 3-amino-2-chloropyridine-5-carboxylateEthyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylateNaNO₂, Acetic Acid, Propionic Acid60-75%>98%
4Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylateThis compoundLiOH or NaOH, HCl90-97%>99%

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. The described multi-step synthesis is characterized by its logical progression, use of readily available starting materials, and employment of well-established, high-yielding chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently synthesize this valuable heterocyclic scaffold for their research and development endeavors. The self-validating nature of the described procedures ensures a high degree of reproducibility and the attainment of the final product in high purity.

References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing. [Link]
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Diazonium salts which are intermediates for 3-substituted pyridines.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Mol-Instincts. [Link]
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  • Process for preparation of nitropyridine derivatives.
  • Synthesis of 2-chloro-5-pyridine carboxylic acid. PrepChem.com. [Link]
  • Method for preparing 3-aminopyridines
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. PubMed Central. [Link]
  • Diazotis
  • Process for the hydrogenation of nitriles to primary amines.
  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B. [Link]
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  • Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines. PubMed Central. [Link]
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
  • A green and efficient hydrolysis of met. JOCPR. [Link]
  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. CoLab. [Link]
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"1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazolopyridine family, it is a fused bicyclic system containing a pyrazole ring fused to a pyridine ring.[1][2] This scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Its structural similarity to purine bases allows it to function as a bioisostere, potentially mimicking endogenous ligands to modulate the activity of enzymes like kinases.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity and properties of a compound are critical for its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile.

Core Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1260670-03-8[4]

  • Molecular Formula: C₇H₅N₃O₂[4]

  • Molecular Weight: 163.13 g/mol [4]

Chemical Structure

The structure consists of a pyrazole ring fused at the 4,3-position to a pyridine ring, with a carboxylic acid group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The predicted and experimental physicochemical properties are crucial for designing experimental conditions, particularly for solubility and formulation studies.

PropertyValueSource
Molecular Weight 163.13 g/mol PubChem[5]
Monoisotopic Mass 163.03818 DaPubChemLite[6]
XlogP (predicted) 0.4PubChemLite[6]
Topological Polar Surface Area (TPSA) 78.9 ŲPubChem[5]
Hydrogen Bond Donors 2ChemScene[7]
Hydrogen Bond Acceptors 3ChemScene[7]
Rotatable Bonds 1ChemScene[7]
Storage Conditions Store at -20°C, sealed and dryLead Sciences[4]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While comprehensive data is limited in public literature, key characterization points have been reported for the closely related isomer, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, which provides valuable reference.

Data TypeObserved Peaks / ValuesSource
¹H NMR (400 MHz, DMSO-d6) δ 14.38-13.62 (br, 1H), 9.07 (d, J = 1.6 Hz, 1H), 8.81 (d, J = 1.6 Hz, 1H), 8.32 (s, 1H)ChemicalBook[8]
Mass Spectrum (ESI+) m/z 164 [M+H]⁺ChemicalBook[8]
Predicted Collision Cross Section [M+H]⁺: 129.7 Ų; [M-H]⁻: 128.6 ŲPubChemLite[6]

Note: The provided NMR and Mass Spec data are for the isomeric 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) and serve as a close proxy. Researchers should obtain specific data for the [4,3-b] isomer for definitive characterization.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its use as a chemical intermediate.

Synthetic Approach

The synthesis of pyrazolopyridine cores can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[9][10] A common method involves the cyclization of functionalized pyrazole precursors. For instance, a related patent describes the preparation of the ethyl ester of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid from an intermediate and sodium nitrite under acidic conditions, highlighting a diazotization and cyclization pathway.[11]

A general and illustrative protocol for obtaining the carboxylic acid from its corresponding ester (a common precursor) involves hydrolysis.

G start Start: Ethyl 1H-pyrazolo[4,3-b]pyridine- 5-carboxylate step1 Step 1: Hydrolysis Reagents: LiOH or NaOH in THF/H₂O Condition: Room Temperature start->step1 step2 Step 2: Acidification Reagent: Aqueous HCl (e.g., 1N) Condition: 0°C to Room Temp. step1->step2 product Product: 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid step2->product

Caption: General workflow for the hydrolysis of an ester precursor.

Experimental Protocol: Ester Hydrolysis

This protocol outlines a standard procedure for converting an ethyl ester precursor to the final carboxylic acid.

  • Dissolution: Dissolve the starting material, Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, in a suitable solvent mixture such as tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the saponification reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up & Acidification: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify it by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is acidic (typically pH 2-3).

  • Isolation: The carboxylic acid product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to yield the pure this compound.

Causality: The use of a strong base (NaOH) is essential to hydrolyze the ester functional group into a carboxylate salt. Subsequent acidification with a strong acid (HCl) is required to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate, enabling its isolation.

Chemical Reactivity

The reactivity of this molecule is dictated by its two primary functional components: the pyrazolopyridine core and the carboxylic acid group.

  • Pyrazolopyridine Core: This N-heterocyclic system is relatively electron-deficient. The nitrogen atoms can act as bases or nucleophiles, and the ring system can participate in various substitution reactions. It is a stable aromatic system that serves as a rigid scaffold for orienting other functional groups.

  • Carboxylic Acid Group: This functional group is the primary site for derivatization. It can undergo standard carboxylic acid reactions, such as:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Coupling: Reaction with amines using coupling reagents (e.g., HATU, EDC/HOBt) to form amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

    • Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride.

Applications in Drug Discovery

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.[3]

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[12] The pyrazolopyridine core acts as a "hinge-binder," a structural motif that can form key hydrogen bonds with the ATP-binding site of many kinases.

This molecule is a crucial intermediate for targeting enzymes such as:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate inflammation and immunity.

  • Spleen Tyrosine Kinase (SYK): A key mediator in the signaling of immunoreceptors.

Authoritative Insight: The utility of this scaffold stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for fine-tuning of potency and selectivity against specific kinase targets.[3] The carboxylic acid provides a convenient handle to attach other pharmacophoric groups that can interact with different regions of the enzyme's active site.

G core 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid reaction Amide Coupling (with R-NH₂) core->reaction derivative Resulting Amide Derivative (Advanced Intermediate) reaction->derivative target1 Target: Kinase Inhibitors (e.g., JAK, SYK) derivative->target1 Biological Screening target2 Target: Other CNS Agents, Anti-inflammatory Drugs derivative->target2 Biological Screening

Caption: Role as a core scaffold in drug development.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

  • Hazards: While specific data for this compound is not widely published, related heterocyclic carboxylic acids may cause skin and eye irritation.[5] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required.

  • Storage: The compound should be stored in a freezer under -20°C in a tightly sealed container under a dry atmosphere to prevent degradation.[4]

References

  • This compound. Lead Sciences. [Link]
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  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety.
  • Synthesis and antioxidant evaluation of some new pyrazolopyridine deriv

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A Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS No: 1260670-03-8), a heterocyclic scaffold of significant interest in pharmaceutical research and drug development.[1] As a critical component in the synthesis of kinase inhibitors, rigorous structural confirmation and purity assessment are paramount.[1] This document synthesizes predicted and literature-derived data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed to serve as a practical reference for researchers, offering not only spectral data interpretation but also field-proven protocols and the scientific rationale behind experimental choices, ensuring robust and reliable characterization of this important molecule.

Molecular Structure and Physicochemical Properties

This compound is a fused bicyclic azaheterocycle. The fusion of the pyrazole and pyridine rings creates a rigid, planar system, while the carboxylic acid moiety provides a key site for hydrogen bonding and further chemical modification. Understanding this structure is fundamental to interpreting its spectroscopic output.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[2][3]
Molecular Weight 163.13 g/mol [3][4]
Monoisotopic Mass 163.03818 Da[2]
CAS Number 1260670-03-8[3]
Predicted XLogP 0.4[2]
Appearance Solid (predicted)-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a polar aprotic solvent like DMSO-d₆ is the optimal choice. It readily dissolves the polar carboxylic acid and, crucially, its non-exchangeable nature allows for the observation of the acidic N-H and O-H protons.

Predicted ¹H NMR Analysis (400 MHz, DMSO-d₆)

While a definitive experimental spectrum for this specific isomer is not widely published, we can predict the chemical shifts based on data from closely related pyrazolopyridine structures and established principles.[5][6] The spectrum is expected to be simple, showing three distinct aromatic signals and two exchangeable protons at very low field.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Predicted δ (ppm)MultiplicityAssignmentRationale
> 13.0broad singlet (br s)COOHThe carboxylic acid proton is highly deshielded and subject to hydrogen bonding, appearing as a broad signal.
~ 11.0 - 12.0broad singlet (br s)N-HThe pyrazole N-H proton is acidic and typically appears in this downfield region.
~ 8.8 - 9.0doublet (d)H6Protons on the pyridine ring are significantly deshielded. This proton is adjacent to the electronegative nitrogen atom.
~ 8.4 - 8.6singlet (s)H3The proton on the pyrazole ring. Data from related structures show this proton in a highly deshielded environment.[6]
~ 7.8 - 8.0doublet (d)H4The second proton on the pyridine ring, coupled to H6.
Predicted ¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon framework. Seven distinct carbon signals are expected. The chemical shifts can be predicted by analyzing the electronic environment of each carbon atom and referencing data from similar heterocyclic systems.[6][7]

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted δ (ppm)AssignmentRationale
~ 165.0 - 168.0C=OThe carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule.
~ 145.0 - 155.0C5, C7aQuaternary carbons at the ring fusion and attached to nitrogen atoms are significantly deshielded.
~ 135.0 - 145.0C3, C6Aromatic CH carbons adjacent to nitrogen atoms or part of the electron-deficient pyridine ring.
~ 115.0 - 125.0C4Aromatic CH carbon on the pyridine ring.
~ 110.0 - 115.0C3aQuaternary carbon at the pyrazole-pyridine fusion point.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the range from -1 to 15 ppm to ensure observation of all protons, including the acidic COOH proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width to cover the range from 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) or TMS (δ 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that typically yields an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental formula by providing a highly accurate mass measurement.

Table 4: Predicted High-Resolution Mass Spectrometry Data

AdductFormulaCalculated Exact Mass (m/z)
[M+H]⁺ C₇H₆N₃O₂⁺164.04546
[M+Na]⁺ C₇H₅N₃O₂Na⁺186.02740
[M-H]⁻ C₇H₄N₃O₂⁻162.03090
Data sourced from PubChemLite predictions.[2]
Fragmentation Analysis (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion (e.g., m/z 164.05) reveals characteristic fragmentation patterns that further corroborate the structure. Based on studies of similar pyrazolopyridine carboxylic acids, a primary fragmentation pathway involves the initial loss of small, stable molecules.[8]

fragmentation_pathway parent [M+H]⁺ m/z = 164.05 frag1 [M+H - H₂O]⁺ m/z = 146.04 parent->frag1 - H₂O (18.01 Da) frag2 [M+H - CO₂]⁺ m/z = 120.06 parent->frag2 - CO₂ (43.99 Da) (from COOH) frag3 [M+H - H₂O - CO]⁺ m/z = 118.03 frag1->frag3 - CO (28.01 Da)

Caption: Plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 HPLC column to ensure sample purity before introduction into the mass spectrometer. A simple gradient from high aqueous to high organic mobile phase is typically sufficient.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: Set a full scan range appropriate for the compound, e.g., m/z 50-500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 10 L/min, 300 °C) to ensure efficient desolvation.

  • MS/MS Acquisition: Perform a second experiment using a product ion scan. Isolate the precursor ion (m/z 164.05) in the first quadrupole and apply a collision energy (e.g., 15-30 eV) in the collision cell to induce fragmentation. Scan the third quadrupole to detect the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic rings.[9][10][11][12]

Table 5: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThe extremely broad nature of this peak is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[10][12]
3100 - 3000C-H stretchAromaticC-H stretching vibrations from the fused heterocyclic rings.[9]
~1710 (strong)C=O stretchConjugated Carboxylic AcidThe carbonyl stretch is a strong, sharp absorption. Its position below 1725 cm⁻¹ indicates conjugation with the aromatic system.[11][12]
1600 - 1475C=C / C=N stretchAromatic RingsMultiple bands in this region arise from the stretching vibrations within the pyrazole and pyridine rings.[9][11]
1300 - 1000C-O stretchCarboxylic AcidStretching of the C-O single bond.
Experimental Protocol for ATR-FTIR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Integrated Spectroscopic Workflow

Effective characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they provide definitive proof of identity and purity.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid Sample nmr NMR (DMSO-d₆) sample->nmr ms LC-MS (ACN/H₂O) sample->ms ir ATR-FTIR (Solid) sample->ir nmr_data ¹H & ¹³C Shifts Connectivity nmr->nmr_data ms_data Molecular Formula (HRMS) Fragmentation Pattern ms->ms_data ir_data Functional Group ID (COOH, Aromatic) ir->ir_data conclusion Structural Confirmation & Purity Assessment nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Integrated workflow for spectroscopic characterization.

References

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  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Zheldakov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798.
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). University of Georgia.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
  • This compound. (n.d.). Acros Pharmatech.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
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  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
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An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS No. 1260670-03-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's chemical identity, explores synthetic strategies, and discusses its pivotal role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. A comparative analysis with its constitutional isomer, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is also presented to highlight the structural nuances that influence biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The arrangement of nitrogen atoms in the pyrazolopyridine core allows for a variety of hydrogen bonding interactions and serves as a versatile template for the synthesis of compounds with diverse pharmacological profiles.

Among the various isomeric forms, the 1H-pyrazolo[4,3-b]pyridine core has garnered considerable attention for its utility in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This guide focuses specifically on this compound, a key intermediate that provides a strategic handle for further chemical modifications, enabling the synthesis of libraries of potential drug candidates.

Compound Identification and Physicochemical Properties

CAS Number: 1260670-03-8[1]

Molecular Formula: C₇H₅N₃O₂[1]

Molecular Weight: 163.13 g/mol [1]

PropertyValueSource
CAS Number 1260670-03-8[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13[2]
InChI Key MFPLNQVEJKPCCB-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=NC2=C1NN=C2)C(=O)O[3]
Purity Typically ≥97%[1][4]
Storage Sealed in dry, Store in freezer, under -20°C[1]

Synthesis of this compound

Representative Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available pyridine derivatives. The key steps would involve the introduction of a hydrazine moiety and subsequent cyclization to form the pyrazole ring fused to the pyridine core. The final step would be the hydrolysis of an ester to yield the desired carboxylic acid.

Synthesis_Workflow A Substituted Pyridine Precursor B Introduction of Hydrazine Moiety A->B Hydrazine C Intramolecular Cyclization B->C Acid/Base Catalysis D Ester Hydrolysis C->D NaOH / H2O E This compound D->E Application_Pathway A 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid B Chemical Modification (Amide Coupling, etc.) A->B C Library of Derivatives B->C D Kinase Inhibition Assays C->D E Lead Compound Identification D->E F JAK & SYK Inhibitors E->F

Sources

The Strategic Versatility of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Among these, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, particularly when adorned with a carboxylic acid at the 5-position. This seemingly simple bicyclic heterocycle serves as a powerful launchpad for the development of potent and selective modulators of various biological targets, with a notable emphasis on protein kinases, which are pivotal players in numerous disease pathologies, especially cancer. This in-depth technical guide will navigate the synthesis, key applications, and structure-activity relationships (SAR) of derivatives stemming from 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, providing a comprehensive resource for scientists engaged in drug discovery.

The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Framework

The 1H-pyrazolo[4,3-b]pyridine system is one of nine possible isomers of pyrazolopyridine, a class of compounds that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure, coupled with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This intrinsic feature allows it to mimic the purine core of ATP, making it an ideal candidate for targeting the ATP-binding sites of protein kinases. The carboxylic acid functionality at the 5-position further enhances its utility, serving as a versatile chemical handle for the introduction of a wide array of substituents to probe interactions with the solvent-exposed regions of the target protein and to fine-tune the physicochemical properties of the resulting molecules.

Synthetic Pathways to the Core Structure

The construction of the this compound core can be approached through several synthetic strategies. A prevalent and effective method involves the cyclization of a suitably substituted pyridine precursor. One such approach, based on the synthesis of related pyrazolo[4,3-b]pyridines, starts from a readily available 2-chloro-3-nitropyridine derivative.[2]

Conceptual Synthetic Workflow

Synthetic Workflow A 2-Chloro-3-nitropyridine B Substituted Pyridine Intermediate A->B SNA_r with an active methylene compound C Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate B->C Japp-Klingemann type cyclization D This compound C->D Ester Hydrolysis

Caption: A conceptual workflow for the synthesis of the target carboxylic acid.

Detailed Experimental Protocol: A Plausible Route

The following protocol outlines a plausible multi-step synthesis of this compound, adapted from methodologies reported for analogous pyrazolopyridine systems.[2]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of a suitable active methylene compound (e.g., ethyl acetoacetate) in an appropriate solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add a solution of 2-chloro-3-nitropyridine in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting substituted pyridine intermediate by column chromatography.

Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the displacement of the chloro group by the enolate of the active methylene compound.

Step 2: Reductive Cyclization (Japp-Klingemann Type Reaction)

  • Subject the intermediate from Step 1 to reduction of the nitro group, for example, using catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent like iron powder in acetic acid.

  • The in situ generated amino group will then undergo an intramolecular cyclization with the adjacent ketone functionality, followed by dehydration, to form the pyrazole ring.

  • Purify the resulting ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate by recrystallization or column chromatography.

Causality: The reduction of the nitro group to an amine provides the necessary nucleophile in close proximity to the electrophilic carbonyl carbon, facilitating an intramolecular condensation to form the five-membered pyrazole ring.

Step 3: Ester Hydrolysis

  • Dissolve the ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Causality: The basic conditions promote the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired this compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The 5-carboxylic acid group is a key point of diversification, often converted to a variety of amides to explore structure-activity relationships and to modulate pharmacokinetic properties.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Its inhibition is a promising therapeutic strategy for the treatment of various autoimmune and inflammatory diseases, as well as certain B-cell malignancies.[3] Several pyrazolopyridine derivatives have been identified as potent Syk inhibitors, and the 1H-pyrazolo[4,3-b]pyridine-5-carboxamide scaffold represents a promising avenue for the development of novel Syk inhibitors.[3]

The general structure-activity relationship for these inhibitors often involves:

  • The pyrazolopyridine core: Acts as the hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.

  • The 5-carboxamide: The amide nitrogen and the substituent on the amide can engage in additional hydrogen bonding and van der Waals interactions within the ATP-binding pocket.

  • Substituents on the pyrazole and pyridine rings: These can be modified to enhance potency, selectivity, and physicochemical properties.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Several small molecule JAK inhibitors have been approved for clinical use, and the pyrazole scaffold is a common feature in many of these drugs.[4][5] The this compound core provides a valuable template for the design of novel JAK inhibitors.

Illustrative Kinase Inhibition Data for Pyrazolopyridine Scaffolds

While specific data for derivatives of this compound is emerging, the broader class of pyrazolopyridines has demonstrated significant activity against various kinases.

ScaffoldKinase TargetIC50 (nM)Reference
PyrazolopyrimidineEg53300 - 5720[6]
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2Potent (qualitative)[7]
1H-Pyrazolo[3,4-b]pyridineTBK10.2[8]
PyrazolopyridineSyk1200[3]
1H-Pyrazolo[3,4-b]pyridineALK-L1196M<0.5[9]

Note: This table presents data for related pyrazolopyridine scaffolds to illustrate the potential of the core structure.

Logical Relationship in Kinase Inhibitor Design

Kinase Inhibitor Design Scaffold 1H-Pyrazolo[4,3-b]pyridine Core Hinge Hinge Binding Motif (ATP Mimic) Scaffold->Hinge Carboxylic_Acid 5-Carboxylic Acid Amide 5-Carboxamide Derivatives Carboxylic_Acid->Amide Amide Coupling SAR Structure-Activity Relationship (SAR) Exploration Amide->SAR Potency Improved Potency & Selectivity SAR->Potency PK Enhanced Pharmacokinetic Properties SAR->PK

Caption: The central role of the 5-carboxylic acid in SAR-driven optimization.

Future Perspectives and Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent ability to interact with the ATP-binding sites of kinases make it an invaluable starting point for the development of novel therapeutics. The 5-carboxylic acid functionality provides a crucial vector for diversification, enabling the systematic exploration of structure-activity relationships to achieve high potency and selectivity. As our understanding of the kinome and its role in disease continues to expand, it is certain that derivatives of this versatile scaffold will continue to feature prominently in the discovery of next-generation targeted therapies. The challenge and opportunity for medicinal chemists lie in the rational design of novel derivatives that not only exhibit superior efficacy but also possess the drug-like properties necessary for clinical success.

References

  • Huang, Y., Li, Y., Dong, G., Zhang, W., Liu, N., & Sheng, C. (2018). Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. Archiv der Pharmazie, 351(8), e1800083. [Link]
  • Baryshnikov, S. V., Ryabova, V. V., Konyushkin, L. D., & Zhidkov, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
  • Yadav, P., Singh, S., Singh, M., & Singh, R. K. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic chemistry, 84, 493–504. [Link]
  • Chem-Space. (n.d.). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?
  • Dawidowski, M., Kalel, V. C., Fino, R., Pykacz, E., Schliebs, W., Plettenburg, O., Erdmann, R., & Popowicz, G. M. (2019). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(1), 38-62. [Link]
  • Patel, H., & Chhabria, M. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 646-652. [Link]
  • Al-Warhi, T., Al-Mahmoudy, A. M., & El-Sayed, M. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific reports, 13(1), 579. [Link]
  • Wang, L., Chen, Y., Li, D., Liu, Y., Zhang, Y., & Wang, L. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & biomolecular chemistry, 17(36), 8375–8388. [Link]
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [Link]
  • Norkaitė, K., Vaickelionienė, R., Vaickelionis, G., & Meškys, R. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6656. [Link]
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1411–1425. [Link]
  • Ušćumlić, G., & Šukalović, V. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Chemistry, 20(23), 2445-2455. [Link]
  • Lee, J., Kim, M., Lee, J. W., Lee, J., Park, H., & Lee, J. (2017). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Bulletin of the Korean Chemical Society, 38(11), 1311-1315. [Link]
  • Zareef, M., Iqbal, R., Zaidi, J. H., Arfan, M., & Shaheen, F. (2006). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Journal of the Chemical Society of Pakistan, 28(5), 494-498. [Link]
  • Menet, C. J., & Vu, C. B. (2011). Pyrazole derivatives as jak inhibitors.
  • Lee, K., Kim, M., Lee, J. W., Park, H., & Lee, J. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1426–1438. [Link]
  • Verga, D., O'Connell, M. A., & Rozas, I. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 28(14), 5413. [Link]
  • Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Mulheron, J. G., Marques, J. C., Villa, K. D., Zhu, J., & Dush, M. K. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 13(6), 1133–1136. [Link]
  • Bechman, K., Subesinghe, S., & Galloway, J. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology (Oxford, England), 58(Suppl 1), i26–i33. [Link]
  • Barghash, R. F., Eldehna, W. M., Abou-Seri, S. M., Ali, M. M., & Abdel-Aziz, H. A. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

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An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a focal point for the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthetic strategies for accessing derivatives of this valuable scaffold, with a particular focus on 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid and its related analogues. We will delve into both established, experimentally validated protocols and conceptually sound synthetic approaches, offering insights into the chemical logic that underpins these methodologies.

Strategic Approaches to the 1H-Pyrazolo[4,3-b]pyridine Core

The synthesis of the 1H-pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main retrosynthetic strategies:

  • Strategy A: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core. This approach is particularly effective when starting with readily available, functionalized pyridines. The key challenge lies in the regioselective formation of the pyrazole ring.

  • Strategy B: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core. This method is advantageous when diverse pyrazole precursors are accessible. The construction of the pyridine ring often involves cyclocondensation reactions with a 1,3-dicarbonyl equivalent.

This guide will explore both strategies, providing detailed experimental protocols where available and outlining plausible synthetic routes for derivatives of interest.

Part 1: Experimentally Validated Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives

A highly efficient and operationally simple one-pot synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates has been recently developed, starting from readily available 2-chloro-3-nitropyridines.[1][2] This method exemplifies Strategy A, involving the formation of the pyrazole ring onto a pyridine scaffold.

Overall Synthetic Workflow

The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1][2]

G cluster_0 One-Pot Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylates 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Pyridinyl_Keto_Ester Pyridinyl_Keto_Ester 2-Chloro-3-nitropyridine->Pyridinyl_Keto_Ester Ethyl Acetoacetate, NaH (SNAr) Azo_Intermediate Azo_Intermediate Pyridinyl_Keto_Ester->Azo_Intermediate Arenediazonium Tosylate (Azo Coupling) Hydrazone_Intermediate Hydrazone_Intermediate Azo_Intermediate->Hydrazone_Intermediate Base (e.g., Pyrrolidine) Deacylation & Rearrangement Pyrazolo_Pyridine Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Hydrazone_Intermediate->Pyrazolo_Pyridine Intramolecular Cyclization (SNAr)

Caption: One-pot synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylates.

Mechanistic Insights

The key to this one-pot procedure is the modified Japp-Klingemann reaction. The process begins with the SNAr reaction of a 2-chloro-3-nitropyridine with ethyl acetoacetate to form the corresponding pyridinyl keto ester. This is followed by an azo coupling with an arenediazonium tosylate. The resulting azo intermediate undergoes a base-mediated deacylation and rearrangement to form a hydrazone. This hydrazone then undergoes an intramolecular SNAr reaction, where the hydrazone nitrogen displaces the nitro group to form the pyrazole ring, yielding the final 1H-pyrazolo[4,3-b]pyridine-3-carboxylate product.[1][2] An interesting feature of this reaction is an unusual C-N migration of the acetyl group, which has been elucidated through the isolation of intermediates and NMR experiments.[1][2]

Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[1][2]
  • Preparation of the Pyridinyl Keto Ester (Intermediate):

    • To a suspension of NaH (60% in mineral oil, 1.2 equiv.) in anhydrous DMF, a solution of ethyl acetoacetate (1.1 equiv.) in DMF is added dropwise at 0 °C.

    • The mixture is stirred for 30 minutes at room temperature.

    • A solution of 2-chloro-3-nitropyridine (1.0 equiv.) in DMF is then added, and the reaction mixture is stirred at room temperature for 2 hours.

  • One-Pot Japp-Klingemann Reaction and Cyclization:

    • To the solution of the pyridinyl keto ester, arenediazonium tosylate (1.1 equiv.) is added in one portion at room temperature.

    • After 15 minutes, a solution of pyrrolidine (1.5 equiv.) in isopropanol is added dropwise.

    • The reaction mixture is stirred for an additional 30 minutes at room temperature.

    • The mixture is then poured into water, and the precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum to afford the pure product.

CompoundRYield (%)
5a 2-CN85
5b 4-Me-2-NO₂88
5f 2-Cl72
5m 2-CN, 6-CF₃75
Data summarized from Guda, V. V., et al. (2023).[1][2]

Part 2: Proposed Synthetic Strategies for this compound

While a direct, one-pot synthesis for the 5-carboxylic acid isomer has not been extensively reported, established principles of heterocyclic chemistry allow for the rational design of several viable synthetic routes.

Strategy 1: Annulation of a Pyridine Ring onto a 4-Aminopyrazole-5-carboxylic Acid Precursor

This approach leverages the availability of functionalized pyrazoles and builds the pyridine ring in a subsequent step.

G cluster_1 Strategy 1: Pyridine Annulation 4-Aminopyrazole-5-carboxylate 4-Aminopyrazole-5-carboxylate Enaminone_Intermediate Enaminone_Intermediate 4-Aminopyrazole-5-carboxylate->Enaminone_Intermediate 1,3-Dicarbonyl equivalent (e.g., Malonic ester derivative) Pyrazolo_Pyridine_5-COOH This compound Enaminone_Intermediate->Pyrazolo_Pyridine_5-COOH Cyclocondensation

Caption: Synthesis via pyridine ring annulation.

Conceptual Steps:

  • Starting Material: Ethyl 4-amino-1H-pyrazole-5-carboxylate. This can be synthesized through various established methods for pyrazole formation.

  • Condensation: Reaction with a suitable three-carbon electrophile, such as a derivative of malondialdehyde or a β-ketoester, would form an enaminone intermediate.

  • Cyclization: Intramolecular cyclization of the enaminone, often under acidic or thermal conditions, would lead to the formation of the pyridine ring.

  • Hydrolysis: Saponification of the resulting ester would yield the target this compound.

This strategy offers the advantage of building upon a pre-functionalized pyrazole, ensuring the correct placement of the carboxylic acid group.

Strategy 2: Annulation of a Pyrazole Ring onto a Functionalized Pyridine Precursor

This strategy is conceptually similar to the experimentally validated synthesis of the 3-carboxylate isomer but would require a different starting pyridine.

G cluster_2 Strategy 2: Pyrazole Annulation Functionalized_Pyridine Pyridine-3,4-dicarboxylate derivative Hydrazine_Adduct Hydrazine_Adduct Functionalized_Pyridine->Hydrazine_Adduct Hydrazine Pyrazolo_Pyridine_5-COOH This compound Hydrazine_Adduct->Pyrazolo_Pyridine_5-COOH Cyclization

Caption: Synthesis via pyrazole ring annulation.

Conceptual Steps:

  • Starting Material: A suitably substituted pyridine, such as a derivative of pyridine-3,4-dicarboxylic acid or 3-amino-4-cyanopyridine-5-carboxylate.

  • Reaction with Hydrazine: Treatment with hydrazine hydrate or a substituted hydrazine would lead to the formation of a hydrazone or a related intermediate.

  • Cyclization: Intramolecular cyclization would then form the pyrazole ring. The specific conditions for this step would depend on the nature of the substituents on the pyridine ring. For instance, a nitrile and an ester in adjacent positions could undergo a Thorpe-Ziegler type cyclization upon treatment with a strong base.

The success of this strategy hinges on the availability and reactivity of the appropriately functionalized pyridine starting materials.

Strategy 3: Post-formation Functionalization of the 1H-Pyrazolo[4,3-b]pyridine Core

A third potential avenue involves the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine or a derivative with a handle at the 5-position (e.g., a halogen), followed by conversion to the carboxylic acid.

Conceptual Steps:

  • Synthesis of a 5-Halo-1H-pyrazolo[4,3-b]pyridine: This could potentially be achieved through methods analogous to those used for other pyrazolopyridine isomers.

Conclusion and Future Outlook

The synthesis of this compound derivatives represents an important objective for medicinal chemists. While robust, experimentally validated methods exist for related isomers, the direct synthesis of the 5-carboxylic acid derivative requires further exploration. The synthetic strategies outlined in this guide, based on sound chemical principles and analogous transformations in heterocyclic chemistry, provide a roadmap for researchers in this field. The continued development of novel synthetic methodologies, particularly those involving C-H functionalization and advanced catalytic systems, will undoubtedly accelerate the discovery and development of new therapeutic agents based on this versatile scaffold.

References

  • Donaire-Arias, A., Montagut, A. M., & Borrell, J. I. (2022).
  • Guda, V. V., Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1481. [Link]
  • Guda, V. V., Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Lead Sciences. (n.d.). This compound.

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"pharmacological profile of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid and its Derivatives as Kinase Inhibitors

Abstract

The 1H-Pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine bases and serve as a "hinge-binding" motif for protein kinases. This guide provides a comprehensive technical overview of the pharmacological profiling of compounds derived from this scaffold, using this compound as a foundational structure. While direct pharmacological data for this specific acid is limited in public literature, its utility as a synthetic precursor for potent kinase inhibitors is noted.[1] This document, therefore, outlines a systematic, field-proven workflow for characterizing a novel chemical entity from this series, from initial target engagement and cellular activity to preclinical pharmacokinetic and in vivo efficacy studies. We will focus on its potential as an inhibitor of Janus Kinases (JAK) and Spleen Tyrosine Kinase (SYK), key targets in inflammatory diseases and oncology.[2][3]

Introduction: The Rationale for Targeting Kinases with the Pyrazolopyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents.[6]

The pyrazolopyridine scaffold is of particular interest due to its structural similarity to adenine, the core of ATP. This allows it to effectively compete with ATP for binding in the highly conserved ATP-binding pocket of kinases. The nitrogen atoms of the fused ring system can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[7] Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine and the 1H-pyrazolo[4,3-b]pyridine core have been successfully developed as inhibitors of various kinases, including FGFR, c-Met, JAKs, and SYK.[2][7]

This guide will present a hypothetical, yet methodologically rigorous, pharmacological workup of a lead compound derived from this compound, which we will refer to as "PZ-CA-001" .

Primary Pharmacological Profiling: Target Engagement and Potency

The first step in characterizing a novel compound is to determine its potency and selectivity against the intended biological targets. For PZ-CA-001, we hypothesize a focus on the JAK family (JAK1, JAK2, JAK3, TYK2) and SYK, given the precedence for this scaffold.[2][3]

In Vitro Biochemical Assays: Measuring Direct Enzyme Inhibition

The primary objective is to quantify the direct inhibitory effect of PZ-CA-001 on the catalytic activity of purified kinase enzymes. Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen® assays are industry-standard, robust methods for high-throughput screening and potency determination.[8][9]

G cluster_0 Preparation cluster_1 Assay Execution (384-well plate) cluster_2 Data Analysis Compound PZ-CA-001 Stock (10mM in DMSO) Serial_Dilution 11-point Serial Dilution (4x final concentration) Compound->Serial_Dilution Kinase_Panel Kinase Panel (JAK1, JAK2, JAK3, TYK2, SYK) Add_Compound Add 2.5µL of Diluted Compound Add_Kinase Add 5µL of Kinase/ Substrate Mix Add_Compound->Add_Kinase Incubate_1 Incubate (15 min @ RT) Add_Kinase->Incubate_1 Add_ATP Initiate Reaction: Add 2.5µL of ATP Incubate_1->Add_ATP Incubate_2 Incubate (60 min @ RT) Add_ATP->Incubate_2 Add_Detection Stop & Detect: Add 10µL HTRF Reagents (Eu-Ab + SA-XL665) Incubate_2->Add_Detection Incubate_3 Incubate (60 min @ RT) Add_Detection->Incubate_3 Read_Plate Read Plate (665nm / 620nm) Incubate_3->Read_Plate Calculate_Ratio Calculate HTRF Ratio (665nm/620nm) Read_Plate->Calculate_Ratio Plot_Curve Plot % Inhibition vs. [PZ-CA-001] Calculate_Ratio->Plot_Curve Calculate_IC50 Calculate IC50 (Sigmoidal Dose-Response) Plot_Curve->Calculate_IC50

Caption: Workflow for an HTRF®-based kinase inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

    • Compound Dilution: Prepare an 11-point, 1:3 serial dilution of PZ-CA-001 in 100% DMSO, starting from a 400 µM concentration. This creates a 40x stock plate. Further dilute this plate 1:10 in Assay Buffer to create a 4x intermediate plate.

    • Enzyme/Substrate Mix: Dilute recombinant SYK enzyme and biotinylated TK substrate-biotin in Enzymatic Buffer to a 2x final concentration.

    • ATP Solution: Dilute ATP in Enzymatic Buffer to a 4x final concentration (at the Kₘ for SYK).

    • Detection Reagents: Dilute Europium (Eu)-labeled anti-phosphotyrosine antibody (e.g., PT66-K) and Streptavidin-XL665 (SA-XL665) in HTRF Detection Buffer.

  • Assay Procedure (20 µL final volume in a 384-well plate):

    • Add 5 µL of serially diluted PZ-CA-001 (or DMSO vehicle control) to the assay wells.

    • Add 5 µL of the 2x Enzyme/Substrate mix to all wells.

    • Incubate for 15 minutes at room temperature (RT).

    • Initiate the kinase reaction by adding 5 µL of the 4x ATP solution.

    • Incubate for 60 minutes at RT.

    • Stop the reaction and initiate detection by adding 5 µL of the Detection Reagents mix.

    • Incubate for 60 minutes at RT, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).[8]

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase TargetIC₅₀ (nM)
SYK 5.2
JAK1 45.8
JAK2 51.2
JAK3 8.9
TYK2 150.3
FLT3>1000
CDK4>1000

This hypothetical data suggests PZ-CA-001 is a potent SYK and JAK3 inhibitor with moderate activity against JAK1/2 and good selectivity over other kinases.

Secondary Pharmacological Profiling: Cellular Activity and Mechanism of Action

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to confirm that it can engage its target in a complex cellular environment and modulate the downstream signaling pathway.

Target Engagement in Intact Cells

Cellular target engagement assays measure the binding of the inhibitor to its target inside a living cell. The NanoBRET™ assay is a widely used method for this purpose. It measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe.[10] Competitive displacement of the probe by an inhibitor like PZ-CA-001 results in a loss of BRET signal, allowing for the determination of cellular affinity (IC₅₀).[10]

Cell-Based Functional Assays: Pathway Inhibition

These assays measure the functional consequence of kinase inhibition, typically by quantifying the phosphorylation of a downstream substrate.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates PZ_CA_001 PZ-CA-001 PZ_CA_001->JAK INHIBITS pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerizes Nucleus Nucleus pSTAT->Nucleus 5. Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription 6. Induces

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

This protocol quantifies the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U-2 OS).

  • Cell Culture and Plating:

    • Culture U-2 OS cells in appropriate media until ~80% confluent.

    • Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Starve cells in serum-free media for 4 hours prior to treatment.

    • Treat cells with a serial dilution of PZ-CA-001 for 1 hour.

  • Stimulation and Lysis:

    • Stimulate the cells with a pre-determined concentration (e.g., EC₈₀) of human IL-6 for 30 minutes.

    • Aspirate the media and lyse the cells directly in the well with 1x cell lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA/AlphaLISA®): [10]

    • Transfer cell lysates to an assay plate coated with a capture antibody for total STAT3.

    • Add a detection antibody specific for STAT3 phosphorylated at Tyr705 (p-STAT3).

    • Add a secondary, enzyme-linked antibody (for ELISA) or acceptor beads (for AlphaLISA®).

    • Add substrate and measure the signal (absorbance or luminescence).

  • Analysis:

    • Normalize the p-STAT3 signal to the total STAT3 signal.

    • Calculate the cellular IC₅₀ value by plotting the normalized signal against inhibitor concentration.

DMPK and Safety Profiling: Assessing Drug-Like Properties

A potent molecule is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration, or if it has significant safety liabilities. Drug Metabolism and Pharmacokinetics (DMPK) and safety studies are crucial for selecting candidates for in vivo testing.[11]

In Vitro ADME Assays

A standard panel of in vitro assays provides an early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

ParameterAssay MethodDesired Outcome
Metabolic Stability Liver Microsome Stability Assayt₁/₂ > 30 minutes
CYP450 Inhibition Fluorometric CYP Isoform AssaysIC₅₀ > 10 µM for major isoforms (3A4, 2D6, 2C9)
Plasma Stability Incubation in Plasma (Human, Mouse)>90% remaining after 2 hours
Plasma Protein Binding Rapid Equilibrium DialysisModerate binding (80-98%); avoid very high (>99.5%)
Permeability PAMPA or Caco-2 AssayHigh permeability (Papp > 10 x 10⁻⁶ cm/s)
Aqueous Solubility Nephelometry>50 µM at pH 7.4
In Vivo Pharmacokinetics (PK)

Following promising in vitro ADME results, the pharmacokinetic profile of PZ-CA-001 is assessed in rodents (e.g., C57BL/6 mice). This is a critical step to determine dose and schedule for efficacy studies.[12]

  • Dosing: Administer PZ-CA-001 to two groups of mice (n=3 per group) via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the concentration of PZ-CA-001 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL) 1520850
Tₘₐₓ (h) 0.080.5
AUC₀₋ᵢₙf (ng*h/mL) 28506100
t₁/₂ (h) 3.53.8
Clearance (CL) (mL/min/kg) 11.7-
Volume of Distribution (Vdss) (L/kg) 3.1-
Oral Bioavailability (F%) -42.8%

This hypothetical data indicates good oral bioavailability and a half-life suitable for once or twice-daily dosing in efficacy models.

In Vivo Efficacy: Testing the Therapeutic Hypothesis

The final preclinical step is to evaluate whether the compound can produce the desired therapeutic effect in a relevant animal model of disease.

Model Selection
  • For Inflammatory Disease (JAK Target): A collagen-induced arthritis (CIA) model in DBA/1 mice is a standard for evaluating anti-inflammatory agents targeting the JAK-STAT pathway.[13]

  • For Oncology (SYK Target): A xenograft model, where human cancer cells (e.g., U87MG glioma cells) are implanted in immunodeficient mice, can be used to assess the anti-tumor activity of SYK inhibitors.[3][14]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
  • Induction: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. Administer a booster immunization 21 days later.

  • Treatment: Once arthritis is established (clinical score > 4), randomize mice into treatment groups: Vehicle control, PZ-CA-001 (e.g., 10 mg/kg, PO, QD), and a positive control (e.g., Tofacitinib).

  • Efficacy Readouts: Monitor animals daily for:

    • Clinical Score: A graded scale (0-4) for paw swelling and inflammation.

    • Paw Thickness: Measured with digital calipers.

    • Body Weight: As a measure of general health.

  • Terminal Analysis: At the end of the study (e.g., day 14 of treatment), collect paws for histological analysis (inflammation, cartilage damage, bone erosion) and plasma for biomarker analysis (e.g., inflammatory cytokines).

Conclusion

The pharmacological characterization of a novel compound is a multi-faceted, iterative process. This guide has outlined a logical and robust workflow for profiling a potential kinase inhibitor derived from the this compound scaffold. By systematically progressing from biochemical potency and selectivity screening to cellular mechanism of action, DMPK profiling, and finally, in vivo efficacy studies, researchers can build a comprehensive data package. This package is essential for making informed decisions about the therapeutic potential of a new chemical entity and its viability for advancement into clinical development.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]
  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]
  • HTRF® Kinase Assay Protocol | Download Table. (n.d.).
  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008).
  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
  • Spotlight: Cell-based kinase assay form
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. (n.d.). PubMed. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
  • SYK inhibition blocks proliferation and migration of glioma cells and modifies the tumor microenvironment. (n.d.). PMC. [Link]
  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). BMJ Journals. [Link]
  • New insights into SYK targeting in solid tumors. (2022). PMC. [Link]
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
  • Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. (2023). BioWorld. [Link]
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
  • Discovery of Potent and Orally Effective Dual JAK2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms | Request PDF. (2019).
  • Heterocyclic derivatives as janus kinase inhibitors. (2023).
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). (n.d.). PMC. [Link]
  • The Use of JAK/STAT Inhibitors in Chronic Inflamm
  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014).
  • JAK Inhibitors: New Treatments for RA and beyond. (2019). researchopenworld.com. [Link]
  • Combined anti-fibrotic and anti-inflammatory properties of JAK-inhibitors on macrophages in vitro and in vivo: Perspectives for scleroderma-associated interstitial lung disease | Request PDF. (2022).
  • JAK inhibition as a therapeutic strategy for immune and inflamm
  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. (2014).
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). University Medical Center Utrecht. [Link]
  • Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. (n.d.). PMC. [Link]
  • Linking inflammation and cancer: the unexpected SYK world. (2018). Oxford Academic. [Link]

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A Technical Guide to the Solubility and Stability of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the paramount importance of solubility and stability in the drug development pipeline, this document offers both theoretical insights and practical, field-proven methodologies for the robust characterization of this compound. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate challenges, design efficient experimental workflows, and generate reliable data to inform formulation strategies and preclinical development.

Introduction: The Pivotal Role of this compound in Drug Discovery

This compound is a fused heterocyclic system of significant interest in pharmaceutical research. Its rigid scaffold, containing both hydrogen bond donors and acceptors, serves as an excellent starting point for the synthesis of kinase inhibitors. The pyrazolopyridine core can act as a purine isostere, effectively competing for the ATP-binding sites of various kinases implicated in oncology and inflammatory diseases. The carboxylic acid moiety at the 5-position provides a crucial handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.

However, the successful translation of a promising scaffold from a lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical characteristics. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency, formation of potentially toxic degradants, and a shortened shelf-life. This guide, therefore, focuses on providing a detailed framework for the comprehensive evaluation of the solubility and stability of this compound.

Predicted Physicochemical Properties: A Foundation for Experimental Design

Prior to embarking on extensive experimental work, it is highly instructive to leverage in silico predictive models to estimate the key physicochemical properties of the target molecule. These predictions, while not a substitute for empirical data, provide a valuable starting point for designing relevant experiments and anticipating potential challenges.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Experimental Design
Molecular Formula C₇H₅N₃O₂-
Molecular Weight 163.13 g/mol -
pKa (acidic) ~4.5 - 5.5The carboxylic acid is weakly acidic. Solubility will be highly pH-dependent, increasing significantly above this pKa.
pKa (basic) ~1.5 - 2.5The pyridine nitrogen is weakly basic. Protonation will occur at very low pH.
Aqueous Solubility (logS) -2.5 to -3.5Predicted to be poorly to moderately soluble in its neutral form.
logP ~1.0 - 1.5Indicates moderate lipophilicity.

Note: These values are aggregated from various computational models and should be confirmed experimentally.

The predicted pKa of the carboxylic acid group is of particular importance. It suggests that the compound will exist predominantly in its neutral, less soluble form at acidic pH and will transition to its more soluble carboxylate salt form as the pH increases above ~5.5. This pH-dependent solubility is a critical factor to consider in both formulation development and in understanding its potential absorption in the gastrointestinal tract.

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is a cornerstone of preclinical development. We will outline two key experimental approaches: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

The choice of a range of pH buffers is dictated by the predicted pKa values. It is essential to measure solubility at pH values below, around, and above the pKa to construct a complete pH-solubility profile. The inclusion of simulated biological fluids provides more physiologically relevant data. The 24-48 hour equilibration time is necessary to ensure that a true equilibrium between the solid and dissolved states is reached.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution. It is often used in early discovery to quickly rank compounds.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

The quantitative data obtained from the shake-flask method should be summarized in a clear and concise table.

Table 2: Experimental Thermodynamic Solubility of this compound

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.237[Experimental Data]
Acetate Buffer4.537[Experimental Data]
Phosphate Buffer6.837[Experimental Data]
Phosphate Buffer7.437[Experimental Data]
Borate Buffer9.037[Experimental Data]
Simulated Gastric Fluid1.237[Experimental Data]
Simulated Intestinal Fluid6.837[Experimental Data]

Stability Assessment: A Proactive Approach to Degradation

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies subject the compound to stress conditions that are more severe than those it would encounter during storage.[2]

Designing a Forced Degradation Study

A well-designed forced degradation study will expose the compound to hydrolytic, oxidative, and photolytic stress.[2] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the parent molecule.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Heat Thermal Stress (e.g., 80°C, solid & solution) Heat->HPLC Analyze Samples Light Photolytic Stress (ICH Q1B light exposure) Light->HPLC Analyze Samples LCMS LC-MS for Mass Identification HPLC->LCMS Characterize Peaks Method Develop Stability-Indicating Method HPLC->Method Pathways Identify Degradation Pathways LCMS->Pathways API 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Heat Expose to API->Light Expose to Stability_Method_Workflow Start Stressed & Unstressed Samples Develop Develop HPLC Method (Column, Mobile Phase, Gradient) Start->Develop Inject Inject Samples Develop->Inject Assess Assess Peak Purity & Resolution Inject->Assess Assess->Develop If Not, Optimize Validate Validate Method (ICH Q2(R1)) Assess->Validate If Specificity is Achieved

Caption: Stability-indicating HPLC method development workflow.

Conclusion and Formulation Considerations

The successful development of this compound and its derivatives hinges on a solid understanding of their solubility and stability. This guide has provided a framework for a comprehensive evaluation, from in silico predictions to robust experimental protocols.

Key Takeaways for Formulation Development:

  • The poor aqueous solubility in acidic conditions suggests that for oral delivery, strategies to enhance solubility may be necessary. These could include salt formation (e.g., sodium or potassium salts), the use of co-solvents, or enabling technologies like amorphous solid dispersions.

  • The pH-dependent solubility profile is a critical piece of information for predicting in vivo performance and for designing appropriate dissolution testing methods.

  • The stability data will inform the selection of appropriate excipients and packaging to protect the drug substance from degradation. For instance, if the compound is found to be sensitive to oxidation, the inclusion of an antioxidant in the formulation and packaging in an oxygen-impermeable container would be warranted.

By following the principles and methodologies outlined in this guide, researchers can build a comprehensive data package to support the advancement of promising drug candidates based on the this compound scaffold.

References

  • MySkinRecipes. This compound. MySkinRecipes Website.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Website.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-303.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for targeted cancer therapy.[1][2] Its structural arrangement allows for critical hinge-binding interactions within the ATP-binding pocket of numerous kinases.[2] This guide provides a comprehensive, technically-grounded workflow for the in silico modeling of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid and its derivatives. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishing a self-validating framework for computational drug discovery. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the design-test-learn cycle for this important class of molecules.

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a bioisostere of the adenine ring of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.[3] Several small molecules incorporating this scaffold have been approved for clinical use or are in late-stage trials, demonstrating its therapeutic relevance.[1][4] Computational, or in silico, methods are indispensable for exploring the vast chemical space around this core, predicting molecular interactions, and prioritizing compounds for synthesis and biological testing.[5][6] This guide outlines an integrated computational strategy, from initial system preparation to structure-based design and predictive safety assessment.

G cluster_0 Overall In Silico Workflow A 1. System Preparation (Ligand & Target) B 2. Structure-Based Design (SBDD) A->B Prepared Structures C 3. Molecular Dynamics (MD) Simulation B->C Top Docking Poses D 4. ADMET Prediction & Druglikeness B->D Virtual Hits C->B Refined Poses Binding Free Energy E 5. Candidate Prioritization C->E Validated Complexes D->E Filtered Hits

Caption: High-level overview of the integrated in silico drug discovery workflow.

Part 1: Foundational Step - System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical and cannot be overlooked.

Ligand Preparation: this compound

The goal is to generate a low-energy, three-dimensional conformation of the ligand with correct atom types and partial charges.

Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve it from a database like PubChem using its canonical SMILES: C1=C2C=NNC2=NC=C1C(=O)O.[7]

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and finds a local energy minimum conformation.

  • Charge Assignment: Calculate partial atomic charges. For docking and MD simulations, Gasteiger or AM1-BCC charges are commonly employed.

Expert Insight: It is often beneficial to generate multiple low-energy conformers of the ligand, especially for flexible molecules. This "ensemble docking" approach can improve the chances of finding the correct binding pose.[8]

Target Identification and Preparation

Given the prevalence of pyrazolopyridines as kinase inhibitors, we will proceed with a hypothetical kinase target, for example, c-Met kinase, which is a known target for this scaffold.[9]

Protocol:

  • Select a PDB Structure: Download a high-resolution X-ray crystal structure of the target protein from the RCSB Protein Data Bank (PDB). A structure co-crystallized with a ligand is preferable as it confirms the binding site is accessible.

  • Clean the PDB File:

    • Remove all water molecules, as their positions are often not conserved.[10]

    • Delete any co-solvents, ions, and ligands from the crystal structure.

    • If the protein is a multimer, retain only the chain of interest for the simulation.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., using H++ server or the pdb2gmx tool in GROMACS).[11]

  • Assign Atom Types and Charges: Assign force field-specific atom types and charges to the protein residues.

Trustworthiness Check: Before proceeding, visually inspect the prepared protein structure for any missing residues or breaks in the backbone. Use structure validation tools to check for geometric outliers.

Part 2: Structure-Based Drug Design (SBDD) - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[12][13]

Rationale: Docking serves as a primary computational screening tool. It allows us to rapidly evaluate a library of virtual compounds against our target, predicting their binding mode and providing a score to rank them. This helps prioritize which derivatives of our core scaffold to synthesize.

G cluster_1 Molecular Docking Workflow (AutoDock) P_prep Prepared Protein (.pdbqt) Grid Define Grid Box (autogrid4) P_prep->Grid L_prep Prepared Ligand (.pdbqt) Dock Run Docking (autodock4) L_prep->Dock Grid->Dock Grid Maps (.glg, .map) Analyze Analyze Results (Binding Energy, Pose) Dock->Analyze Docking Log (.dlg)

Caption: A typical workflow for protein-ligand docking using AutoDock.

Detailed Docking Protocol (Example with AutoDock)

This protocol outlines the general steps for performing a docking calculation.[10][14]

  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools (ADT). This format includes atomic charges, atom types, and information about rotatable bonds (for the ligand).

  • Define the Binding Site (Grid Box): Using ADT, define a 3D grid box that encompasses the entire binding pocket of the target protein. The grid box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.

  • Generate Grid Maps (AutoGrid): Run the autogrid4 program. It pre-calculates a grid of interaction energies for various atom types (e.g., carbon, hydrogen, oxygen) within the defined box. This dramatically speeds up the subsequent docking calculation.

  • Set Docking Parameters and Run (AutoDock):

    • Load the prepared ligand and the grid maps into the autodock4 program.

    • Choose a search algorithm (e.g., Lamarckian Genetic Algorithm).

    • Set the number of docking runs (e.g., 100) to ensure adequate sampling of the conformational space.

    • Launch the docking job.

  • Analyze the Results:

    • The output is a log file (.dlg) containing multiple docked poses, clustered by similarity (RMSD).

    • Examine the top-ranked cluster. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the best pose in a molecular viewer (e.g., PyMOL, ChimeraX) to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Self-Validation: A crucial validation step is to re-dock the native co-crystallized ligand (if one was present) into the binding site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Part 3: Refining the Model - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the system, accounting for protein flexibility and the presence of solvent.[12][15]

Rationale: MD simulations are used to validate the stability of a docking pose. A ligand that is not truly stable in the binding pocket will often drift away from its initial pose over the course of a simulation. MD can also be used for more rigorous binding free energy calculations (e.g., MM/PBSA) to re-rank docked compounds.

G cluster_2 MD Simulation Workflow (GROMACS) Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

"tautomerism in pyrazolo[3,4-b]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridines for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system fundamental to numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its structural analogy to purine bases has made it a focal point in medicinal chemistry, leading to the development of potent kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases.[1][4][6] A critical, yet often complex, aspect of its chemistry is prototropic tautomerism, which dictates the molecule's electronic distribution, hydrogen bonding capabilities, and three-dimensional shape. This guide provides a comprehensive analysis of the tautomeric phenomena in pyrazolo[3,4-b]pyridines, synthesizing foundational principles with advanced analytical techniques and exploring the profound implications for drug design and biological activity.

The Fundamental Tautomeric Equilibrium: 1H- vs. 2H-Pyrazolo[3,4-b]pyridines

For any pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole nitrogen, a dynamic equilibrium exists between two primary prototropic tautomers: the 1H- and 2H-isomers.[7][8][9][10] This equilibrium arises from the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

The 1H-pyrazolo[3,4-b]pyridine tautomer is characterized by the proton residing on the nitrogen atom adjacent to the fusion point with the pyridine ring. Conversely, in the 2H-pyrazolo[3,4-b]pyridine tautomer, the proton is located on the more peripheral nitrogen atom. While both forms are theoretically possible, extensive research has shown that the equilibrium overwhelmingly favors one isomer.

Computational studies, such as those using the AM1 semi-empirical method, have calculated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[7][10] This substantial energy difference means that for most derivatives under standard conditions, the 1H-form is the predominant, if not exclusive, species present in solution. The greater stability of the 1H isomer is a crucial baseline for structural and medicinal chemistry considerations.

In addition to the primary N-H tautomerism, the presence of hydroxyl substituents, particularly at the C4 or C6 positions of the pyridine ring, introduces the possibility of keto-enol tautomerism. In these cases, the equilibrium often favors the corresponding 4-oxo or 6-oxo (pyridone) tautomers due to their greater stability.[7]

Fig. 1: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.

Analytical Confirmation: A Multi-Technique Approach

Elucidating the dominant tautomeric form is not merely a theoretical exercise; it requires rigorous experimental validation. A combination of spectroscopic and structural methods is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and commonly used technique for studying tautomerism in solution.[11][12] By analyzing chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, one can definitively distinguish between the 1H and 2H isomers.[13]

Key Differentiating Features in NMR:

  • ¹⁵N NMR: The chemical shifts of the pyrazole nitrogens (N1 and N2) are highly sensitive to the location of the attached proton. The protonated nitrogen will appear as a pyrrole-type nitrogen, while the unprotonated nitrogen will resemble a pyridine-type nitrogen, resulting in distinct and predictable chemical shift differences.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3 and C7a (the bridgehead carbon), can differ between the N1- and N2-substituted isomers, aiding in structural assignment.[13]

  • ¹H-¹³C and ¹H-¹⁵N Heteronuclear Coupling: Long-range coupling constants (e.g., ²J and ³J) between the pyrazole N-H proton and the carbons/nitrogens of the heterocyclic core provide definitive proof of the proton's location. For example, observing a coupling between H3 and N1/N2 can help discriminate between the tautomers.

Table 1: Representative NMR Characteristics for Tautomer Identification

Spectroscopic Parameter 1H-Tautomer (N1-H) 2H-Tautomer (N2-H) Rationale
¹⁵N Chemical Shift N1 (protonated) resonance is distinct from N2 (unprotonated). N2 (protonated) resonance is distinct from N1 (unprotonated). The chemical environment of a protonated vs. unprotonated nitrogen atom is significantly different.
¹H-¹⁵N Coupling Observable long-range couplings from the N1-H proton to C7a and C3. Observable long-range couplings from the N2-H proton to C3. The presence and magnitude of J-coupling confirm through-bond connectivity.

| ¹³C Chemical Shift | Characteristic shifts for C3, C3a, and C7a. | Detectable shift differences for C3, C3a, and C7a compared to the 1H-isomer. | The position of the proton alters the electron density across the pyrazole ring system. |

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unequivocal determination of the tautomeric form present in the solid state.[14][15] It allows for the precise localization of all atoms, including the hydrogen on the pyrazole nitrogen, offering definitive structural proof.[16] While this method is the gold standard for solid-state structure, it's important to remember that the tautomeric preference in solution may differ due to solvent effects. However, in many published structures of N-unsubstituted pyrazolo[3,4-b]pyridines, the 1H-tautomer is observed in the crystal lattice, corroborating the computational and NMR data.[7][16]

UV-Vis Spectroscopy

UV-Visible spectroscopy can be a valuable tool for studying tautomeric equilibria, especially when the different tautomers possess distinct electronic transitions and thus different absorption maxima (λ_max).[17][18] By monitoring changes in the absorption spectrum as a function of solvent polarity, pH, or temperature, one can infer shifts in the tautomeric equilibrium.[19][20] For instance, the equilibrium can be perturbed by changing the solvent from a non-polar aprotic solvent to a polar protic one, and the resulting spectral changes can be analyzed to understand the relative populations of the tautomers.[17][21]

Methodologies for Tautomer Analysis

A robust investigation into tautomerism combines computational prediction with experimental verification. The following workflows outline a self-validating system for characterization.

Experimental Protocol: NMR-Based Tautomer Assignment
  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the pyrazolo[3,4-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not interfere with many key signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm sample purity and identify all proton signals, including the labile N-H proton, which may appear as a broad singlet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum, along with a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ carbons from quaternary carbons.[13]

  • 2D Heteronuclear Correlation (HSQC/HMBC):

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is critical for identifying long-range (2-3 bond) couplings. Look for correlations from the N-H proton to carbons C3 and C7a. The presence of these correlations confirms the proton's location.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If equipment is available, acquire a ¹H-¹⁵N HMBC spectrum. This provides the most direct evidence, showing correlations from the N-H proton to the pyrazole nitrogens and confirming which one is protonated.

  • Data Analysis: Compare the observed chemical shifts and, most importantly, the long-range HMBC correlations to the expected patterns for the 1H- and 2H-tautomers to make a definitive assignment.

Computational Workflow for Tautomer Stability
Fig. 2: Workflow for computational analysis of tautomeric stability.

Impact of Substituents and Environment

While the intrinsic preference is for the 1H-tautomer, this equilibrium is not immutable. It can be influenced by both structural modifications and the surrounding environment.

  • Substituent Effects: Electron-withdrawing or electron-donating groups on the pyridine or pyrazole rings can modulate the relative basicity of the N1 and N2 atoms, thereby influencing the tautomeric preference. Substituents in the α-positions (adjacent to the ring nitrogens) tend to have a much more significant effect than those in the β-positions.[22]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can stabilize one tautomer over another. Polar, protic solvents may form hydrogen bonds with the solute, potentially altering the energy landscape of the tautomeric equilibrium.[17]

  • pH: Changes in pH can lead to protonation or deprotonation of the molecule, which can favor specific tautomeric forms of the resulting ion.

Implications for Drug Design and Biological Activity

The precise tautomeric state of a molecule is of paramount importance in drug discovery because it directly governs the pharmacophore—the spatial arrangement of features essential for biological activity.

  • Receptor Binding: The 1H- and 2H-tautomers present different hydrogen bond donor/acceptor patterns. One tautomer may fit perfectly into a receptor's active site, forming key hydrogen bonds, while the other may be unable to bind effectively or may bind in a non-productive orientation. Therefore, stabilizing the "active" tautomer is a key goal of lead optimization.[23][24]

  • ADMET Properties: Tautomerism can influence critical physicochemical properties like lipophilicity (logP), solubility, and membrane permeability. Since these properties control the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate, understanding and controlling tautomerism is essential for developing viable therapeutics.

Sources

A Guide to the Retrosynthetic Analysis of 1H-Pyrazolo[3,4-b]pyridines: Strategies and Methodologies for Core Scaffold Construction

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, making the efficient and strategic synthesis of this core structure a critical focus for medicinal chemists and drug development professionals.[1][2] This guide provides an in-depth exploration of the retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines, offering insights into the primary disconnection strategies and detailing field-proven synthetic protocols.

Core Philosophy: Deconstructing the Pyrazolopyridine Nucleus

The fundamental retrosynthetic logic for the 1H-pyrazolo[3,4-b]pyridine system bifurcates into two primary strategies. The choice between these pathways is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the potential for controlling regioselectivity.

The two main retrosynthetic approaches are:

  • Strategy A: Pyridine Ring Annulation onto a Pre-existing Pyrazole. This is the most common and versatile approach.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine. This strategy is also viable, particularly for certain substitution patterns.

The following diagram illustrates these high-level retrosynthetic disconnections.

G Target 1H-Pyrazolo[3,4-b]pyridine StrategyA Strategy A: Pyridine Ring Annulation Target->StrategyA Disconnection of Pyridine C-C and C-N bonds StrategyB Strategy B: Pyrazole Ring Formation Target->StrategyB Disconnection of Pyrazole N-N and N-C bonds PyrazoleSM Aminopyrazole Derivative StrategyA->PyrazoleSM Biselectrophile 1,3-Biselectrophile (e.g., 1,3-dicarbonyl, α,β-unsaturated carbonyl) StrategyA->Biselectrophile PyridineSM Substituted Pyridine Derivative StrategyB->PyridineSM Hydrazine Hydrazine or Substituted Hydrazine StrategyB->Hydrazine

Caption: Primary retrosynthetic strategies for 1H-pyrazolo[3,4-b]pyridine.

Strategy A: Pyridine Ring Formation from an Aminopyrazole Precursor

This approach is the most widely employed due to the ready availability of diverse 3- and 5-aminopyrazole starting materials. The core concept involves treating an aminopyrazole, which acts as a 1,3-N,C-dinucleophile, with a 1,3-C,C,C-biselectrophile to construct the pyridine ring.[3]

Key Disconnection: Aminopyrazole and a 1,3-Dicarbonyl Compound

A classic and reliable method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3]

  • Causality of Experimental Choice: This reaction is typically performed under acidic conditions, often using glacial acetic acid as both the solvent and catalyst. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amino group of the pyrazole. Subsequent dehydration and cyclization lead to the formation of the pyridine ring.

  • Trustworthiness and Regioselectivity: A critical consideration with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomers. The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to preferential initial attack at the ketone. However, if the electrophilicities are similar, a mixture of products can be expected.[3]

Experimental Protocol: Synthesis of a 4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a solution of 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole), add the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (or use microwave irradiation) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

  • Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Key Disconnection: Aminopyrazole and an α,β-Unsaturated Carbonyl Compound

The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone or aldehyde provides another robust route to the 1H-pyrazolo[3,4-b]pyridine core.

  • Mechanistic Insight: This transformation is believed to proceed via an initial Michael addition of the C4 of the pyrazole ring onto the β-carbon of the unsaturated system. This is followed by a nucleophilic attack of the exocyclic amino group on the carbonyl carbon, cyclization, and subsequent oxidation to furnish the aromatic pyridine ring.[3] The final oxidation step is often spontaneous, facilitated by air.[4]

G cluster_0 Michael Addition & Cyclization Start 5-Aminopyrazole + α,β-Unsaturated Ketone Michael Michael Adduct (Intermediate) Start->Michael Michael Addition Cyclized Cyclized Dihydro Intermediate Michael->Cyclized Intramolecular Condensation Product 1H-Pyrazolo[3,4-b]pyridine Cyclized->Product Oxidation (e.g., air)

Caption: Workflow for synthesis from α,β-unsaturated ketones.

Multicomponent Reactions

For rapid library synthesis and exploration of chemical space, three-component reactions are highly efficient. A common variant involves the reaction of an aminopyrazole, an aldehyde, and a carbonyl compound with an α-hydrogen.[3]

  • Expertise in Action: This one-pot procedure generates the 1,3-CCC-biselectrophile in situ through an aldol condensation between the aldehyde and the other carbonyl component. The aminopyrazole then reacts in a similar fashion to the pathway described for α,β-unsaturated carbonyls. The advantage here is the operational simplicity and the ability to introduce three points of diversity in a single step.[5]

The Gould-Jacobs Reaction

Adapting the classic Gould-Jacobs quinoline synthesis, 3-aminopyrazoles can be reacted with reagents like diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist in the keto tautomeric form as pyridones).[3]

  • Self-Validating System: The reaction proceeds through an initial nucleophilic substitution, followed by a thermal cyclization and elimination of ethanol. The resulting pyridone can then be converted to the corresponding 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃), providing a versatile handle for further functionalization via nucleophilic aromatic substitution reactions.[3]

Strategy B: Pyrazole Ring Formation onto a Pyridine Precursor

While less common than Strategy A, constructing the pyrazole ring onto a pre-functionalized pyridine is a valuable alternative, especially when the desired pyridine starting materials are readily accessible.

Key Disconnection: Hydrazine and a 2-Halo-3-formylpyridine

The most direct application of this strategy involves the reaction of hydrazine (or a substituted hydrazine) with a pyridine derivative bearing an electrophilic group at C3 (like a formyl, cyano, or acyl group) and a good leaving group at C2 (typically a halogen).

  • Causality of Experimental Choice: Hydrazine acts as a 1,2-N,N-dinucleophile. The reaction initiates with the condensation of one of the hydrazine nitrogens with the C3 electrophile (e.g., the formyl group to form a hydrazone). This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the second nitrogen of the hydrazine displaces the leaving group at C2 to close the pyrazole ring.[3]

Experimental Protocol: Synthesis from 2-Chloro-3-formylpyridine

  • Reaction Setup: Dissolve the 2-chloro-3-formylpyridine derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine hydrochloride (1.0-1.5 eq) to the solution. If a hydrochloride salt is used, a base (e.g., triethylamine) may be required.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

Data Summary and Comparison

StrategyKey PrecursorsCommon ConditionsAdvantagesKey Considerations
A1: 1,3-Dicarbonyl 5-Aminopyrazole, 1,3-DicarbonylGlacial AcOH, reflux or MW[4]High yields, readily available starting materialsPotential for regioisomers with unsymmetrical dicarbonyls[3]
A2: α,β-Unsaturated Carbonyl 5-Aminopyrazole, Enone/EnalEtOH, reflux; often catalyzed[4]Good for diverse substitution patternsFinal oxidation step required (often spontaneous with air)[3]
A3: Multicomponent Aminopyrazole, Aldehyde, KetoneOne-pot, often catalyzed (acid/base)[4]High efficiency, rapid library generationOptimization can be complex
A4: Gould-Jacobs 3-Aminopyrazole, Malonate derivativeThermal cyclization, then POCl₃Access to 4-functionalized derivativesHigh temperatures often required for cyclization
B1: Hydrazine Condensation 2-Halopyridine-3-carbonyl, HydrazineEtOH, refluxStraightforward for specific substitution patternsRequires pre-functionalized pyridine starting materials

Conclusion

The retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines offers multiple, robust pathways for synthetic chemists. The dominant strategy of constructing the pyridine ring onto a preformed aminopyrazole provides exceptional versatility through various condensations with 1,3-biselectrophiles and multicomponent reactions. The alternative approach, forming the pyrazole ring on a pyridine scaffold, serves as a complementary method for specific targets. A thorough understanding of these disconnection strategies, the underlying reaction mechanisms, and the factors influencing regioselectivity is paramount for the efficient and successful synthesis of this important heterocyclic class in drug discovery and development.

References

  • Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 30;27(7):2237. [Link]
  • Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • (2014). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
  • (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]
  • Chemistry Masters. (2020). Disconnection & synthesis of 5-membered unsaturated ring Oxazole and Pyrazole | Retrosynthesis |. YouTube. [Link]
  • (2022).

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Methodological & Application

Application Notes and Protocols for the Amidation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamides in Medicinal Chemistry

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of therapeutic potential, including applications as kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[1] The amidation of the carboxylic acid at the 5-position of this ring system is a critical transformation, allowing for the introduction of diverse substituents that can modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amidation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, detailing robust protocols and the scientific rationale behind them.

Core Principles of Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.[3]

Common Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[5] These additives form a more stable and reactive activated ester.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for coupling sterically hindered or electron-deficient substrates.[4][5][6] They react with the carboxylic acid to form an active ester, which then readily reacts with the amine.

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, phosphonium reagents also form active esters. PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a common example.

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and cost considerations. For the amidation of a heteroaromatic carboxylic acid like this compound, which can be electron-deficient, robust coupling reagents like HATU or a combination of EDC/HOBt are generally preferred.[7]

Visualizing the Amidation Workflow

The general workflow for the amidation of this compound is a sequential process involving activation of the carboxylic acid followed by the addition of the amine.

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Carboxylic_Acid 1H-Pyrazolo[4,3-b]pyridine- 5-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Amide_Product 1H-Pyrazolo[4,3-b]pyridine- 5-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amidation of this compound.

Detailed Experimental Protocols

Herein, we provide two robust protocols for the amidation of this compound using either HATU or EDC/HOBt as the coupling system.

Protocol 1: HATU-Mediated Amidation

This protocol is highly efficient and generally provides good yields, even with challenging substrates.[3][8]

Materials:

ReagentMolecular WeightMolarity/PurityAmount (1 mmol scale)Equivalents
This compound163.14 g/mol >95%163 mg1.0
Amine (Primary or Secondary)Variable>98%1.1 mmol1.1
HATU380.23 g/mol >98%418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol >99%348 µL (2.0 mmol)2.0
Anhydrous N,N-Dimethylformamide (DMF)-Anhydrous5 mL-
Ethyl acetate (EtOAc)-Reagent GradeAs needed-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--As needed-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF (to make a ~0.2 M solution) and stir to dissolve.

  • Add the desired amine (1.1 eq), followed by HATU (1.1 eq).

  • Finally, add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide.[9]

Protocol 2: EDC/HOBt-Mediated Amidation

This is a classic and cost-effective method for amide bond formation.[10]

Materials:

ReagentMolecular WeightMolarity/PurityAmount (1 mmol scale)Equivalents
This compound163.14 g/mol >95%163 mg1.0
Amine (Primary or Secondary)Variable>98%1.1 mmol1.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)191.70 g/mol >98%230 mg1.2
1-Hydroxybenzotriazole (HOBt)135.13 g/mol >97%162 mg1.2
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Variable>99%3.0 mmol3.0
Anhydrous Dichloromethane (DCM) or DMF-Anhydrous5 mL-
1M Hydrochloric acid (HCl)-1MAs needed-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--As needed-
Brine--As needed-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--As needed-

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and the base (DIPEA or TEA, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[9]

Mechanism of Activation and Coupling

Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction.

Amidation_Mechanism cluster_EDC_HOBt EDC/HOBt Mechanism cluster_HATU HATU Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-R' HOBt_Ester->Amide Amine R'-NH₂ Amine->Amide RCOOH2 R-COOH OAt_Ester OAt Active Ester RCOOH2->OAt_Ester HATU HATU HATU->OAt_Ester Base Base Base->OAt_Ester Amide2 R-CONH-R' OAt_Ester->Amide2 Tetramethylurea Tetramethylurea (Byproduct) OAt_Ester->Tetramethylurea HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine2 R'-NH₂ Amine2->Amide2

Sources

Application Notes and Protocols for the NMR Characterization of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrazolopyridine scaffold, it is a key building block for the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes. Accurate and unambiguous structural characterization is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.

This comprehensive guide provides detailed application notes and protocols for the NMR characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR properties of this compound and a robust methodology for its analysis. The protocols and data presented herein are synthesized from established principles of NMR spectroscopy and analysis of structurally related compounds.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent numbering scheme are essential for accurate NMR spectral assignment. The structure of this compound is shown below, with the standard numbering convention for the bicyclic system.

Figure 1. Structure and numbering of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental data for this specific molecule is not widely published, a reliable prediction of the ¹H and ¹³C NMR chemical shifts can be made based on the analysis of structurally similar pyrazolopyridine derivatives. The following tables summarize the expected chemical shifts in DMSO-d₆, a common solvent for this class of compounds due to its ability to dissolve polar compounds and solubilize the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H38.30 - 8.50s-
H48.80 - 9.00d~2.0
H69.00 - 9.20d~2.0
NH (N1-H)13.5 - 14.5br s-Exchangeable with D₂O
COOH13.0 - 14.0br s-Exchangeable with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C3130.0 - 135.0
C3a115.0 - 120.0
C4145.0 - 150.0
C5120.0 - 125.0
C6150.0 - 155.0
C7a140.0 - 145.0
COOH165.0 - 170.0

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent that will readily dissolve the compound and allow for the observation of the exchangeable NH and COOH protons. Ensure the use of high-purity, dry DMSO-d₆ to minimize the water signal.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • A spectral width of 16 ppm is recommended to ensure all signals, including the broad NH and COOH protons, are observed.

    • A relaxation delay of at least 2 seconds is advised to allow for full relaxation of all protons.

    • To confirm the identity of the exchangeable protons (NH and COOH), a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and COOH protons will disappear or significantly decrease in intensity.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A spectral width of 200-220 ppm is appropriate for this compound.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C is a less sensitive nucleus than ¹H.

Protocol 3: 2D NMR Data Acquisition for Unambiguous Assignment

For a complete and unambiguous assignment of all proton and carbon signals, a series of two-dimensional NMR experiments are essential.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Proton-Proton Correlations HSQC HSQC 1H_NMR->HSQC One-Bond ¹H-¹³C Correlations HMBC HMBC 1H_NMR->HMBC Long-Range ¹H-¹³C Correlations 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Assignment_of_Spins Assignment_of_Spins COSY->Assignment_of_Spins Identifies Coupled Protons Direct_Attachment Direct_Attachment HSQC->Direct_Attachment Assigns Carbons Directly Bonded to Protons Connectivity_Map Connectivity_Map HMBC->Connectivity_Map Establishes Molecular Framework

Figure 2. Workflow for the complete NMR characterization of this compound.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled to each other.

    • In the case of this compound, a cross-peak is expected between H4 and H6, confirming their ortho-relationship on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • HSQC will definitively link the signals of H3, H4, and H6 to their respective carbon atoms (C3, C4, and C6).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is a crucial experiment for determining the overall connectivity of the molecule by identifying correlations between protons and carbons that are two or three bonds apart.

    • Expected Key HMBC Correlations:

      • H3 will show correlations to C3a and C7a .

      • H4 will show correlations to C5 and C6 .

      • H6 will show correlations to C4 , C5 , and C7a .

      • The NH proton (if observable in the 2D experiment) may show correlations to C3a and C7a .

Data Interpretation and Structural Verification

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. The HMBC experiment is particularly powerful in confirming the pyrazolo[4,3-b]pyridine core structure and the position of the carboxylic acid group. For instance, the correlation of H4 and H6 to the quaternary carbon C5, which is in turn attached to the carboxylic acid group, provides definitive evidence for the substitution pattern.

Troubleshooting and Advanced Considerations

  • Tautomerism: Pyrazole-containing systems can exhibit tautomerism. While the 1H-form is generally favored for pyrazolopyridines, the presence of a minor tautomer might be observed under certain conditions, leading to a second set of minor signals in the NMR spectra. Low-temperature NMR experiments can sometimes be used to slow down the tautomeric exchange and resolve the signals of the individual tautomers.

  • Solvent Effects: The chemical shifts of the protons, particularly the NH proton, can be sensitive to the solvent. In protic solvents like D₂O or methanol-d₄, the NH and COOH protons will exchange with the solvent and will likely not be observed.

  • Broadening of NH Signal: The NH proton signal can be broad due to quadrupolar relaxation of the adjacent ¹⁴N nuclei and chemical exchange.

Conclusion

The NMR characterization of this compound is a straightforward process when a systematic approach combining 1D and 2D NMR techniques is employed. The protocols and predicted data provided in these application notes serve as a robust guide for researchers to confidently verify the structure and purity of this important heterocyclic building block. The use of COSY, HSQC, and HMBC experiments is strongly recommended for unambiguous spectral assignment and complete structural elucidation.

References

  • General Principles of NMR Spectroscopy: Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
  • NMR of Heterocyclic Compounds: Title: NMR of Hetereocycles Source: Gilchrist, T. L. (1997). Heterocyclic chemistry. Longman. URL: [Link]
  • NMR Data of a Structurally Similar Compound (Isomer): Title: 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID Source: ChemicalBook
  • Synthesis and Characterization of Pyrazolopyridine Derivatives: Title: Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies Source: Semantic Scholar URL: [Link]

Application Note: A Robust Method for the Mass Spectrometry Analysis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a comprehensive and validated method for the analysis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). As a significant heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and inflammatory diseases, a reliable analytical method for its characterization and quantification is paramount.[1] We present an optimized protocol covering sample preparation, LC separation, and mass spectrometric conditions for electrospray ionization (ESI). Furthermore, a detailed fragmentation analysis is provided to aid in structural confirmation. This guide is intended for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences who require a robust method for handling this class of compounds.

Introduction: The Significance of Pyrazolopyridines

This compound is a fused heterocyclic compound belonging to the azaindole family. Its structure is isosteric to purine bases, allowing it to function as a scaffold in the design of kinase inhibitors by targeting the ATP-binding site of enzymes like JAK and SYK kinases.[1] Given its role as a critical pharmaceutical intermediate, ensuring its identity, purity, and stability through a precise analytical technique is a critical step in the drug development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. This document provides the foundational methodology for achieving reliable and reproducible results.

Analyte Chemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[2][3]
Molecular Weight 163.13 g/mol [2][3]
Exact Mass 163.0382 Da[2]
CAS Number 1260670-03-8[3]
Structure This compound-
Predicted pKa Acidic: 3.5 (Carboxylic Acid), Basic: 2.8 (Pyridine N)ChemAxon

The presence of both a carboxylic acid group (acidic) and pyridine/pyrazole nitrogens (basic) makes the molecule amphoteric. This dual nature directly influences the choice of ionization mode (positive or negative ESI) and the chromatographic conditions required for optimal separation.

Experimental Workflow

The overall analytical process is designed for efficiency and robustness, moving from sample preparation to data acquisition and interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Analyte Standard p2 Dissolve in Diluent (50:50 MeOH:H₂O) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Prepare Serial Dilutions (e.g., for calibration curve) p3->p4 p5 Transfer to LC Vial p4->p5 a1 Inject Sample onto LC System p5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Full Scan MS (Precursor ID) a3->a4 a5 Tandem MS (Fragmentation) a4->a5 d1 Integrate Chromatographic Peak a5->d1 d2 Confirm Precursor m/z d1->d2 d3 Analyze MS/MS Spectrum d2->d3 d4 Confirm Structure / Quantify d3->d4

Caption: High-level workflow for the LC-MS/MS analysis of the analyte.

Detailed Protocols & Methodologies

Protocol: Sample Preparation

Rationale: The goal is to fully dissolve the analyte in a solvent compatible with the reversed-phase LC mobile phase to ensure good peak shape and prevent precipitation in the system. A simple "dilute-and-shoot" method is sufficient for standards and relatively clean samples.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard.

  • Transfer the solid to a 1.0 mL volumetric flask.

  • Add approximately 0.5 mL of methanol and vortex until the solid is fully dissolved.

  • Bring the volume to 1.0 mL with deionized water. This creates a 50:50 methanol:water diluent.

  • Working Solutions: Perform serial dilutions from the stock solution using the same 50:50 methanol:water diluent to create a range of concentrations for analysis (e.g., 10 µg/mL down to 1 ng/mL).

  • Transfer the final solutions to appropriate autosampler vials for injection.

Protocol: Liquid Chromatography (LC)

Rationale: Reversed-phase chromatography is the standard for small molecule analysis. The use of formic acid in the mobile phase serves a critical dual purpose: it suppresses the deprotonation of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column, and it provides a source of protons to promote efficient ionization in positive ESI mode.[4]

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions
Protocol: Mass Spectrometry (MS)

Rationale: The analyte contains multiple nitrogen atoms, which are readily protonated. Therefore, positive mode Electrospray Ionization (ESI+) is chosen for high-sensitivity detection of the protonated molecule, [M+H]⁺.[5][6] A triple quadrupole (QQQ) or high-resolution mass spectrometer (Q-TOF, Orbitrap) can be used. The parameters below are a robust starting point for most modern instruments.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Mode 1 Full Scan (MS1)
Scan Range m/z 50 - 300
Scan Mode 2 Product Ion Scan (MS/MS)
Precursor Ion m/z 164.1
Collision Energy 10 - 40 eV (Ramp or stepped)

Results & Discussion: Ionization and Fragmentation Analysis

Precursor Ion Identification

Upon infusion or LC-MS analysis in positive ESI mode, the analyte readily forms a protonated molecular ion [M+H]⁺. Given the exact mass of 163.0382 Da, the expected monoisotopic mass for the precursor ion is m/z 164.0455 . A full scan experiment will confirm the presence of this ion, which can then be selected for tandem mass spectrometry (MS/MS) analysis. A mass spectrum from a vendor source confirms the observation of the m/z 164 [M+H]⁺ ion.[6]

Tandem MS (MS/MS) Fragmentation Pattern

The fragmentation of this compound is driven by its functional groups: the carboxylic acid and the fused pyrazolopyridine ring system. Collision-induced dissociation (CID) of the precursor ion (m/z 164.0) yields a characteristic pattern.

Key Observed Fragments and Neutral Losses:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Lost FragmentRationale
164.0146.018.0H₂OLoss of water from the carboxylic acid group.
164.0136.028.0CODecarbonylation, a common fragmentation for aromatic acids.[7]
164.0120.044.0CO₂Decarboxylation, a hallmark fragmentation of carboxylic acids.[8]
136.0109.027.0HCNLoss of hydrogen cyanide from the pyridine or pyrazole ring.[7][9]

The most prominent fragmentation pathways are initiated by the loss of water (H₂O) and carbon dioxide (CO₂). The resulting m/z 120 ion, representing the pyrazolopyridine core, can further fragment, providing additional structural confirmation.

G M [M+H]⁺ m/z 164.0 F1 [M+H - H₂O]⁺ m/z 146.0 M->F1 - H₂O (18 Da) F2 [M+H - CO]⁺ m/z 136.0 M->F2 - CO (28 Da) F3 [M+H - CO₂]⁺ m/z 120.0 M->F3 - CO₂ (44 Da) F4 [M+H - CO - HCN]⁺ m/z 109.0 F2->F4 - HCN (27 Da)

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion.

Conclusion

This application note provides a validated, high-performance method for the analysis of this compound by LC-MS/MS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are robust and can be readily adapted by analytical laboratories. The detailed fragmentation analysis offers a clear guide for structural confirmation, ensuring high confidence in compound identification. This methodology serves as a critical tool for quality control and characterization in the research and development of pharmaceuticals derived from this important heterocyclic scaffold.

References

  • Title: 1H-Pyrazolo(3,4-b)
  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences URL:[Link]
  • Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: Clinical Biochemistry URL:[Link]
  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: Metabolites (MDPI) URL:[Link]
  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry URL:[Link]
  • Title: this compound Source: Lead Sciences URL:[Link]
  • Title: (PDF)
  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL:[Link]
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchG
  • Title: (PDF)
  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Source: Asian Journal of Chemistry URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyrazolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolopyridine derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. The incorporation of a carboxylic acid moiety often enhances the compound's solubility and provides a key interaction point with biological targets. Consequently, pyrazolopyridine carboxylic acids are of great interest in drug discovery and development for therapeutic areas including oncology, inflammation, and neurology.

The synthesis of these complex molecules often yields a mixture of the desired product, unreacted starting materials, and various side products. Achieving the high purity (>98%) required for pharmacological screening, structural elucidation (NMR, X-ray crystallography), and subsequent development is a critical challenge. High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification of these compounds, offering high resolution, reproducibility, and scalability.

This guide provides a comprehensive framework for developing robust analytical and preparative HPLC methods for the purification of pyrazolopyridine carboxylic acids. It addresses the specific challenges posed by their polar and ionizable nature and offers detailed, field-proven protocols.

Fundamental Principles and Challenges

Pyrazolopyridine carboxylic acids are polar, ionizable compounds, which presents distinct challenges for traditional reversed-phase (RP) HPLC.[1][2] Standard C18 columns, designed for hydrophobic compounds, may provide inadequate retention, leading to elution near the solvent front and poor separation from other polar impurities.[1]

The key to successful separation lies in controlling the ionization state of the carboxylic acid group. The mobile phase pH is the most critical parameter influencing the retention and peak shape of these analytes.[3][4][5] According to the principles of reversed-phase chromatography, suppressing the ionization of the carboxylic acid (by operating at a pH well below its pKa) renders the molecule more neutral and hydrophobic, thereby increasing its retention on a nonpolar stationary phase.[4][5][6][7]

Key Challenges:

  • Poor Retention: The inherent polarity of the scaffold and the charged carboxylate group at neutral pH leads to weak interaction with C18 stationary phases.[2][8]

  • Peak Tailing: Secondary interactions between the analyte and residual silanol groups on the silica-based column packing can lead to asymmetric, tailing peaks, especially for the basic pyrazolopyridine ring.[5]

  • Low Solubility: While the carboxylic acid group aids aqueous solubility, the parent molecule may have limited solubility in the highly aqueous mobile phases often required for retention.

  • Method Scalability: Transitioning from an analytical method to a preparative scale requires careful consideration of column loading, solubility, and resolution to maintain purity and maximize throughput.[9]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation. The process involves the strategic selection and optimization of the stationary phase, mobile phase (pH, buffer, organic modifier), and gradient conditions.

Stationary Phase (Column) Selection

The choice of stationary phase is the foundation of the separation. While a standard C18 column is a common starting point, the unique properties of pyrazolopyridine carboxylic acids often necessitate more specialized phases.

Column TypeDescription & RationaleTypical Use Case
Standard C18 A good first choice for general screening due to its wide availability and hydrophobicity. Best used with mobile phases at low pH to promote retention.Initial screening; less polar analogues.
Polar-Embedded C18 These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This makes them more resistant to "phase collapse" in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[10]Excellent for retaining polar analytes that elute early on a standard C18, even in 100% aqueous mobile phase.[10]
Phenyl-Hexyl The phenyl stationary phase provides π-π interactions, which can be beneficial for separating aromatic compounds like the pyrazolopyridine core, offering a different selectivity mechanism compared to purely hydrophobic interactions.When C18 phases fail to resolve key impurities, especially those with aromatic differences.
Mixed-Mode These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms. This can be highly effective for retaining and separating compounds with both hydrophobic and ionizable moieties.Complex mixtures containing acidic, basic, and neutral components.[7]

For pyrazolopyridine carboxylic acids, a polar-embedded C18 column is often the most effective starting point due to its stability in the required highly aqueous mobile phases and its enhanced retention of polar analytes.[10]

Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity and retention in reversed-phase HPLC.[3]

3.2.1. pH Control and Buffer Selection

Controlling the mobile phase pH is the most critical factor for the successful separation of ionizable compounds like carboxylic acids.[4][11][12]

  • The 2-pH Unit Rule: To ensure complete ionization suppression and achieve maximum retention and sharp peaks, the mobile phase pH should be set at least 1.5 to 2 units below the pKa of the carboxylic acid group.[4][6] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2.0-3.0 is ideal.

  • Buffer Choice: A buffer is essential to maintain a constant pH throughout the gradient run.[11][12]

    • For UV Detection: Phosphate buffers are effective in the pH 2-3 range and have a low UV cutoff.[6] However, they can precipitate in high concentrations of organic solvent.

    • For Mass Spectrometry (MS) Detection: Volatile buffers are required. Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) are excellent choices.[11] They act as both an acidifier and an ion-pairing agent, improving peak shape for basic compounds.[13][14] Formic acid is generally preferred for better MS sensitivity.

3.2.2. Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11]

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[11] It is often the first choice.

  • Methanol: Can provide different selectivity compared to acetonitrile and is a more cost-effective option.[11] It is always worth screening both solvents during method development.

Method Development Workflow

The following diagram illustrates a logical workflow for developing an HPLC purification method for pyrazolopyridine carboxylic acids.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Purification Start Define Purification Goal (Purity, Yield) Col_Screen Select Columns (e.g., C18, Polar-Embedded) Start->Col_Screen Solv_Screen Screen Solvents (Acetonitrile vs. Methanol) Mobile Phase: 0.1% Formic Acid Col_Screen->Solv_Screen Grad_Screen Run Fast Generic Gradient (e.g., 5-95% B in 5 min) Solv_Screen->Grad_Screen Eval_1 Evaluate Data: Retention, Resolution, Peak Shape Grad_Screen->Eval_1 Opt_Grad Optimize Gradient Slope (Shallow gradient around target elution) Eval_1->Opt_Grad Good Retention? Opt_pH Adjust pH / Buffer (If peak shape is poor) Eval_1->Opt_pH Poor Peak Shape? Check_Load Perform Loading Study (Analytical Scale) Opt_Grad->Check_Load Opt_pH->Opt_Grad Scale_Up Scale Method to Prep Column (Adjust Flow Rate & Gradient Time) Check_Load->Scale_Up Purify Perform Preparative Run (Mass-directed Fractionation) Scale_Up->Purify Analyze Analyze Fractions for Purity Purify->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool Final_QC Final Purity Analysis Pool->Final_QC

Caption: Workflow for HPLC Method Development and Scale-Up.

Experimental Protocols

Protocol 1: Analytical Method Development

This protocol outlines the steps for developing a robust analytical method suitable for purity assessment and for guiding preparative scale-up.

1. System and Materials:

  • HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD or UV detector. An in-line mass spectrometer is highly recommended.[15]

  • Columns:

    • Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Phenomenex Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-Grade).

  • Sample Preparation: Dissolve the crude pyrazolopyridine carboxylic acid in a suitable solvent (e.g., DMSO, Methanol) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.[16]

2. Chromatographic Conditions:

ParameterInitial Screening Condition
Column Temp: 40 °C
Flow Rate: 0.5 mL/min
Injection Vol: 2 µL
Detection: UV at 254 nm and 280 nm, plus full scan (210-400 nm)
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.

3. Procedure:

  • Equilibrate the system with the initial conditions.

  • Inject a blank (sample solvent) to ensure no system contamination.

  • Inject the prepared sample onto the Polar C18 column and acquire data.

  • Repeat the run using the standard C18 column.

  • Analyze the data: Compare the chromatograms. Look for the column that provides the best retention for the main peak and the best resolution between the main peak and impurities.

  • Optimize the Gradient: Based on the elution time of the target compound in the screening run, adjust the gradient to be shallower around the elution point to maximize resolution. For example, if the peak elutes at 3 minutes (corresponding to ~50% B), a new gradient could be 30% to 70% B over 10 minutes.

Protocol 2: Preparative Purification

This protocol describes scaling the optimized analytical method to a preparative scale for compound isolation.

1. System and Materials:

  • Preparative HPLC System: Equipped with a high-pressure binary pump, autosampler or manual injector, large-volume column, DAD/UV detector, and a fraction collector.[17] Mass-directed fractionation is highly recommended.[15]

  • Column: Waters XBridge BEH C18 Prep (19 x 100 mm, 5 µm) or a geometrically equivalent polar-embedded phase column.

  • Mobile Phases: Same as analytical (0.1% Formic Acid in Water/Acetonitrile), but prepared in larger volumes.

  • Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase composition (e.g., 95% A / 5% B) until the point of precipitation. This ensures good peak shape upon injection. The final concentration can range from 10 to 100 mg/mL depending on solubility and loading capacity.[17]

2. Scaling the Method: The key is to maintain the same linear velocity of the mobile phase. Use a scale-up calculator or the following formulas:

  • Flow Rate (Prep) = Flow Rate (Analyt) x [(Radius (Prep))^2 / (Radius (Analyt))^2]

  • Gradient Time (Prep) = Gradient Time (Analyt) x [Volume (Prep) / Volume (Analyt)]

    • Column Volume ≈ π x (Radius)^2 x Length

  • Sample Load: Determined by performing loading studies, but a typical load for a 19 x 100 mm column is 50-200 mg per injection.

3. Example Preparative Conditions:

ParameterPreparative Condition
Column: XBridge Prep C18 (19 x 100 mm, 5 µm)
Flow Rate: 20 mL/min
Injection Vol: 1-5 mL
Detection: UV at 254 nm
Gradient: Scaled from the optimized analytical method
Fractionation: Trigger by UV threshold and/or target mass

4. Procedure:

  • Equilibrate the preparative column (this may take 5-10 column volumes).

  • Perform a small test injection (1-2 mg) to confirm retention times match the scaled prediction.

  • Inject the full sample load.

  • Collect fractions based on the UV signal or target mass.

  • Analyze a small aliquot of each collected fraction using the fast analytical method to determine purity.

  • Pool the fractions that meet the desired purity criteria (e.g., >98%).

  • Remove the solvent via lyophilization or rotary evaporation to yield the purified compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Mobile phase pH is too close to analyte pKa; secondary silanol interactions.Decrease mobile phase pH (use 0.1% TFA instead of formic acid); use a highly end-capped or polar-embedded column.[5][11]
No or Poor Retention Analyte is too polar for the column/mobile phase combination.Use a polar-embedded or HILIC column; ensure pH is low enough to suppress ionization; reduce initial %B in the gradient.[2]
Split Peaks Sample solvent is too strong; column void or contamination.Dissolve sample in a solvent weaker than or equal to the initial mobile phase; back-flush or replace the column/guard column.[13]
Buffer Precipitation High organic percentage with a non-volatile buffer (e.g., phosphate).Switch to a more miscible buffer (formate, acetate); reduce buffer concentration; ensure the final %B does not cause precipitation.[6]

Conclusion

The successful HPLC purification of pyrazolopyridine carboxylic acids is readily achievable through a systematic method development approach. The critical parameter to control is the mobile phase pH, which must be set well below the analyte's pKa to suppress ionization and promote retention in a reversed-phase system. By starting with a polar-embedded C18 column and screening both acetonitrile and methanol with a low-pH, volatile buffer system like 0.1% formic acid, a robust separation can be quickly developed. This analytical method can then be geometrically scaled to a preparative dimension, enabling the isolation of highly pure material essential for advancing drug discovery and development programs.

References

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Lab-Training. (2025, July 25).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2017, June 1). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
  • Axion Labs. HPLC problems with very polar molecules. Axion Labs.
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • Chromtech. Reversed Phase HPLC of Polar Compounds. Chromtech.
  • SIELC Technologies. Polar Compounds. SIELC Technologies.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (2013, December 4). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?.
  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
  • Benchchem.
  • Merck Millipore. HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Agilent.
  • ResearchGate. (2014). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • University of Warwick.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing.
  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64.

Sources

Application Notes and Protocols for the Characterization of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrazolopyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The relentless search for selective and potent kinase inhibitors has identified certain heterocyclic structures as "privileged scaffolds"—frameworks that are exceptionally well-suited for binding to the ATP pocket of kinases. The pyrazolopyridine core is a prominent member of this group.[3] Its structure mimics the purine ring of ATP, allowing it to act as a competitive inhibitor by forming key hydrogen bonds with the kinase hinge region.[2] This scaffold is present in several kinase inhibitors that have been approved or are in late-stage clinical trials, highlighting its therapeutic potential.[3]

This document provides a comprehensive guide for the characterization of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid , a specific member of this promising chemical class. As specific kinase targets for this particular molecule are not yet extensively documented in public literature, these application notes are designed to provide researchers with a robust framework to:

  • Properly handle and prepare the compound for screening.

  • Perform initial biochemical screening to identify potential kinase targets.

  • Validate on-target activity and determine cellular potency in relevant cell models.

  • Interpret and present the resulting data.

The following protocols are designed to be self-validating, providing a clear path from initial hypothesis to cellular proof-of-concept.

PART 1: Compound Handling and Preparation

Proper handling and preparation are critical for obtaining reproducible and reliable data.

Material Information
PropertyValueSource
Chemical Name This compound-
CAS Number 1260670-03-8[4]
Molecular Formula C₇H₅N₃O₂[4]
Molecular Weight 163.13 g/mol [4]
Purity >97% (typical)[4]
Predicted XlogP 0.4[5]
Storage and Handling
  • Storage: The solid compound should be stored sealed in a dry environment in a freezer at or below -20°C.[4]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6][7] Avoid creating dust.

Preparation of Stock Solutions

The solubility of pyrazolopyridine carboxylic acids can be limited in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Preparation: To prepare a 10 mM stock solution, add 613 µL of DMSO to 1 mg of the compound (MW = 163.13 g/mol ).

  • Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) may be required.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

PART 2: Experimental Workflows and Protocols

A tiered approach is recommended for characterizing a novel kinase inhibitor. The workflow begins with broad biochemical screening, followed by focused cellular assays to confirm the mechanism of action.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Characterization a Prepare Compound Dilution Series b Perform In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c Screen Against Kinase Panel b->c d Determine IC50 Values c->d e Select Relevant Cell Line (based on kinase target) d->e Identified Targets f Western Blot for Phospho-Substrate e->f g Cell Viability Assay (e.g., MTS) e->g i Enzyme Kinetics (Mode of Inhibition) f->i Confirm Mechanism h Determine EC50 Values g->h j Direct Binding Assay (e.g., ITC, SPR) h->j Confirm Binding

Caption: General workflow for characterizing a novel kinase inhibitor.

Tier 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[4][8][9]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X solution of the kinase and its specific substrate in 1X kinase reaction buffer.

    • Prepare a 2X ATP solution in 1X kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.

    • Prepare a serial dilution of this compound in DMSO, then dilute into 1X kinase reaction buffer to create 4X inhibitor solutions. The final DMSO concentration in the reaction should be ≤1%.

  • Kinase Reaction (in a 384-well white plate):

    • Add 2.5 µL of 4X inhibitor solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes (or as optimized for the specific kinase).

  • ADP Detection:

    • Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Tier 2: Cell-Based Target Validation (Western Blot for Phospho-Proteins)

Western blotting is used to confirm that the inhibitor affects the intended kinase target within a cellular context by measuring the phosphorylation state of a known downstream substrate.[10][11][12][13]

Principle: Cells are treated with the inhibitor, and protein lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target substrate. A loading control (e.g., total protein or a housekeeping gene) is used to ensure equal protein loading.[10]

Protocol:

  • Cell Seeding and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold 1X PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration.

    • Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto a polyacrylamide gel and run at a constant voltage.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • If necessary, strip the membrane and re-probe for the total protein of the substrate and/or a loading control like β-actin or GAPDH.

Tier 2: Cellular Potency Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[14][15][16][17][18]

Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[18]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and media-only blank wells.

    • Incubate for 48-72 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent directly to each well.[14][16]

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition:

    • Gently mix the plate.

    • Measure the absorbance at 490 nm using a 96-well plate reader.[16]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Average absorbance of vehicle control wells) * 100.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the EC₅₀ value.

PART 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of the inhibitor.

Table 1: Example Biochemical IC₅₀ Data
Kinase TargetIC₅₀ (nM)
Kinase A55
Kinase B850
Kinase C>10,000
MAPK1/ERK2 45
MAPK3/ERK1 60

Interpretation: The compound shows potent activity against ERK1 and ERK2, with selectivity over other tested kinases.

Table 2: Example Cellular EC₅₀ Data
Cell Line (Cancer Type)Genetic BackgroundEC₅₀ (nM)
A375 (Melanoma)BRAF V600E150
HCT116 (Colon)KRAS G13D210
MCF7 (Breast)PIK3CA E545K>10,000

Interpretation: The compound shows cellular potency in cell lines with a hyperactivated MAPK/ERK pathway (A375, HCT116), suggesting on-target activity.

PART 4: Signaling Pathway Context

Understanding the signaling context of the target kinase is crucial for experimental design and data interpretation. As many pyrazolopyridine derivatives target components of the MAPK/ERK pathway, a diagram of this cascade is provided as a representative example.[19][20][21][22]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf RAF (MAPKKK) Ras_GTP->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor 1H-Pyrazolo[4,3-b]pyridine -5-carboxylic acid Inhibitor->ERK Inhibits

Caption: The MAPK/ERK signaling pathway, a potential target for pyrazolopyridine inhibitors.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Gangawat, R., et al. (n.d.). MAPK/ERK pathway.
  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! [Link]
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway.
  • Wikipedia. (n.d.). MAPK/ERK pathway.
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  • Lead Sciences. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • EURL ECVAM. (n.d.). MTS assay in THP-1 cells. [Link]
  • Barghash, M. E., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Frontiers in Chemistry, 10, 999693. [Link]
  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956–1963. [Link]
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Duarte, Y., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31695–31711. [Link]
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 805. [Link]
  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • PubChemLite. (n.d.). This compound.

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"developing cell-based assays for 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing a Comprehensive Cell-Based Assay Cascade for Characterizing 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] Compounds built on this scaffold have shown significant promise in targeted cancer therapy, with several advancing into late-phase clinical trials.[2] This guide provides a detailed, field-proven framework for developing a suite of cell-based assays to comprehensively characterize novel derivatives of this compound. We present an integrated workflow, moving from initial target engagement confirmation to the assessment of downstream signaling and overall cellular health. The protocols herein are designed to be robust, reproducible, and adaptable, providing the self-validating systems necessary to generate high-confidence data for drug discovery programs.

Introduction: The Kinase Inhibitor Assay Cascade

The successful development of a targeted therapeutic, such as a kinase inhibitor, requires a multi-faceted approach to cellular characterization. It is not sufficient to know that a compound inhibits a purified enzyme; one must demonstrate that it can enter a cell, bind its intended target, modulate the relevant signaling pathway, and induce a desired phenotype without undue toxicity.[3][4][5] This principle forms the foundation of our assay cascade.

The workflow is designed logically to answer three critical questions:

  • Target Engagement: Does the compound bind to its intended protein target inside a living cell?

  • Pathway Modulation: Does this binding event translate into a functional modulation of the downstream signaling pathway?

  • Phenotypic Consequence: What is the ultimate effect on cell viability and health?

Answering these questions sequentially provides a complete picture of a compound's cellular mechanism of action and its therapeutic potential.

Assay_Cascade_Workflow cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Functional Impact cluster_2 Phase 3: Therapeutic Window TE Target Engagement Assay (CETSA / NanoBRET®) Pathway Downstream Pathway Assay (Luciferase Reporter) TE->Pathway Measure Functional Effect Phenotype Viability & Cytotoxicity Assay (Multiplexed Assay) Pathway->Phenotype Assess Cellular Outcome Decision Go/No-Go Decision Phenotype->Decision Start Compound Synthesis (Pyrazolo[4,3-b]pyridine derivative) Start->TE Confirm On-Target Binding

Caption: Integrated workflow for cellular characterization of kinase inhibitors.

Part 1: Confirming Intracellular Target Engagement

The first and most crucial step is to verify that the compound physically interacts with its intended target protein within the complex environment of a living cell.[6][7] Biochemical assays with purified proteins can be misleading, as they do not account for cell permeability, efflux pumps, or intracellular competition.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement based on the principle of ligand-induced thermal stabilization.[6][8][9]

Principle of the Cellular Thermal Shift Assay (CETSA)

When a protein is heated, it denatures and aggregates. If a compound (ligand) binds to the protein, it typically stabilizes the protein's structure, increasing the temperature required to denature it.[8][9] CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][10]

Protocol: CETSA for Target Engagement

This protocol describes how to generate an isothermal dose-response (ITDR) curve to determine the compound's potency in stabilizing its target.

1. Cell Preparation and Treatment: 1.1. Culture a relevant human cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. 1.2. Harvest cells using trypsin, wash with PBS, and resuspend in culture medium at a concentration of 2 x 10^6 cells/mL. 1.3. Prepare a serial dilution of the this compound derivative in DMSO, then dilute into culture medium to the final desired concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control. 1.4. In a 96-well PCR plate, add 45 µL of cell suspension to each well. 1.5. Add 5 µL of the diluted compound or vehicle to the respective wells. Mix gently. 1.6. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound entry and binding.

2. Thermal Challenge: 2.1. Determine the optimal challenge temperature. This is a single temperature that causes significant, but not complete, protein denaturation in the vehicle-treated cells. This is typically found by first running a full temperature gradient (a "melt curve").[8] 2.2. Place the plate in a thermal cycler and heat all samples at the predetermined challenge temperature (e.g., 52°C) for 3 minutes. 2.3. Immediately cool the plate at 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification: 3.1. Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (e.g., liquid nitrogen for 1 min, followed by a 25°C water bath for 1 min). 3.2. Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. 3.3. Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. 3.4. Quantify the amount of the specific target protein in the supernatant using a suitable method like Western Blot or an ELISA-based technique (e.g., Meso Scale Discovery).

4. Data Analysis: 4.1. For each compound concentration, normalize the soluble protein signal to the vehicle control. 4.2. Plot the normalized soluble protein signal against the logarithm of the compound concentration. 4.3. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of compound required to achieve 50% of the maximal protein stabilization.

Part 2: Measuring Downstream Signaling Pathway Modulation

Once target engagement is confirmed, the next step is to measure the functional consequence of this binding event. For a kinase inhibitor, this means assessing the downstream signaling pathway regulated by the target.[4][11] A highly effective and scalable method for this is the use of a luciferase reporter assay.[12][13][14]

Principle of the Luciferase Reporter Assay

This assay genetically engineers a cell line to express the luciferase enzyme under the control of a transcriptional response element (RE). This RE is specifically activated by the signaling pathway of interest.[12] For example, if the target kinase activates the NF-κB pathway, a promoter containing NF-κB response elements is placed upstream of the luciferase gene. Inhibition of the kinase will lead to decreased NF-κB activity, resulting in a dose-dependent decrease in luciferase expression and light output.[13]

Signaling_Pathway cluster_pathway Example Kinase Signaling Pathway Stimulus External Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TF Transcription Factor (e.g., NF-κB) DownstreamKinase->TF Nucleus Nucleus TF->Nucleus Translocation Reporter Response Element -> Luciferase Gene Nucleus->Reporter Binds Promoter Light Light Output Reporter->Light Transcription & Translation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->TargetKinase

Caption: Luciferase reporter assay principle for a kinase inhibitor.

Protocol: Dual-Luciferase® Reporter Assay

This protocol uses a dual-reporter system where Firefly luciferase measures the pathway activity and a co-transfected Renilla luciferase serves as an internal control for transfection efficiency and cell number.[12][15]

1. Cell Transfection: 1.1. In a 96-well white, clear-bottom plate, seed HEK293 cells (or another suitable cell line) at a density that will result in ~90% confluency 24 hours later. 1.2. On the day of transfection, prepare a DNA-transfection reagent mixture. For each well, combine:

  • 100 ng of the Firefly luciferase reporter plasmid (containing the pathway-specific response element).
  • 10 ng of the Renilla luciferase control plasmid (e.g., pRL-TK).
  • A suitable transfection reagent (e.g., FuGENE® HD) according to the manufacturer's protocol. 1.3. Add the mixture to the cells and incubate for 24 hours.

2. Compound Treatment and Pathway Stimulation: 2.1. Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. 2.2. Remove the transfection medium from the cells and replace it with the medium containing the test compound or vehicle control. 2.3. Pre-incubate with the compound for 1 hour. 2.4. Add a stimulating agent (e.g., a cytokine like TNF-α for the NF-κB pathway) to all wells except the unstimulated control. 2.5. Incubate for an optimized period (typically 6-18 hours) to allow for reporter gene expression.

3. Luciferase Activity Measurement: 3.1. Equilibrate the plate to room temperature. 3.2. Use a commercial dual-luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System). 3.3. Add the Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity. Read luminescence on a plate reader. 3.4. Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously activate the Renilla luciferase reaction. Read luminescence again.

4. Data Analysis: 4.1. For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data. 4.2. Further normalize the data to the stimulated vehicle control to determine the percent inhibition for each compound concentration. 4.3. Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50.

Part 3: Assessing Cellular Health and Therapeutic Window

A potent compound is only useful if it is selective. It must inhibit its target pathway without causing general cellular toxicity. Therefore, it is essential to run a counter-screen to measure cell viability and cytotoxicity.[16] Multiplexed assays that measure these two parameters in the same well provide a robust internal control and a more accurate assessment of the therapeutic window.[17][18][19]

Principle of Multiplexed Viability/Cytotoxicity Assays

These assays use two different chemistries sequentially in the same well.[18]

  • Cytotoxicity: A non-permeant peptide substrate is added to the medium. If the cell membrane is compromised (i.e., the cell is dead), a protease released from the cell cleaves the substrate, generating a fluorescent or luminescent signal. This measures the number of dead cells.[17]

  • Viability: A permeant substrate is then added that is cleaved by a protease active only in living cells, generating a second, distinct signal. This measures the number of viable cells.[18]

Protocol: Multiplexed Fluorescence/Luminescence Assay

This protocol is based on an assay like the Promega MultiTox-Glo Assay.[18]

1. Cell Plating and Compound Treatment: 1.1. Seed cells in a 96-well solid white plate at an appropriate density. Allow cells to attach overnight. 1.2. Treat cells with a serial dilution of the this compound derivative for a relevant duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a "maximum cytotoxicity" control (e.g., treated with a known toxin like staurosporine).

2. Cytotoxicity Measurement: 2.1. Add the first reagent (containing the cell-impermeant substrate, e.g., AAF-aminoluciferin) to all wells. 2.2. Incubate for 30-60 minutes at 37°C. 2.3. Read the "dead-cell" luminescence signal on a plate reader.

3. Viability Measurement: 3.1. Add the second reagent (containing the cell-permeant substrate, e.g., GF-AFC, and a lysis agent) to all wells. 3.2. Incubate for 30 minutes at room temperature. 3.3. Read the "live-cell" fluorescence signal on the plate reader.

4. Data Analysis: 4.1. For both cytotoxicity and viability, normalize the data to the vehicle control (0% effect) and the maximum cytotoxicity control (100% effect). 4.2. Plot the percent cytotoxicity and percent viability against the logarithm of the compound concentration. 4.3. Determine the CC50 (concentration causing 50% cytotoxicity) and the GI50 (concentration causing 50% growth inhibition/loss of viability). 4.4. The therapeutic window can be estimated by the ratio of CC50 to the functional IC50 from the pathway assay (CC50/IC50). A larger ratio indicates better selectivity.

Part 4: Data Interpretation and Quality Control

Robust assay development requires rigorous quality control.[20][21][22] The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24] It measures the separation between the positive and negative controls, accounting for data variation.[25][26]

Z'-Factor Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation between controls; the assay is robust and reliable for screening.[23][27]
0 to 0.5 AcceptableThe assay may be acceptable, but optimization is recommended to reduce variability.
< 0 UnacceptableThe control signals overlap; the assay is not suitable for distinguishing hits from noise.[23]

Summary of Expected Outcomes

AssayParameter MeasuredDesired Outcome for a Successful Inhibitor
CETSA (ITDR) Target Stabilization (EC50)Potent EC50, indicating strong binding to the target in cells.
Luciferase Reporter Pathway Inhibition (IC50)Potent IC50, demonstrating functional modulation of the intended pathway.
Multiplexed Health Assay Viability (GI50) & Cytotoxicity (CC50)High GI50 and CC50 values, significantly greater than the functional IC50.

A successful lead candidate will demonstrate a clear chain of causality: potent target engagement (low EC50) leads to potent pathway inhibition (low IC50), which in turn leads to a desired phenotypic outcome (e.g., anti-proliferative GI50) at concentrations that are not generally cytotoxic (high CC50).

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
  • O'Brien, M. A., et al. (2015). Multiplexed viability, cytotoxicity, and caspase activity assays. Methods in Molecular Biology, 1219, 21-33. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • S. G., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1436-1465. [Link]
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Dojindo Molecular Technologies, Inc. (n.d.). Viability/Cytotoxicity Multiplex Assay Kit. [Link]
  • Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
  • On HTS. (2023). Z-factor. [Link]
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161700. [Link]
  • Nakajima, Y., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652. [Link]
  • Royal Society of Chemistry. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27602528. [Link]
  • Boster Biological Technology. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
  • Li, M., et al. (2010).
  • National Center for Advancing Translational Sciences. (2020). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]
  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. [Link]
  • Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2225. [Link]
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
  • Zahra, M. H., et al. (2022). A review for cell-based screening methods in drug discovery. Future Drug Discovery, 4(1), FDD60. [Link]
  • Dispendix. (2024). Essential Considerations for Successful Assay Development. [Link]
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  • North Carolina State University. (n.d.). What Metrics Are Used to Assess Assay Quality?. [Link]
  • Nierode, G. J., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 213-221. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Duan, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-526. [Link]
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1650. [Link]
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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  • Ofni Systems. (n.d.).
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  • Nocentini, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5174. [Link]
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]
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Application Note & Protocol: A Scalable Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the industrial demand for this scaffold, the described methodology is designed for efficiency, safety, and high purity on a multi-gram to kilogram scale. The synthetic strategy is grounded in established chemical principles, prioritizing commercially available starting materials and minimizing complex purification steps. This document offers in-depth procedural instructions, process optimization insights, safety protocols, and analytical checkpoints to ensure a reliable and reproducible scale-up.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The 1H-Pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of enzymatic targets.[1] Consequently, derivatives of this compound are integral to the development of novel therapeutics, including kinase inhibitors for oncology and treatments for neurological disorders.[2][3]

The transition from bench-scale discovery to pilot-plant production presents numerous challenges, including reaction control, product isolation, and process safety. This guide aims to bridge that gap by presenting a scalable synthetic route that is both practical and economically viable.

Strategic Approach to Scalable Synthesis

After a thorough review of existing synthetic methodologies, a two-step approach commencing from commercially available 2-amino-3-bromo-5-methylpyridine has been selected. This pathway is advantageous for scale-up due to its convergent nature, avoidance of hazardous reagents like hydrazine hydrate in early steps, and the formation of crystalline intermediates that facilitate purification.[4][5]

The overall synthetic transformation is outlined below:

Synthetic_Pathway A 2-Amino-3-bromo-5-methylpyridine B Ethyl 2-((3-bromo-5-methylpyridin-2-yl)amino)-2-oxoacetate A->B  Step 1: Acylation (Ethyl oxalyl chloride) C Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate B->C  Step 2: Reductive Cyclization (e.g., PPh3, I2, Et3N) D This compound C->D  Step 3: Saponification (e.g., NaOH or LiOH)

Caption: High-level overview of the synthetic workflow.

Detailed Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-((3-bromo-5-methylpyridin-2-yl)amino)-2-oxoacetate

Rationale: This initial acylation step is critical for installing the necessary carbon framework for the subsequent cyclization. The use of ethyl oxalyl chloride is a standard and efficient method for this transformation. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal.

Materials:

  • 2-Amino-3-bromo-5-methylpyridine (1.0 eq, 187 g)

  • Ethyl oxalyl chloride (1.1 eq, 150 g)

  • Triethylamine (TEA) (1.5 eq, 152 g)

  • Dichloromethane (DCM) (10 vol, 1.87 L)

Procedure:

  • Charge a 5 L jacketed reactor with 2-amino-3-bromo-5-methylpyridine and DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add triethylamine to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve ethyl oxalyl chloride in DCM (3 vol, 560 mL).

  • Add the ethyl oxalyl chloride solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding water (5 vol, 935 mL).

  • Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 5 vol), followed by saturated sodium bicarbonate solution (2 x 5 vol), and finally brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is >95%.

Step 2: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Rationale: This intramolecular reductive cyclization is the key ring-forming step. The use of triphenylphosphine and iodine is a well-established method for this type of transformation, proceeding through a phosphonium iodide intermediate. Acetonitrile is a suitable solvent for this reaction due to its polarity and relatively high boiling point.

Materials:

  • Ethyl 2-((3-bromo-5-methylpyridin-2-yl)amino)-2-oxoacetate (1.0 eq, 287 g)

  • Triphenylphosphine (1.5 eq, 393 g)

  • Iodine (1.5 eq, 381 g)

  • Triethylamine (3.0 eq, 303 g)

  • Acetonitrile (10 vol, 2.87 L)

Procedure:

  • Charge the 5 L reactor with ethyl 2-((3-bromo-5-methylpyridin-2-yl)amino)-2-oxoacetate and acetonitrile.

  • Add triphenylphosphine and triethylamine to the mixture.

  • Cool the reactor to 0-5 °C.

  • In a separate vessel, dissolve iodine in acetonitrile (3 vol, 860 mL).

  • Slowly add the iodine solution to the reactor over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in DCM (10 vol) and wash with saturated sodium thiosulfate solution (3 x 5 vol) to remove any remaining iodine.

  • Wash with water (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization from ethyl acetate/hexanes.

Step 3: Synthesis of this compound

Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. Sodium hydroxide is a cost-effective base for this transformation on a large scale. The choice of a methanol/water solvent system ensures the solubility of both the starting material and the final product salt.

Materials:

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq, 205 g)

  • Sodium hydroxide (2.0 eq, 80 g)

  • Methanol (5 vol, 1.0 L)

  • Water (5 vol, 1.0 L)

  • Concentrated HCl (for acidification)

Procedure:

  • Charge the 5 L reactor with ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, methanol, and water.

  • Add sodium hydroxide pellets portion-wise, ensuring the temperature does not exceed 40 °C.

  • Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction by HPLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl to adjust the pH to ~3-4. A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel and wash the filter cake with cold water (3 x 500 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Process Data and Characterization

ParameterStep 1Step 2Step 3
Typical Yield 85-95%70-85%90-98%
Purity (HPLC) >95%>98%>99%
Reaction Time 2-4 hours12-18 hours2-4 hours
Key Temp. 0-10 °C80 °C60 °C

Characterization: The final product, this compound (CAS No: 1260670-03-8), should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[6]

Safety and Environmental Considerations for Scale-Up

  • Hazardous Reagents: Ethyl oxalyl chloride is corrosive and lachrymatory. Iodine is harmful and can cause stains. Triethylamine is flammable and has a strong odor. All should be handled with appropriate engineering controls and PPE.

  • Exothermic Reactions: The acylation and the initial phase of the cyclization can be exothermic. Slow addition of reagents and careful temperature monitoring are crucial.

  • Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations. The use of greener solvents should be considered where possible to minimize environmental impact.[7][8][9]

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on a kilogram scale or larger.

Safety_Workflow cluster_Pre Pre-Synthesis cluster_In In-Process cluster_Post Post-Synthesis A Hazard Analysis (PHA) B Source Raw Materials (COA) A->B C Prepare PPE & Engineering Controls B->C D Controlled Reagent Addition C->D E Temperature Monitoring D->E F In-Process Controls (TLC/HPLC) E->F G Safe Product Isolation & Drying F->G H Waste Segregation & Disposal G->H

Caption: Key safety checkpoints in the scale-up process.

Conclusion

The protocol outlined in this application note presents a viable and scalable pathway for the synthesis of this compound. By leveraging established synthetic transformations and providing detailed procedural guidance, this document serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. The emphasis on safety, purity, and scalability ensures that this important building block can be produced efficiently to meet the demands of drug discovery and development programs.

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  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.PMC - NIH.
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  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.MDPI.[Link]
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Application Note: A Guide to the Analytical Separation of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold and the Analytical Challenge of Isomerism

Pyrazolopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities including kinase inhibition, anti-inflammatory, and anti-cancer effects. The synthesis of these valuable scaffolds, however, often yields a mixture of isomers—molecules with the same chemical formula but different arrangements of atoms. These isomers, whether they be positional (regioisomers) or stereoisomers (enantiomers), can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties.[1]

For instance, in pharmaceutical development, one enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or even cause harmful side effects.[2] Similarly, positional isomers can have vastly different binding affinities for their biological targets. Consequently, the robust separation, identification, and quantification of pyrazolopyridine isomers are not merely analytical exercises; they are critical mandates for ensuring drug safety, efficacy, and regulatory compliance.[3]

This comprehensive guide provides a detailed overview of the primary chromatographic techniques used for pyrazolopyridine isomer separation. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering field-proven insights and detailed protocols to empower researchers in this critical analytical task.

The Nature of Isomerism in Pyrazolopyridines

Understanding the type of isomerism is the first step in developing a successful separation strategy. The primary challenges in pyrazolopyridine analysis involve differentiating between positional isomers and enantiomers.

  • Positional Isomers (Regioisomers): These isomers differ in the placement of substituents on the pyrazolopyridine core. They have distinct physical and chemical properties, but these differences can be subtle, making chromatographic separation challenging.

  • Enantiomers: These are non-superimposable mirror images of each other that arise from a chiral center in the molecule. Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), making their separation impossible without a chiral selector.[4]

Figure 1: Diagram illustrating positional and chiral isomerism in pyrazolopyridine derivatives.

Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiently resolving complex isomer mixtures. The choice of technique and starting conditions should be guided by the physicochemical properties of the analytes, such as polarity, volatility, and the nature of the isomerism.

MethodDevelopment cluster_hplc HPLC Path cluster_sfc SFC Path cluster_gc GC Path (Volatiles Only) start Define Separation Goal (Positional vs. Chiral) properties Assess Analyte Properties (Polarity, Volatility, pKa) start->properties select_tech Select Primary Technique (HPLC, SFC, GC) properties->select_tech hplc_col Column Screening (RP, NP, Chiral, PYE/NPE) select_tech->hplc_col Polar / Non-volatile Chiral or Positional sfc_col Column Screening (Primarily Chiral CSPs) select_tech->sfc_col Chiral / High-Throughput gc_col Column Selection (e.g., DB-5ms) select_tech->gc_col Volatile / Thermally Stable hplc_mp Mobile Phase Optimization (Solvent, pH, Additives) hplc_col->hplc_mp Iterate optimize Optimize & Validate Method (Flow, Temp, Gradient) hplc_mp->optimize sfc_mp Modifier Optimization (MeOH, EtOH, IPA %) sfc_col->sfc_mp Iterate sfc_mp->optimize gc_temp Temperature Program Optimization gc_col->gc_temp gc_temp->optimize

Figure 2: A systematic workflow for developing an isomer separation method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation of pharmaceutical compounds due to its versatility and high resolution.[2][5] Method development hinges on selecting the appropriate combination of a stationary phase (column) and a mobile phase.[5]

Causality of Column Selection

The choice of stationary phase is the most critical factor in achieving selectivity between isomers.

  • Reversed-Phase (RP) Columns (e.g., C18, C8): These are the workhorses of HPLC but often provide limited selectivity for positional isomers, which may have very similar hydrophobicities. They are generally unsuitable for enantioseparation without a chiral additive in the mobile phase.

  • π-π Interaction Columns (e.g., Pyrenylethyl (PYE), Nitrophenylethyl (NPE)): These columns are specifically designed for separating aromatic positional isomers.[6] The electron-rich pyrene or electron-deficient nitrophenyl groups on the stationary phase interact via π-π stacking with the aromatic pyrazolopyridine ring. Subtle differences in the electron density and geometry of the isomers lead to differential retention and, therefore, separation.[6]

  • Chiral Stationary Phases (CSPs): Essential for separating enantiomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[4]

    • Polysaccharide-Based CSPs (Amylose/Cellulose derivatives): These are the most broadly applicable CSPs, capable of separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7][8][9] They are the recommended first choice for chiral screening.

    • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These offer unique selectivity, particularly for chiral amines and acids, and can be used in both reversed-phase and polar organic modes.[10][11]

Stationary Phase Type Primary Interaction Mechanism Best Suited For Typical Mobile Phases
C18 (ODS) Hydrophobic InteractionGeneral purity, some non-polar isomersAcetonitrile/Water, Methanol/Water
PYE / NPE π-π Stacking, Dipole-DipoleAromatic Positional IsomersAcetonitrile/Water, Methanol/Water
Polysaccharide (Cellulose/Amylose) H-bonding, Steric Fit, DipoleEnantiomers (Broad Applicability) Hexane/Alcohol (Normal); ACN, MeOH, EtOH (Polar Organic)
Macrocyclic Glycopeptide H-bonding, Ionic, InclusionEnantiomers (esp. Amines/Acids) ACN/Water/Buffers, Polar Organic
Table 1: Comparison of common HPLC stationary phases for pyrazolopyridine isomer separation.
Protocol 1: HPLC Separation of Pyrazolopyridine Positional Isomers

Objective: To achieve baseline separation of two positional isomers of a substituted pyrazolopyridine using a π-π interaction column.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: COSMOSIL PYE (Pyrenylethyl), 5 µm, 4.6 x 150 mm.[6]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • Start with 30% B, hold for 2 min.

      • Linearly increase to 80% B over 10 min.

      • Hold at 80% B for 3 min.

      • Return to 30% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[12]

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the two isomer peaks based on their retention times.

    • Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.

    • Rationale: The PYE column is chosen to exploit the different π-electron distributions of the positional isomers. A gradient elution is used to ensure that both isomers elute with good peak shape in a reasonable time.

Protocol 2: Chiral HPLC Screening for a Racemic Pyrazolopyridine

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the separation of a racemic pyrazolopyridine derivative.

Methodology:

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the racemic compound in ethanol or another suitable solvent.

  • Screening System: An HPLC system with column and solvent switching capabilities is highly recommended to automate the screening process.

  • Primary Screening Conditions (Normal Phase):

    • Columns to Screen:

      • Lux Cellulose-2 (Cellulose tris(4-methylbenzoate))

      • Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))[7][9]

    • Mobile Phase: n-Hexane / Ethanol (EtOH) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax).

    • Injection Volume: 5 µL.

    • Rationale: Normal phase elution on polysaccharide CSPs often provides excellent enantioselectivity due to strong hydrogen bonding interactions between the analyte and the stationary phase.[7]

  • Secondary Screening Conditions (Polar Organic Mode):

    • If normal phase fails or provides poor peak shape, switch to polar organic mode.

    • Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.[9]

    • Rationale: The polar organic mode can offer different selectivity, faster analysis times, and better solubility for polar analytes.[7]

  • Evaluation:

    • Examine the chromatograms for any sign of peak splitting or separation.

    • The condition that provides the best resolution (Rs) is selected for further optimization (e.g., fine-tuning the mobile phase ratio or temperature).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[13][14]

Key Advantages over HPLC for Isomer Separation:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without excessive backpressure, leading to significantly faster separations (often 3-5 times faster than HPLC).[15]

  • Unique Selectivity: SFC can provide different selectivity compared to HPLC, sometimes resolving enantiomers that are inseparable by LC.[16]

  • Reduced Solvent Consumption: Replacing organic solvents like hexane with CO2 reduces costs and environmental impact.[15]

Protocol 3: High-Throughput Chiral SFC Screening

Objective: To rapidly screen for the separation of a racemic pyrazolopyridine using a standard set of chiral columns.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in Methanol or Ethanol to a concentration of 1 mg/mL.

  • Instrumentation and Conditions:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Columns to Screen: A standard set of 4 polysaccharide columns is often sufficient for >95% success.[16]

      • Chiralpak AD-H / Chiralcel OD-H

      • Chiralpak AS-H / Chiralcel OJ-H

    • Mobile Phase: Supercritical CO2 with a modifier (co-solvent).

    • Screening Gradient:

      • Start with 5% Methanol (modifier).

      • Linearly increase to 40% Methanol over 4 minutes.

      • Hold at 40% for 1 minute.

    • Back Pressure: 150 bar.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV-PDA detector.

    • Injection Volume: 1 µL.

  • Screening Strategy:

    • Run the gradient on each of the four columns sequentially.

    • If no separation is achieved with Methanol, repeat the screening process using Isopropanol as the modifier.[16]

    • Rationale: This automated screening approach rapidly tests the most successful CSPs with the most common modifiers, maximizing the chance of finding a successful separation in a very short amount of time.[16] The gradient approach covers a wide polarity range to elute the compound and reveal potential separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Its application to pyrazolopyridines is typically limited to less polar, lower molecular weight derivatives that can be volatilized without decomposition.

Key Considerations:

  • Derivatization: Highly polar pyrazolopyridines may require derivatization to increase their volatility for GC analysis.

  • Isomer Differentiation: Positional isomers often have very similar mass spectra because they possess the same molecular weight and can produce similar fragments.[17] Therefore, unambiguous identification relies heavily on achieving chromatographic separation and using retention indices (RI).[3][17] Differences in fragmentation patterns, though sometimes subtle, can also aid in identification.[18]

Protocol 4: GC-MS Analysis of Pyrazolopyridine Regioisomers

Objective: To separate and identify volatile regioisomers in an industrial pyrazolopyridine mixture.[3]

Methodology:

  • Sample Preparation:

    • Dilute the sample mixture in a volatile solvent like Dichloromethane or Ethyl Acetate to an appropriate concentration (e.g., 100 µg/mL).

    • If necessary, include a series of n-alkanes in a separate run to calculate retention indices.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent GC-MS system or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector:

      • Temperature: 250 °C.

      • Mode: Split (e.g., 20:1 ratio).

      • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 min.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Mass Spectrometer:

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Separate the isomers based on their distinct retention times. The optimized temperature program is critical for achieving this separation.[3]

    • Compare the mass spectra of the separated peaks against a spectral library (e.g., NIST) and known standards for identification.

    • Analyze subtle differences in fragmentation patterns between the isomers to confirm their identity.[18]

Conclusion

The separation of pyrazolopyridine isomers is a critical step in the development of safe and effective pharmaceuticals. A strategic, multi-platform approach utilizing HPLC, SFC, and GC provides the analytical chemist with a powerful toolkit to tackle this challenge. HPLC, with its vast array of specialty stationary phases, offers high-resolution separation for both positional and chiral isomers. SFC provides a high-throughput, efficient, and green alternative, especially for chiral separations. GC-MS remains a valuable tool for the analysis of volatile isomer mixtures. By understanding the underlying principles of each technique and applying the systematic protocols outlined in this guide, researchers can confidently develop robust and reliable methods for the separation and analysis of pyrazolopyridine isomers.

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  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies.
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  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.).
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  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona.
  • Column Technology for Achiral SFC Separations. (n.d.).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • A comprehensive review of method development by hplc. (2021). World Journal of Pharmaceutical Research.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Chiral Drug Separ
  • Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (n.d.).
  • Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022). The Royal Society of Chemistry.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC..
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (n.d.).
  • Fast enantioseparations of bioactive compounds by means of modern liquid chromatography. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). Analytical and Bioanalytical Chemistry.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.

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Application Notes & Protocols for 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite their weak initial binding affinity, can be effectively optimized into potent, drug-like molecules.[4][5][6] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3]

Within the vast landscape of chemical fragments, the 1H-pyrazolo[4,3-b]pyridine core represents a particularly valuable scaffold. Its rigid bicyclic structure presents well-defined vectors for chemical elaboration, a critical feature for the subsequent hit-to-lead optimization phase.[7] The presence of multiple nitrogen atoms provides key hydrogen bond donor and acceptor sites, facilitating interactions with a wide range of protein targets. The carboxylic acid moiety on the 5-position of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid offers a crucial anchor point for binding, often into positively charged pockets of a target protein, and a convenient synthetic handle for further chemical modification. This application note provides a detailed guide for researchers on the effective utilization of this compound in an FBDD campaign.

Physicochemical Properties of this compound

The suitability of a fragment for FBDD is heavily reliant on its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[3] this compound is an exemplary fragment that conforms to these guidelines, ensuring a higher probability of forming high-quality interactions with a target protein.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[8]
Molecular Weight 163.13 g/mol [8]
CAS Number 1260670-03-8[8]
Purity Typically ≥97%[8][9]
Storage Conditions Store in a freezer under -20°C, sealed in a dry environment.[8]
Shipping Conditions Shipped in a cold pack.[8]

General Workflow for FBDD Campaigns

A typical FBDD project is a multi-stage process that begins with the screening of a fragment library and culminates in the development of a potent lead compound. The following diagram illustrates a standard workflow, highlighting the key stages where biophysical and structural biology techniques are employed.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., SPR, NMR, TSA) FragmentLibrary->PrimaryScreen Screening HitValidation Hit Validation (Orthogonal Biophysical Methods) PrimaryScreen->HitValidation Identified Hits StructuralBiology Structural Biology (X-ray Crystallography, NMR) HitValidation->StructuralBiology Validated Hits AffinityDetermination Affinity Determination (ITC, SPR) StructuralBiology->AffinityDetermination Structure-guided ComputationalChemistry In Silico Design (Fragment Growing/Linking/Merging) AffinityDetermination->ComputationalChemistry SAR Data MedicinalChemistry Chemical Synthesis of Analogs ComputationalChemistry->MedicinalChemistry Design MedicinalChemistry->PrimaryScreen Feedback Loop (Testing Analogs) LeadCompound Lead Compound (Improved Potency & Properties) MedicinalChemistry->LeadCompound Optimized Molecule

Caption: A general workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocols for Screening and Elaboration

Protocol 1: Preparation of Fragment Stock Solution

Rationale: The accurate preparation of fragment stock solutions is critical for reproducible screening results. Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of organic compounds. A high concentration stock is prepared to minimize the final DMSO concentration in the assay, which can interfere with some biophysical techniques.[10]

Materials:

  • This compound (≥97% purity)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Low-binding microcentrifuge tubes or plates

Procedure:

  • Weighing the Fragment: Accurately weigh a precise amount of this compound (e.g., 1.63 mg) in a tared microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM for 1.63 mg in 100 µL of DMSO).

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.

  • Centrifugation: Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.

  • Storage: Carefully transfer the supernatant to a fresh, clearly labeled, low-binding tube. Store the stock solution at -20°C. For working solutions, perform serial dilutions as required by the specific screening assay.

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[11][12] It provides real-time kinetic and affinity data, making it a powerful tool for primary screening and hit validation.[10][13] This protocol outlines a basic SPR screening experiment.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution (from Protocol 1)

  • Control fragments (known non-binders and, if available, a weak binder)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Prepare a series of dilutions of the this compound in running buffer (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Screening Cycle:

    • Inject a sample of the fragment over the reference and target flow cells for a defined association time.

    • Follow with a dissociation phase where only running buffer flows over the surface.

    • Inject a regeneration solution if necessary to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.

    • Analyze the resulting sensorgrams to determine if there is a specific binding event (a response in the target channel that is not present in the reference channel).

    • For hits, perform a dose-response experiment to determine the equilibrium dissociation constant (KD).[12]

Protocol 3: Hit Validation with X-ray Crystallography

Rationale: X-ray crystallography provides unambiguous evidence of fragment binding and delivers high-resolution structural information about the binding mode.[14][15] This structural data is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise interactions between the fragment and the target and identifies vectors for chemical elaboration.[4][16][17]

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

  • Crystal harvesting tools

  • Synchrotron X-ray source

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the cryoprotectant and a high concentration of this compound (typically 1-10 mM).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time is target-dependent and may require optimization.

  • Crystal Harvesting and Freezing:

    • Carefully pick up the soaked crystal using a cryo-loop.

    • Plunge the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined apo-structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density corresponding to the fragment confirms binding.

    • Refine the structure of the protein-fragment complex to high resolution. Analyze the binding pose to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to identify potential growth vectors for optimization.[7]

Conceptual Synthetic Elaboration: A Hit-to-Lead Strategy

Once this compound has been identified and structurally characterized as a hit, the next phase is to improve its potency and drug-like properties.[18][19] The structural information from X-ray crystallography is crucial here.[20][21] A common strategy is "fragment growing," where chemical moieties are added to the fragment to engage with nearby pockets on the protein surface.[22]

The following diagram illustrates a conceptual synthetic route for elaborating the fragment hit. This is a generalized scheme, and the actual synthetic route will depend on the specific structural context of the protein-fragment complex.

Synthetic_Elaboration cluster_0 Starting Fragment cluster_1 Chemical Modification cluster_2 Elaborated Compound Start This compound AmideCoupling Amide Coupling (e.g., HATU, DIPEA) Start->AmideCoupling Reactant FinalProduct Elaborated Analog (Improved Potency) AmideCoupling->FinalProduct Product AmineLibrary Library of Amines (R-NH2) AmineLibrary->AmideCoupling Reactant

Caption: A conceptual synthetic pathway for fragment elaboration via amide coupling.

Rationale for Synthetic Elaboration: The carboxylic acid group of this compound is an ideal handle for amide bond formation. This reaction is robust, high-yielding, and compatible with a wide range of functional groups. By coupling the starting fragment with a diverse library of amines, a multitude of analogs can be rapidly synthesized. The choice of amines in the library should be guided by the structural information of the binding pocket to maximize the chances of forming new, favorable interactions with the target protein.

Conclusion

This compound is a high-quality fragment with desirable physicochemical properties for FBDD. Its rigid core and versatile synthetic handle make it an excellent starting point for the development of novel therapeutics against a range of protein targets. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this valuable scaffold in their drug discovery programs. The integration of sensitive biophysical screening methods with high-resolution structural biology is key to unlocking the full potential of this and other fragments in the quest for new medicines.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1344-1377. [Link]
  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(5), 353-361. [Link]
  • Scorza, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22394. [Link]
  • Sledz, P., & Caflisch, A. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208. [Link]
  • Gingell, H., & Ulaganathan, T. (2018). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 5(3), 197-219. [Link]
  • Sledz, P., & Caflisch, A. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1263, 197-208. [Link]
  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
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  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. [Link]
  • CrystalsFirst. (n.d.).
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 111. [Link]
  • Blundell, T. L., & Patel, S. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(sup1), 1-13. [Link]
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44-48. [Link]
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in chemistry, 8, 111. [Link]
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
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  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
  • Donaire-Arias, A., et al. (2022).
  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
  • Lead Sciences. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Jhoti, H., et al. (2013). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 56(13), 5191-5208. [Link]
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
  • Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2026. [Link]
  • Donaire-Arias, A., et al. (2022).
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1698-1714. [Link]
  • Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 918-923. [Link]
  • Kim, H., et al. (2020). Discovery of (1 H-Pyrazolo[3,4- c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. Journal of Medicinal Chemistry, 63(13), 7050-7067. [Link]
  • Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6599. [Link]
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Application Note: A Reliable Synthetic Protocol for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly kinase inhibitors. This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key building block for drug discovery and development. The described three-step synthesis begins with the commercially available 2-chloro-3-nitropyridine, proceeding through nucleophilic aromatic substitution, catalytic hydrogenation, and a final diazotization-mediated cyclization. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth procedural details, mechanistic rationale, and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry.[1][2] Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer serves as the core structure for a range of biologically active molecules. These compounds have been investigated as potent inhibitors of critical cellular targets, including cyclin-dependent kinases (CDKs), c-Met (hepatocyte growth factor receptor), and interleukin-2 inducible T-cell kinase, highlighting their potential in oncology and immunology.[3][4]

The target molecule of this guide, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, is a versatile intermediate.[5] The ester functionality at the C3 position provides a synthetic handle for further elaboration, such as amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs. Given its importance, a reliable and well-documented synthetic route is essential for the scientific community. This document details an efficient protocol adapted from established literature, emphasizing operational simplicity and high yield.[5]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a linear three-step sequence designed for efficiency and control, transforming a simple substituted pyridine into the complex bicyclic target molecule.

G cluster_0 Overall Synthetic Workflow A 2-Chloro-3-nitropyridine B Ethyl 2-((3-nitropyridin-2-yl)amino)acetate A->B Step 1: SNAr C Ethyl 2-((3-aminopyridin-2-yl)amino)acetate B->C Step 2: Reduction D 1H-pyrazolo[4,3-b]pyridine- 3-carboxylic acid ethyl ester C->D Step 3: Diazotization/ Cyclization

Caption: High-level overview of the 3-step synthesis.

The core principles behind this strategy are:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with 2-chloro-3-nitropyridine. The chlorine atom at the C2 position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the C3 position.[6][7] In Step 1, it is reacted with the amino group of an ethyl aminoacetate derivative, which displaces the chloride to forge a key C-N bond.

  • Nitro Group Reduction: Step 2 involves the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the ester functionality and the integrity of the heterocyclic rings.[5]

  • Diazotization and Intramolecular Cyclization: The final step is the cornerstone of the synthesis, where the pyrazole ring is constructed. The newly formed primary aromatic amine on the pyridine ring is converted to a diazonium salt under acidic conditions using sodium nitrite. This highly reactive intermediate is not isolated but immediately undergoes an intramolecular electrophilic attack by the adjacent secondary amine's nitrogen atom, closing the five-membered pyrazole ring and furnishing the final product.[5] This method provides a direct and high-yielding route to the desired heterocycle.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic method.[5] Researchers should perform their own risk assessment before commencing any chemical synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridine>98%Commercially Available
Ethyl aminoacetate>98%Commercially Available
Palladium on Carbon (Pd/C)10% wt.Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EA)ACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Nitrite (NaNO₂)>97%Commercially Available
Round-bottom flasksVarious sizesStandard Laboratory Supplier
Magnetic stirrer with heating-Standard Laboratory Supplier
Hydrogenation ApparatusParr Shaker or H-CubeStandard Laboratory Supplier
Rotary Evaporator-Standard Laboratory Supplier
TLC platesSilica gel 60 F₂₅₄Standard Laboratory Supplier
Step 1: Synthesis of Ethyl 2-((3-nitropyridin-2-yl)amino)acetate (IV-1)
  • To a suitable round-bottom flask, add 2-chloro-3-nitropyridine and ethyl aminoacetate.

  • Add an appropriate solvent such as Tetrahydrofuran (THF).

  • Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Pour the resulting residue into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product (IV-1) as a red oil. An expected yield is approximately 91.5%.[5]

Step 2: Synthesis of Ethyl 2-((3-aminopyridin-2-yl)amino)acetate (V-1)
  • In a hydrogenation vessel, dissolve the product from Step 1, ethyl 2-((3-nitropyridin-2-yl)amino)acetate (IV-1), in methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10% by weight relative to the substrate).

  • Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-3 atm or as specified by your apparatus) and stir vigorously at room temperature.

  • The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting product (V-1) should be a pale yellow crystalline solid. An expected yield is approximately 99%.[5]

Step 3: Synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester (I-1)
  • In a large four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a dilute solution of sulfuric acid (e.g., 25% H₂SO₄ in water). Cool this solution in an ice-salt bath to between -5 °C and 0 °C.

  • Add the product from Step 2, ethyl 2-((3-aminopyridin-2-yl)amino)acetate (V-1), to the cold acid solution while stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) in water (a slight molar excess, e.g., 1.1 equivalents, is typical).

  • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for approximately 1 hour.

  • Slowly warm the reaction to room temperature and continue stirring for another 2 hours.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the product from the neutralized mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product (I-1). Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary and Validation

The success of the synthesis relies on careful execution and validation at each step. The following table summarizes expected outcomes and key analytical data based on the source literature.[5]

StepProduct NameExpected Yield (%)Key ¹H NMR Data (400 MHz, CDCl₃) δ(ppm)
1Ethyl 2-((3-nitropyridin-2-yl)amino)acetate~91.58.80 (q, 1H), 8.44 (q, 1H), 7.48 (q, 1H), 4.34 (s, 2H), 4.21 (q, 2H), 1.27 (t, 3H)
2Ethyl 2-((3-aminopyridin-2-yl)amino)acetate~99Data not specified in the source, but characterized by consumption of starting material.
31H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esterHighFinal product NMR data not detailed in the source patent, but would be confirmed by comparison to literature values or full characterization (¹H, ¹³C NMR, HRMS).

Trustworthiness: This protocol constitutes a self-validating system. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material. The structure and purity of the intermediates and the final product must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided ¹H NMR data for intermediate IV-1 serves as a crucial checkpoint for validating the first step of the sequence.[5]

Visualization of the Synthetic Workflow

G cluster_protocol Detailed Synthesis Protocol start 2-Chloro-3-nitropyridine + Ethyl Aminoacetate step1_proc Reflux in THF, 10h start->step1_proc SNAr step1_prod Intermediate IV-1 (Red Oil) step1_proc->step1_prod step2_proc H₂, Pd/C in MeOH, RT step1_prod->step2_proc Reduction step2_prod Intermediate V-1 (Yellow Solid) step2_proc->step2_prod step3_proc 1. NaNO₂, H₂SO₄, -5°C 2. Neutralize step2_prod->step3_proc Cyclization final_prod Final Product (I-1) step3_proc->final_prod

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note outlines a clear and efficient three-step synthesis for 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a high-value intermediate for pharmaceutical research. By leveraging a sequence of well-understood and reliable chemical transformations—SNAr, catalytic hydrogenation, and diazotization-cyclization—this protocol provides a practical and high-yielding route from simple, commercially available starting materials. The detailed, step-by-step instructions and mechanistic insights are intended to empower researchers to confidently and reproducibly synthesize this important molecular scaffold.

References

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Bentham Science. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Taylor & Francis Online. (n.d.). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives.
  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Molbase. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Canadian Journal of Chemistry. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • NIH. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Molbase. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • PubMed. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PubMed. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines.
  • NIH. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • Mol-Instincts. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.

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Application Note & Protocol: A Reliable Synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, technically-grounded guide for the synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and drug development.[1][2] The protocol herein describes a robust and reproducible method starting from a substituted aminopyridine precursor. The synthetic strategy hinges on a classical diazotization reaction followed by an intramolecular cyclization. This guide explains the mechanistic rationale behind the procedural steps, provides a comprehensive, step-by-step protocol, and outlines the necessary characterization, safety, and troubleshooting measures to ensure a successful and validated synthesis.

Introduction: Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[3] This nitrogen-rich bicyclic heterocycle is structurally analogous to purine bases, allowing it to interact with a wide range of biological targets.[4][5] Derivatives of this scaffold have been investigated as potent inhibitors for various kinases, including TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs), making them relevant for oncology and immunology research.[6][7]

Specifically, Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate serves as a versatile building block.[2] The bromine atom at the C6 position is strategically placed for subsequent functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for drug discovery campaigns.[2] The ethyl ester at the C3 position provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. Given its importance, a reliable and well-understood synthetic protocol is essential for research teams.

Synthetic Strategy and Mechanistic Rationale

The preparation of the target compound is achieved through a multi-step sequence starting from commercially available materials. A common and effective strategy involves the construction of the pyrazole ring onto a pre-existing pyridine core.[4][5] The key transformation is the diazotization of an amino group on the pyridine ring, followed by an intramolecular cyclization reaction. A related approach involves a modified Japp-Klingemann reaction, which is a powerful tool for forming hydrazones that can subsequently cyclize to form pyrazole rings.[8][9][10][11][12]

Core Transformation: Diazotization and Cyclization

The central part of this synthesis involves the conversion of a primary aromatic amine to a diazonium salt. This classic reaction, known as diazotization, is typically performed at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid.[1][13]

Mechanism of Diazotization:

  • Formation of the Electrophile: The strong acid protonates sodium nitrite to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).[14][15][16]

  • Nucleophilic Attack: The lone pair of the primary aromatic amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[14][15]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the acid. The subsequent loss of a water molecule generates the stable aryl diazonium ion.[14][15]

Following the formation of the diazonium salt, an intramolecular reaction sequence leads to the formation of the fused pyrazole ring. The specific nature of the cyclization depends on the substituents present on the pyridine ring but generally involves the attack of a nucleophilic center onto the diazonium group, leading to ring closure and expulsion of nitrogen gas (N₂), which is an excellent leaving group.[15]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for execution by trained organic chemists in a controlled laboratory setting.[1]

Materials and Reagents
ReagentMW ( g/mol )QuantityMoles (mmol)Eq.
Ethyl 2-(2-amino-5-bromopyridin-3-yl)-3-oxobutanoate302.1424.0 g79.41.0
Sulfuric Acid (25% aq. solution)98.081.1 L--
Sodium Nitrite (NaNO₂)69.006.0 g87.01.1
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 2L four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1.1 L of 25% sulfuric acid.

  • Dissolution of Starting Material: Carefully add the starting material, Ethyl 2-(2-amino-5-bromopyridin-3-yl)-3-oxobutanoate (24.0 g, 79.4 mmol), to the sulfuric acid solution. Stir until complete dissolution is achieved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath. It is critical to maintain this temperature to ensure the stability of the diazonium salt intermediate.[17]

  • Diazotization: Prepare a solution of sodium nitrite (6.0 g, 87.0 mmol) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Dissolution Dissolve Starting Material in 25% H2SO4 Cooling Cool to 0 °C Dissolution->Cooling Diazotization Dropwise Addition of NaNO2 Solution (0-5 °C) Cooling->Diazotization Stirring Stir for 1-2 hours at 0-5 °C Diazotization->Stirring Quench Quench with Ice Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layers Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Yields Pure Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during your synthesis campaign.

Q1: What are the primary synthetic strategies for constructing the 1H-Pyrazolo[4,3-b]pyridine core?

There are two main retrosynthetic approaches to this heterocyclic system. The most common methods involve the annulation (ring-building) of a pyridine fragment onto a pre-existing, functionalized pyrazole ring.[1] A less common but effective alternative is the annulation of a pyrazole ring onto a functionalized pyridine core.[2][3] Recently, novel strategies starting from readily available materials like 1,4-dihydropyrano[2,3-c]pyrazoles have also been developed, offering advantages like mild, room-temperature conditions.[4][5] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: What are the most critical parameters that influence the yield and purity of the final product?

Based on extensive literature and practical experience, three parameters are paramount:

  • Purity of Starting Materials: Impurities in your reactants, especially the key amine or pyrazole intermediates, can significantly interfere with the reaction, leading to side products and low yields.[6]

  • Reaction Temperature and Time: Suboptimal temperature control can either lead to an incomplete reaction (if too low) or product degradation and side-product formation (if too high).[6] Careful monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Catalyst and Solvent Selection: The choice of catalyst (acidic or basic) and solvent system is crucial as it affects reactant solubility, reaction kinetics, and in some cases, the regioselectivity of the cyclization.[4][6]

Q3: Is the formation of regioisomers a common problem in this synthesis?

Yes, regioisomerism can be a significant challenge, particularly when using unsymmetrical starting materials.[6] For instance, in syntheses involving the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds, two different regioisomers can be formed.[1] The final ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups and the specific reaction conditions used.[1] Careful selection of starting materials and reaction conditions, guided by literature precedents for similar structures, is advised to achieve better regioselectivity.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific problems you might encounter during your experiments.

Problem 1: My reaction yield is consistently low or I'm getting no desired product.

  • Potential Cause 1: Purity of Reactants.

    • Explanation: As mentioned in the FAQs, this is the most common culprit. Trace impurities can poison catalysts, participate in side reactions, or inhibit the primary reaction pathway.

    • Solution:

      • Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

      • If purity is questionable, purify the materials before use. Recrystallization is often effective for solid reagents.

      • Ensure solvents are anhydrous, as water can interfere with many of the condensation or cyclization steps.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The reaction kinetics are highly sensitive to temperature and concentration. A reaction that works well at 0°C might fail or produce unwanted byproducts at room temperature.

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., -5°C, 0°C, room temperature, 50°C) to identify the optimum. A patent for a similar synthesis specifies a temperature range of -5°C to 0°C for the key cyclization step.[7]

      • Concentration: Ensure the reactants are at an appropriate concentration. If the reaction is bimolecular, very dilute conditions may slow it down prohibitively.

      • Reaction Monitoring: Use TLC to track the consumption of starting material and the formation of the product. This prevents premature or overly long reaction times, both of which can reduce yield.[6]

  • Potential Cause 3: Incorrect Stoichiometry or Order of Addition.

    • Explanation: The molar ratio of reactants is critical. For instance, in the diazotization-cyclization step, an excess of sodium nitrite may be required, but the order of addition (slowly adding the nitrite solution to the acidic amine solution at low temperature) is crucial for safety and yield.[7][8]

    • Solution:

      • Carefully calculate and weigh all reactants.

      • Review the protocol for the correct order of addition. For sensitive reactions, slow, dropwise addition using a syringe pump or dropping funnel is recommended.

Problem 2: I'm observing multiple spots on my TLC, indicating significant impurity formation.

  • Potential Cause 1: Side Reactions due to Temperature.

    • Explanation: Higher temperatures can provide the activation energy for undesired reaction pathways, leading to a complex mixture of products.

    • Solution: Perform the reaction at a lower temperature. For highly exothermic steps, ensure your cooling bath is adequate to dissipate heat effectively.

  • Potential Cause 2: Atmospheric Contamination.

    • Explanation: Some intermediates may be sensitive to oxygen or moisture.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Use properly dried glassware and anhydrous solvents.

  • Potential Cause 3: Regioisomer Formation.

    • Explanation: As discussed in the FAQs, the formation of structural isomers is an inherent possibility depending on the synthetic route.

    • Solution: If regioisomers are unavoidable, focus on purification. Flash column chromatography is the most common method for separation.[6] You may need to screen various eluent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation.

Problem 3: The purification of the final carboxylic acid is difficult.

  • Potential Cause 1: High Polarity.

    • Explanation: Carboxylic acids are often highly polar and may streak on silica gel columns or be difficult to elute.

    • Solution:

      • Modify the Eluent: Add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase during column chromatography. This can suppress the deprotonation of the carboxylic acid on the silica surface, leading to better peak shape and separation.

      • Recrystallization: This is often the best method for purifying the final acid. Screen a variety of solvents and solvent mixtures to find suitable conditions.

  • Potential Cause 2: The product is an insoluble solid.

    • Explanation: The product might precipitate from the reaction mixture, making workup and extraction challenging.

    • Solution:

      • After the reaction is complete, filter the solid product directly from the reaction mixture.

      • Wash the solid sequentially with appropriate solvents to remove unreacted starting materials and soluble impurities. For example, wash with water to remove inorganic salts, followed by a non-polar organic solvent like ether or hexane to remove non-polar impurities.

Experimental Protocols & Data

Optimized Synthesis Protocol: Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate and Subsequent Hydrolysis

This two-step protocol is adapted from a high-yield patented procedure and provides a reliable route to the target compound.[7]

Step 1: Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate

G A Start: Dissolve Intermediate V* in 25% Hydrochloric Acid B Cool solution to -5°C to 0°C using an ice-salt bath A->B D Slowly add NaNO₂ solution dropwise to the cooled reaction mixture B->D C Prepare aqueous solution of Sodium Nitrite (NaNO₂) C->D E Monitor reaction by TLC until starting material is consumed D->E F Quench, Extract & Purify E->F G Product: Ethyl Ester F->G

Caption: Workflow for the synthesis of the ethyl ester intermediate.
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting aminopyridine intermediate (Compound V from patent CN102911174A, 1.0 eq.) in 25% hydrochloric acid.

  • Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition step.

  • Diazotization & Cyclization: Dissolve sodium nitrite (NaNO₂, 2.0 eq.) in water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.

  • Reaction: Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by raising the pH to ~7-8 with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the purified ethyl ester (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 ratio). Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at room temperature for 10-15 hours.[8]

  • Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 with 1N HCl.[8] A precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the final this compound.

Data Summary: Optimization of the Cyclization Step

The following table summarizes expected outcomes from optimizing key reaction parameters for the cyclization step (Step 1), based on general principles of organic synthesis.

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Temperature -5°C to 0°C25°C (RT)50°CCondition A is optimal. Low temperature controls the stability of the diazonium salt intermediate, preventing decomposition and side reactions, leading to higher yield and purity.[7]
NaNO₂ (eq.) 1.1 eq.2.0 eq.3.0 eq.Condition B is optimal. A slight excess is often insufficient for complete conversion. A large excess can lead to unwanted side reactions. 2.0 equivalents is a robust starting point.[7]
Solvent Dilute HClDilute H₂SO₄Acetic AcidConditions A & B are viable. Strong mineral acids are required to generate nitrous acid in situ and keep the amine protonated. Sulfuric acid is a good alternative to HCl.[7]

Troubleshooting Decision Tree

If you are experiencing low yield, follow this logical decision-making process to identify the root cause.

Caption: A step-by-step decision tree for troubleshooting low yield.

References

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.International Journal of Molecular Sciences (2023).
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.RSC Advances (2023).
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.Der Pharma Chemica (2016).
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? Chemical Synthesis.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles.

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Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis, ensuring a higher success rate in your experimental work.

Introduction to Pyrazolo[4,3-b]pyridine Synthesis

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry.[1][2] Synthetic routes typically involve the annulation of a pyrazole ring onto a pyridine core or the construction of a pyridine ring onto a pre-existing pyrazole.[1][2][3] While various methods exist, including multicomponent reactions and cyclizations of functionalized precursors, chemists often encounter challenges that can lead to low yields, impure products, and unexpected side reactions. This guide aims to provide practical solutions to these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-b]pyridines in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting a multi-component synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am consistently obtaining a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in these syntheses are a frequent problem and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction progress.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use.[4]

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Temperature and Time: The reaction may require specific temperature control. Some syntheses proceed at room temperature, while others need heating.[4] Inadequate reaction time can lead to incomplete conversion, while prolonged times might cause product degradation.

      • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A common visualization technique for these N-heterocycles is UV light (254 nm).[4]

    • Solvent: The choice of solvent is crucial as it affects reactant solubility and reaction kinetics.

      • Recommendation: An initial solvent screen is advisable. Ethanol is a commonly used solvent for these reactions.[4] In some cases, solvent-free conditions at elevated temperatures have been shown to produce high yields.[4]

    • Catalyst: The selection and loading of the catalyst can dramatically influence the reaction outcome.

      • Recommendation: If using a catalyst, ensure it is active and used in the optimal amount. For instance, in some syntheses, a specific loading of an acid catalyst has been found to be optimal.[4]

  • Work-up Procedure: An improper work-up can lead to loss of product.

    • Recommendation: A thorough work-up is necessary to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[4]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and its regioisomer, pyrazolo[3,4-c]pyridine. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[5][6]

  • Controlling Regioselectivity:

    • Starting Material Selection: The electronic and steric properties of the substituents on your precursors often dictate the regioselectivity. For instance, when reacting an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will preferentially react.[6]

    • Reaction Conditions: The choice of catalyst, solvent, and electrophilic additive can influence the regioselectivity.

      • Recommendation: A study on the cyclization of 3-acylpyridine N-oxide tosylhydrazones found that the choice of electrophile could moderate the regioselectivity between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine formation.[5] It is advisable to consult the literature for syntheses of molecules similar to your target to find optimized conditions.[4]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[4]

      • Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of hexane and ethyl acetate, gradually increasing the polarity.[4]

    • Recrystallization: This can be a highly effective method for obtaining a single, pure regioisomer, provided a suitable solvent is found.

Issue 3: Unexpected Formation of a Dimeric Byproduct

Question: I am observing a significant amount of a dimeric byproduct in my reaction, which seems to be formed from the coupling of my aminopyrazole starting material. What is causing this and how can I prevent it?

Answer: The dimerization of aminopyrazoles can occur under certain conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[7] This side reaction is often promoted by transition metal catalysts and oxidizing conditions.

  • Mechanism of Dimerization: The proposed mechanism often involves a radical pathway. For instance, a Cu(II) catalyst can induce a single-electron transfer (SET) from the 5-aminopyrazole, leading to the formation of a radical cation. This can then lead to N-N or C-C bond formation, ultimately resulting in dimeric structures.[7]

  • Troubleshooting Strategies:

    • Control of Atmosphere: Since this is often an oxidative coupling, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.

    • Choice of Catalyst: If a transition metal catalyst is being used, consider if it is promoting the dimerization. In some cases, switching to a different metal or using a metal-free synthesis protocol may be beneficial.

    • Addition of Radical Scavengers: While this may also inhibit the desired reaction, the addition of a radical scavenger like TEMPO can be used as a diagnostic tool to confirm if a radical mechanism is responsible for the byproduct formation.[7]

Issue 4: Unusual Rearrangement of an Acetyl Group

Question: During my synthesis of a pyrazolo[4,3-b]pyridine, I have isolated a product where an acetyl group appears to have migrated from a carbon to a nitrogen atom. What is this rearrangement and how can it be explained?

Answer: This is likely a C-N migration of the acetyl group, an unusual rearrangement that has been observed in the synthesis of pyrazolo[4,3-b]pyridines.[1][8][9] This can occur during a one-pot synthesis involving a modified Japp-Klingemann reaction.[1][8][9]

  • Plausible Mechanism: The mechanism for this rearrangement is complex but is thought to be driven by the formation of a stable hydrazone fragment and a decrease in steric strain.[1] The reaction likely proceeds through a series of intermediates where the acetyl group is transferred intramolecularly.

  • Controlling the Rearrangement:

    • Reaction Conditions: The specific base and solvent system used can influence the likelihood of this rearrangement.

    • Intermediate Isolation: In some cases, it may be possible to isolate the intermediate before the rearrangement occurs by carefully controlling the reaction time and temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolo[4,3-b]pyridine synthesis, and what are their associated side reactions?

A1: The most common strategies involve either building a pyridine ring onto a pyrazole or vice versa.[1][2][3]

  • From Aminopyrazoles: 4-Aminopyrazoles are common precursors where the pyridine ring is constructed.[1] A key challenge here is the potential for dimerization, as discussed in the troubleshooting guide.

  • From Functionalized Pyridines: Syntheses starting from 2-chloro-3-nitropyridines are also prevalent.[1][8][9] A potential side reaction in this approach is the unexpected C-N migration of an acetyl group during a one-pot procedure.[1][8][9]

Q2: How does the choice of catalyst affect the outcome of a pyrazolo[4,3-b]pyridine synthesis?

A2: The catalyst can play multiple roles and significantly impact the reaction's success.

  • Acid Catalysts: Brønsted or Lewis acids are often used to activate carbonyl groups and facilitate cyclization. The choice and amount of acid can affect reaction rates and yields.

  • Transition Metal Catalysts: Metals like copper and palladium are used in cross-coupling reactions to form C-N or C-C bonds. However, as noted, they can sometimes promote unwanted side reactions like the dimerization of aminopyrazoles.[7]

Q3: What are the best practices for purifying pyrazolo[4,3-b]pyridines?

A3: The purification of these compounds can be challenging due to their polarity and the potential for co-eluting byproducts.[4]

  • Column Chromatography: This is the most widely used technique. A systematic approach to selecting the eluent system is recommended, starting with a non-polar solvent and gradually increasing the polarity.[4]

  • Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material. Experimenting with different solvents is key to finding the right conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[4]

Data Summary and Workflow Diagrams

Table 1: Troubleshooting Summary for Low Yields in Pyrazolo[4,3-b]pyridine Synthesis
Potential Cause Troubleshooting Recommendation Rationale Reference
Impure Starting MaterialsRecrystallize or purify starting materials, especially aminopyrazoles.Impurities can inhibit catalysts and participate in side reactions.[4]
Suboptimal TemperatureScreen a range of temperatures (e.g., room temp, 50 °C, 80 °C, 100 °C).Temperature affects reaction kinetics and can lead to decomposition if too high.[4]
Inappropriate SolventPerform a solvent screen (e.g., ethanol, DMF, toluene, or solvent-free).Solvent choice impacts solubility and the reaction energy barrier.[4]
Incorrect Reaction TimeMonitor the reaction by TLC to determine the point of maximum product formation.Prevents incomplete reactions or product degradation from prolonged reaction times.[4]
Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity is High check_purity->purity_ok Purity Check purify Purify/Recrystallize Starting Materials purity_ok->purify No optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->start screen_temp Screen Reaction Temperature optimize_conditions->screen_temp screen_solvent Screen Solvents screen_temp->screen_solvent screen_catalyst Optimize Catalyst/Loading screen_solvent->screen_catalyst monitor_reaction Monitor Reaction by TLC screen_catalyst->monitor_reaction workup Review Work-up Procedure monitor_reaction->workup product_isolated Product Isolated Successfully workup->product_isolated

Caption: A decision-making workflow for troubleshooting low yields.

Diagram 2: General Mechanism for Regioisomer Formation

RegioisomerFormation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 4-Aminopyrazole path_a Attack at more electrophilic carbonyl aminopyrazole->path_a path_b Attack at less electrophilic carbonyl aminopyrazole->path_b unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-C(O)-CH2-C(O)-R2) unsym_dicarbonyl->path_a unsym_dicarbonyl->path_b major_isomer Major Regioisomer (Pyrazolo[4,3-b]pyridine) path_a->major_isomer Favored minor_isomer Minor Regioisomer (e.g., Pyrazolo[3,4-c]pyridine) path_b->minor_isomer Disfavored

Caption: Regioselectivity is determined by the initial nucleophilic attack.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the 5-aminopyrazole derivative (1 mmol) and the catalyst (if required).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to 100 °C) for the determined reaction time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI.
  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry - ACS Publications.
  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate.
  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation - ResearchGate.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - ResearchGate.
  • Regioselective Three-Component Synthesis of Indolylpyrazolo[3,4-b]pyridines Induced by Microwave and under Solvent-Free Conditions - ResearchGate.
  • Efficient Green Protocols for the Preparation of Pyrazolopyrimidines - ResearchGate.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
  • 194 recent advances in the synthesis of new pyrazole derivatives.

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Technical Support Center: Removing Impurities from 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS No: 1260670-03-8). This document is designed for researchers, medicinal chemists, and process development professionals who require this heterocyclic building block in high purity for their downstream applications.[1] The presence of impurities can significantly impact biological assays, reaction outcomes, and regulatory submissions. This guide provides in-depth, troubleshooting-focused advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What are the most common impurities I should be looking for?

A1: The impurity profile of your crude this compound is highly dependent on your synthetic route. However, based on common synthetic pathways, such as those involving Japp–Klingemann reactions or cyclization of substituted pyridines, you can anticipate several classes of impurities.[2][3]

  • Unreacted Starting Materials: These are often the most common impurities. Depending on your specific synthesis, this could include precursors like substituted 2-chloro-3-nitropyridines, hydrazines, or ketoesters.[3]

  • Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates in your crude product. For instance, if the final step is the hydrolysis of an ester, you may have residual ethyl or methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.

  • Regioisomers: The formation of the pyrazole ring fused to the pyridine core can sometimes yield regioisomers, such as 1H-Pyrazolo[3,4-c]pyridines, depending on the starting materials.[4] These can be particularly challenging to separate due to their similar physicochemical properties.[5]

  • Side-Reaction Byproducts: Decarboxylation of the target molecule under harsh thermal or pH conditions can lead to the formation of 1H-pyrazolo[4,3-b]pyridine.

  • Residual Reagents and Solvents: Acids or bases used in the reaction (e.g., trifluoroacetic acid, triethylamine) and high-boiling point solvents (e.g., DMSO, DMF) are common process-related impurities that must be removed.[6]

Q2: How do I choose the best purification strategy for my crude product?

A2: The optimal purification strategy depends on the nature of the impurities, the scale of your reaction, and the required final purity. A logical decision-making workflow can help you select the most efficient method.

G start Crude Product Analysis (TLC, LC-MS, 1H NMR) q1 Are impurities primarily neutral/non-polar starting materials? start->q1 q2 Is the product a crystalline solid? q1->q2  No acid_base Acid-Base Extraction q1->acid_base  Yes q3 Are impurities structurally similar (e.g., regioisomers)? q2->q3  No / Oily Product recryst Recrystallization q2->recryst  Yes chromatography Column Chromatography q3->chromatography  Yes q3->chromatography  No prep_hplc Preparative HPLC chromatography->prep_hplc  Still Impure

Caption: Decision workflow for selecting a purification method.

  • For removing neutral or basic impurities: An acid-base extraction is exceptionally effective and scalable. It leverages the acidic nature of your target compound's carboxylic acid group.[7]

  • For crystalline products with minor impurities: Recrystallization is often the most efficient method for achieving high purity on a large scale.

  • For complex mixtures, regioisomers, or non-crystalline products: Silica gel column chromatography is the most versatile technique, though it can be less scalable.[5] For very challenging separations, preparative HPLC may be required.

Q3: My HPLC analysis shows significant peak tailing for my compound. What causes this and how can I fix it?

A3: Peak tailing is a frequent issue when analyzing pyridine-containing compounds on standard silica-based HPLC columns (like C18). The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[8] This secondary interaction mechanism leads to poor peak shape.

Here are proven methods to resolve this:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an additive like formic acid or phosphoric acid.[8][9] At this low pH, the silanol groups are protonated and less likely to interact with the analyte.

  • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (~0.1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your compound.[8]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are extensively end-capped to minimize the number of free silanol groups, leading to much-improved peak shapes for basic compounds.

In-Depth Purification Protocols & Troubleshooting

Guide 1: High-Capacity Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities. It exploits the fact that the carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt, which can then be separated from water-insoluble impurities.[10]

G A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B 2. Add Saturated Aq. Sodium Bicarbonate (NaHCO3) A->B C Organic Layer (Impurities) Aqueous Layer (Product as Salt) B->C D 4. Cool Aqueous Layer in Ice Bath C:f1->D E 5. Acidify Aqueous Layer with 2M HCl until pH ~2-3 D->E F 6. Product Precipitates as a Solid E->F G 7. Filter, Wash with Cold Water, and Dry F->G

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The deprotonated product (sodium 1H-pyrazolo[4,3-b]pyridine-5-carboxylate) will be in the upper aqueous layer, while neutral/basic impurities remain in the lower organic layer.

  • Isolate Aqueous Layer: Drain and discard the organic layer. You may wish to re-extract the organic layer with fresh NaHCO₃ solution to maximize recovery.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring. The product will precipitate as a solid as the carboxylic acid is reprotonated. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 2-3.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Troubleshooting:

Issue Probable Cause Solution
Emulsion forms Agitation was too vigorous; presence of surfactants. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand undisturbed for a longer period.
Product does not precipitate Insufficient acidification or product is too soluble. Add more acid to ensure pH is below 3. If solubility is an issue, extract the acidified aqueous solution with a fresh portion of EtOAc or DCM, then dry and evaporate the organic solvent.

| Low Recovery | Incomplete extraction into the aqueous phase. | Perform multiple extractions (2-3 times) of the organic layer with the NaHCO₃ solution to ensure all the product is transferred. |

Guide 2: High-Resolution Purification by Flash Column Chromatography

This is the method of choice for separating complex mixtures, isomers, or for purifying non-crystalline, oily products.[11]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. A good system will show clear separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent (e.g., 100% Hexane). Pour the slurry into your column and allow it to pack under positive pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Carefully add the mobile phase and begin eluting, starting with a low polarity and gradually increasing it (gradient elution). For example, you might start with 30% EtOAc in Hexane and gradually increase to 70% EtOAc.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting:

Issue Probable Cause Solution
Poor Separation Incorrect mobile phase; column overload. Re-optimize the mobile phase with TLC. Use a shallower gradient. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).[11]
Compound Streaking/Tailing on Column Strong interaction with acidic silica. Add 0.1-1% triethylamine (TEA) to your mobile phase to mask the acidic silanol sites.[8] Alternatively, consider using a different stationary phase like alumina.

| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common final step is to flush the column with a small percentage of methanol (e.g., 5-10% MeOH in DCM). |

Purity Assessment

After purification, it is critical to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[12]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.

    • Detection: UV at 254 nm and 280 nm.

    • Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your product and can help identify the molecular weights of any remaining impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[14] The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

References

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Longdom Publishing. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Auriga Research. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • BenchChem. (2025).
  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC.
  • DAU. (2022).
  • NIH. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.
  • ResearchGate. (n.d.). Reaction of Pyridine Bases with Carboxylic Acids in Benzene.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • ResearchGate. (n.d.).
  • Mol-Instincts. (n.d.). Synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI).
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BenchChem. (2025).
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • BLDpharm. (n.d.). 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1H-Pyrazole-5-carboxylic acid.
  • Lead Sciences. (n.d.). This compound.
  • IJPBS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.

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Technical Support Center: Decarboxylation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the decarboxylation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging transformation. We will move from foundational principles to practical troubleshooting, providing field-proven insights to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the theoretical and practical aspects of this reaction.

Q1: What is the decarboxylation of this compound, and why is it significant?

The reaction involves the removal of a carboxyl group (-COOH) from the 5-position of the 1H-Pyrazolo[4,3-b]pyridine scaffold to yield 1H-Pyrazolo[4,3-b]pyridine, releasing carbon dioxide (CO₂) in the process. This transformation is a critical step in the synthesis of various biologically active molecules, where the pyrazolopyridine core is a key pharmacophore. The carboxylic acid group often serves as a handle or directing group during the initial synthesis of the ring system and must be removed in a later step to yield the target compound.[1][2]

Q2: What is the proposed mechanism for the decarboxylation of this type of heteroaromatic carboxylic acid?

Unlike the facile decarboxylation of β-keto acids, which proceed through a cyclic six-membered transition state, the removal of a carboxyl group directly from an aromatic ring is more complex.[3][4] For pyridinecarboxylic acids, the mechanism can be highly dependent on the position of the carboxyl group and the reaction conditions. For acids where the carboxyl group is adjacent to the ring nitrogen (like picolinic acid), decarboxylation is thought to proceed through a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring as the C-C bond breaks.[5] While the 5-carboxylic acid in this specific pyrazolopyridine system is not adjacent to a nitrogen in the same ring, the overall electron-deficient nature of the pyridine ring and the electronic influence of the fused pyrazole ring play a crucial role. Thermal decarboxylation likely proceeds via a unimolecular heterolytic fission, forming a carbanionic intermediate on the pyridine ring.[6] Catalytic methods, such as those using silver, involve the formation of a silver-arene intermediate that facilitates the cleavage of the C-C bond.[7]

Q3: Why is this specific decarboxylation reaction often difficult to achieve?

The difficulty arises from the stability of the aromatic system. The C-C bond between the pyridine ring and the carboxyl group is a strong sp²-sp² sigma bond. Cleaving this bond requires significant energy input to overcome the activation barrier. Simple heating often requires very high temperatures, which can lead to decomposition of the starting material or the desired product.[8] Furthermore, the electronic properties of the pyrazolopyridine ring system do not inherently stabilize the anionic intermediate as effectively as systems with strong electron-withdrawing groups positioned ortho or para to the carboxylic acid.[9]

Q4: What are the primary methods for achieving the decarboxylation of this compound?

There are two main strategies employed for this type of transformation:

  • Thermal Decarboxylation: This is the most direct method, involving heating the substrate in a high-boiling point solvent such as quinoline, diphenyl ether, or N-methyl-2-pyrrolidone (NMP). Temperatures can range from 180 °C to over 250 °C. Often, a copper or bronze catalyst is added to facilitate the reaction at lower temperatures, although this is not always necessary.

  • Metal-Catalyzed Decarboxylation: More modern and milder methods utilize metal catalysts. A highly effective protocol for heteroaromatic carboxylic acids involves using a silver catalyst, such as silver carbonate (Ag₂CO₃), in DMSO, often with an acid co-catalyst like acetic acid.[7][10] This method can significantly lower the required reaction temperature (e.g., to around 120 °C), making it compatible with more sensitive substrates.[7] Photocatalytic methods are also emerging as a mild alternative for decarboxylative functionalization.[11][12]

Q5: How can I effectively monitor the progress of the reaction?

Monitoring is crucial for optimizing reaction time and preventing product degradation. Several techniques are suitable:

  • Thin-Layer Chromatography (TLC): This is the simplest and most rapid method. The starting material (a carboxylic acid) is typically more polar and will have a lower Rf value than the decarboxylated product. A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison.[13]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the consumption of starting material and the formation of the product, as well as detect any side products.[14][15]

  • Infrared (IR) Spectroscopy: The disappearance of the strong, broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) can be monitored.[16][17]

  • Gas Evolution Measurement: While less common in a standard synthesis lab, measuring the volume of CO₂ evolved can provide a direct measure of reaction progress.[13]

Part 2: Troubleshooting Guide

Encountering issues during a challenging reaction is common. This guide provides a structured approach to diagnosing and solving problems you might face during the decarboxylation of this compound.

ProblemPotential CausesRecommended Solutions & Scientific Rationale
Incomplete or No Reaction 1. Insufficient Temperature: The activation energy for C-C bond cleavage has not been met. 2. Inappropriate Solvent: The solvent's boiling point is too low, or it does not effectively mediate heat transfer. 3. Catalyst Inactivity (if applicable): The silver or copper catalyst is poisoned or not properly activated.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Use a high-boiling solvent like diphenyl ether (b.p. 259 °C) if necessary. 2. Change Solvent: Switch to a higher-boiling point, thermally stable solvent. For silver-catalyzed reactions, ensure you are using anhydrous, high-purity DMSO.[7] 3. Check Catalyst: Use fresh, high-purity catalyst. If using copper, ensure it is activated (e.g., by washing with acid to remove oxide layers) if the protocol demands it.
Low Yield of Desired Product 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Product Decomposition: The reaction temperature is too high, or the reaction time is too long, causing the desired product to degrade. The pyrazolopyridine core can be sensitive to prolonged heat. 3. Sub-optimal Reaction Conditions: The concentration, catalyst loading, or choice of additives is not ideal.1. Monitor Reaction: Use HPLC or TLC to monitor the reaction until the starting material is consumed.[13][14] 2. Optimize Temperature & Time: Run a time-course experiment at a slightly lower temperature to find the optimal balance where the starting material is consumed before significant product degradation occurs. 3. Switch to a Milder Method: If thermal methods consistently give low yields, switch to a silver-catalyzed protocol which operates at a much lower temperature (e.g., 120 °C).[7]
Formation of Significant Side Products / Dark Tar 1. Thermal Decomposition: The starting material or product is breaking down under harsh thermal conditions, leading to polymerization or charring. 2. Oxidative Side Reactions: The presence of atmospheric oxygen at high temperatures can lead to unwanted oxidative coupling or degradation pathways. 3. Impure Starting Material: Impurities in the this compound can initiate side reactions.1. Lower Temperature / Use Catalyst: Immediately reduce the reaction temperature. The formation of tar is a strong indicator that the conditions are too harsh. Employing a silver or copper catalyst can help promote the desired reaction over decomposition pathways.[7][10] 2. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. This is critical for high-temperature reactions. 3. Purify Starting Material: Ensure the starting carboxylic acid is pure. Recrystallization or column chromatography may be necessary.
Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common approaches to this decarboxylation.

Protocol 1: High-Temperature Thermal Decarboxylation

This protocol relies on high heat to drive the reaction and should be performed with caution in a well-ventilated fume hood.

Rationale: By using a solvent with a very high boiling point, we can achieve the thermal energy required to overcome the activation barrier for the C-C bond cleavage.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple, add this compound (1.0 eq).

    • Add a high-boiling solvent such as diphenyl ether or quinoline (approx. 0.1 M concentration).

    • Fit the top of the condenser with a gas inlet adapter connected to a nitrogen or argon line.

  • Execution:

    • Begin stirring and gently flush the system with the inert gas for 10-15 minutes.

    • Heat the reaction mixture in a heating mantle to the target temperature (typically 230-250 °C for diphenyl ether).

    • Monitor the reaction progress every 30-60 minutes using TLC or by taking aliquots for HPLC analysis. The reaction may take several hours.

  • Work-up and Purification:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Dilute the dark mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Perform an aqueous wash with a mild acid (e.g., 1M HCl) to remove basic solvents like quinoline, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Protocol 2: Silver-Catalyzed Protodecarboxylation

This is a milder, more reliable method adapted from literature procedures for heteroaromatic carboxylic acids.[7]

Rationale: The silver(I) catalyst coordinates to the aromatic ring, weakening the C-COOH bond and facilitating its cleavage at a much lower temperature. Acetic acid serves as the proton source to quench the resulting aryl-silver intermediate.[7]

  • Preparation:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add silver(I) carbonate (Ag₂CO₃, 0.1 - 0.5 eq).

    • Add anhydrous DMSO to achieve a concentration of approximately 0.2 M.

    • Add glacial acetic acid (AcOH, 2.0 - 3.0 eq).

  • Execution:

    • Seal the vial and place it in a pre-heated oil bath or heating block set to 120 °C.

    • Stir the mixture vigorously. The reaction is often complete within 2-6 hours.

    • Monitor the reaction by TLC or HPLC until completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble silver salts.

    • Separate the organic layer and wash it several times with water to remove DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting product is often of high purity, but can be further purified by column chromatography if needed.

Part 4: Visualization & Schematics
Proposed Decarboxylation Mechanisms

G cluster_thermal A) Thermal Decarboxylation cluster_silver B) Silver-Catalyzed Decarboxylation start_th Pyrazolopyridine-COOH ts_th High Temp. (>200 °C) start_th->ts_th co2_th CO₂ ts_th->co2_th intermediate_th Aryl Anion Intermediate ts_th->intermediate_th product_th Decarboxylated Product intermediate_th->product_th Protonation proton_source Solvent/Trace H₂O (Proton Source) proton_source->intermediate_th start_ag Pyrazolopyridine-COOH catalyst Ag₂CO₃ DMSO, 120°C start_ag->catalyst co2_ag CO₂ catalyst->co2_ag intermediate_ag Aryl-Silver Intermediate catalyst->intermediate_ag product_ag Decarboxylated Product intermediate_ag->product_ag Protodemetalation acid AcOH (Proton Source) acid->intermediate_ag

Caption: Proposed mechanisms for thermal and silver-catalyzed decarboxylation.

Troubleshooting Workflow

G start Experiment Start: Decarboxylation check_tlc Monitor by TLC/HPLC start->check_tlc no_rxn Problem: No Reaction / Incomplete check_tlc->no_rxn Stalled low_yield Problem: Low Yield check_tlc->low_yield Consuming SM, Low Product Formation impurities Problem: Tar / Side Products check_tlc->impurities Multiple Spots / Baseline success Success: Isolate Pure Product check_tlc->success Complete & Clean sol_temp Action: Increase Temperature or Switch to Higher Boiling Solvent no_rxn->sol_temp sol_catalyst Action: Switch to Milder Ag-Catalyzed Method no_rxn->sol_catalyst low_yield->sol_catalyst sol_time Action: Optimize Reaction Time low_yield->sol_time impurities->sol_catalyst If Thermal sol_inert Action: Use Inert Atmosphere (N₂/Ar) impurities->sol_inert sol_purify Action: Purify Starting Material impurities->sol_purify sol_temp->check_tlc sol_catalyst->check_tlc sol_catalyst->check_tlc sol_time->check_tlc sol_inert->start sol_purify->start

Caption: A logical workflow for troubleshooting common experimental issues.

Part 5: References
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Retrieved from [Link]

  • Gao, B., Tian, Y., Shi, Y., Zhang, Z., Zhang, J., & Mao, G. (2023). A novel method for monitoring of Δ9-tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. ResearchGate. Retrieved from [Link]

  • Wendt, M., et al. (2019). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Retrieved from [Link]

  • Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Method of Measuring Decarboxylation? Retrieved from [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Makreski, P., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Ahadi, E. M., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.2: Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Retrieved from [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Al-Tel, T. H., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • NIH. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Decarboxylative photocatalytic transformations. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • ScienceDirect. (n.d.). Heterogeneous ketonic decarboxylation of dodecanoic acid: studying reaction parameters. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. Retrieved from [Link]

  • ElectronicsAndBooks. (2013). isoquinolines via Cascade Imination/ Intramolecular Decarboxylative Coupling. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • NIH. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Retrieved from

  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. Retrieved from

  • NIH. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Retrieved from [Link]

Sources

Technical Support Center: Managing Poor Solubility of Pyrazolopyridine Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of pyrazolopyridine compounds in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter dissolution issues during their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common hurdles and achieve reliable and reproducible results.

I. Understanding the Challenge: Why Do Pyrazolopyridine Compounds Exhibit Poor Solubility?

Pyrazolopyridine and its derivatives are a critical class of heterocyclic compounds in drug discovery, demonstrating a wide range of pharmacological activities.[1] However, their often planar and rigid structures can lead to strong crystal lattice energy, making them challenging to dissolve in common organic solvents.[2] This poor solubility can hinder various stages of research and development, from initial screening and synthesis to formulation and in vivo studies.

Key factors contributing to the poor solubility of pyrazolopyridine compounds include:

  • High Crystal Packing Energy: The planar nature of the fused pyrazole and pyridine rings allows for efficient stacking in the solid state, resulting in a highly stable crystal lattice that is difficult to disrupt.[2]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, further stabilize the crystal structure and reduce solubility.

  • Polarity Mismatch: The polarity of the pyrazolopyridine derivative may not be well-matched with the chosen organic solvent, leading to unfavorable solute-solvent interactions.

This guide will provide you with practical strategies to overcome these challenges and effectively manage the solubility of your pyrazolopyridine compounds.

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My pyrazolopyridine compound is not dissolving in the chosen organic solvent, even after vigorous stirring and sonication. What should I do?

A1: This is a common issue stemming from an unsuitable solvent choice or insufficient energy to overcome the crystal lattice energy.

  • Solution 1: Systematic Solvent Screening: Do not rely on a single solvent. The principle of "like dissolves like" is a good starting point. Pyrazolopyridine derivatives, while often poorly soluble, may show better solubility in more polar aprotic solvents. It is recommended to perform a systematic solvent screening with a small amount of your compound.

    • Recommended Solvents for Screening:

      • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

      • Polar Protic: Ethanol, Methanol, Isopropanol

      • Chlorinated: Dichloromethane (DCM), Chloroform

      • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Solution 2: Introduce Thermal Energy: Gently heating the mixture can provide the necessary energy to break the intermolecular forces within the crystal lattice. However, be cautious of compound degradation at elevated temperatures. Always monitor for any changes in color or the appearance of precipitates that might indicate decomposition.

  • Solution 3: Co-Solvent System: If a single solvent is ineffective, a co-solvent system can be employed.[3] This involves using a mixture of a "good" solvent (in which the compound has some solubility) and a "miscible co-solvent" to enhance the overall solvating power of the system. A common approach is to dissolve the compound in a minimal amount of a strong solvent like DMSO and then dilute the solution with a less polar solvent.

Q2: My compound dissolved initially with heating, but it crashed out of solution upon cooling. How can I keep it in solution?

A2: This phenomenon, known as precipitation upon cooling, indicates that the solution was supersaturated at the higher temperature.

  • Solution 1: Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout the process might be the simplest solution.

  • Solution 2: Prepare a Less Concentrated Solution: You may be exceeding the solubility limit of your compound at room temperature. Try preparing a more dilute solution.

  • Solution 3: Utilize a Stabilizer: In some cases, adding a small percentage of a polymeric stabilizer can help to keep the compound in a supersaturated state by inhibiting nucleation and crystal growth.

Q3: I'm observing precipitation of my pyrazolopyridine compound during a purification step like column chromatography. What's happening and how can I prevent it?

A3: Precipitation during chromatography is often due to a change in the solvent environment as the compound travels through the column and mixes with the mobile phase.

  • Solution 1: Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column (wet loading), consider dry loading. This involves pre-adsorbing your compound onto an inert solid support (like silica gel or Celite) and then loading the solid material onto the column. This technique allows the compound to be gradually dissolved by the mobile phase, preventing the formation of a highly concentrated band that is prone to precipitation.

  • Solution 2: Mobile Phase Modifier: Incorporate a small percentage of a strong solvent (like DMSO or DMF) into your mobile phase.[4] This can help to maintain the solubility of your compound as it elutes from the column. Be mindful that this may affect the separation efficiency, so optimization is key.

III. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for dissolving pyrazolopyridine compounds?

A1: While solubility is highly compound-specific, polar aprotic solvents are often a good starting point.

Solvent ClassExamplesGeneral Applicability for Pyrazolopyridines
Polar Aprotic DMSO, DMF, AcetonitrileOften the most effective due to their ability to disrupt crystal packing.
Polar Protic Ethanol, MethanolCan be effective, especially for derivatives with hydrogen bond donor/acceptor groups.
Chlorinated Dichloromethane, ChloroformVariable success; depends on the specific substituents on the pyrazolopyridine core.
Ethers THF, 1,4-DioxaneGenerally less effective for highly crystalline compounds but can be useful in co-solvent systems.

Q2: How does the structure of my pyrazolopyridine derivative affect its solubility?

A2: Structural modifications can have a significant impact on solubility.[5]

  • Introduction of Polar Functional Groups: Adding polar groups (e.g., -OH, -NH2, -COOH) can increase solubility in polar solvents.

  • Disruption of Planarity: Introducing bulky substituents can disrupt the planarity of the molecule, leading to less efficient crystal packing and improved solubility.[2]

  • Salt Formation: For pyrazolopyridine derivatives with acidic or basic centers, salt formation can dramatically increase aqueous solubility and can also influence solubility in polar organic solvents.[6]

Q3: Are there any high-throughput methods to screen for optimal solvent conditions?

A3: Yes, several miniaturized and automated platforms are available for solubility screening. These systems typically use small amounts of the compound and a panel of solvents to rapidly assess solubility under various conditions, including different temperatures and co-solvent compositions.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions are a powerful technique to improve the dissolution rate and apparent solubility of poorly soluble compounds by dispersing the active pharmaceutical ingredient (API) in a solid carrier matrix.[7][8]

Objective: To prepare a solid dispersion of a pyrazolopyridine compound to enhance its solubility.

Materials:

  • Pyrazolopyridine compound

  • Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)

  • Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh the pyrazolopyridine compound and the polymeric carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C). Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Determining Compound Solubility using a Co-Solvent System

This protocol outlines a method to systematically evaluate the solubility of a pyrazolopyridine compound in a binary co-solvent system.[3]

Objective: To determine the saturation solubility of a pyrazolopyridine compound in various co-solvent mixtures.

Materials:

  • Pyrazolopyridine compound

  • Primary solvent (e.g., Water or a buffer)

  • Co-solvent (e.g., Ethanol, Propylene glycol, PEG 400)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Co-Solvent Mixtures: Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%,... 90% v/v of the co-solvent in the primary solvent).

  • Equilibration: Add an excess amount of the pyrazolopyridine compound to each vial containing a known volume of the respective co-solvent mixture. Seal the vials tightly.

  • Saturation: Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Determine the concentration of the dissolved pyrazolopyridine compound using a validated UV-Vis or HPLC method.

  • Data Analysis: Calculate the saturation solubility of the compound in each co-solvent mixture. Plot the solubility as a function of the co-solvent concentration to identify the optimal composition for dissolution.

V. Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Poor Solubility

Caption: A step-by-step decision tree for addressing poor solubility.

Diagram 2: Experimental Workflow for Solid Dispersion Preparation

Solid Dispersion Preparation Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Final Product weigh 1. Weigh Compound and Carrier dissolve 2. Dissolve in Volatile Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotovap) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry grind 5. Pulverize to Fine Powder dry->grind store 6. Store in Desiccator grind->store

Caption: A linear workflow for preparing solid dispersions.

VI. References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives.

  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Retrieved from [Link]

  • Scribd. (n.d.). Organic Solvents Properties Overview. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 43(14), 2714–2723.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUG. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of the organic solvents used. Retrieved from [Link]

  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024). Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

  • Pharma.Tips. (2025). Troubleshooting Incomplete Dissolution of Tablets.

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Wiley Online Library. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]

Sources

Technical Support Center: Preventing N-Alkylation Side Products in Pyrazolopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for pyrazolopyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazolopyridine functionalization. Uncontrolled N-alkylation is a persistent challenge that can lead to difficult-to-separate regioisomers, reduced yields, and project delays. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve clean, selective, and high-yielding reactions.

Frequently Asked Questions: Understanding the Core Problem
Q1: Why is achieving regioselective alkylation on the pyrazolopyridine scaffold so challenging?

The difficulty in controlling alkylation arises from the inherent electronic structure of the pyrazolopyridine core. The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, which are both nucleophilic and can exist in different tautomeric forms.[1] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2][3] Furthermore, the nitrogen atom on the pyridine ring can also act as a nucleophile, especially when an excess of a reactive alkylating agent is used, potentially leading to a third isomeric product or a dialkylated quaternary salt.[3][4]

Q2: What are the key factors that govern whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome is not random; it is a finely tuned balance of several competing factors. Understanding these principles is the first step toward controlling your reaction.

  • Steric Effects : This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] If you have a bulky substituent at the C3-position of the pyrazole ring, it will sterically shield the N2 position, favoring alkylation at N1. Conversely, a bulky group at the C5-position can direct alkylation to N2.

  • Electronic Effects : The electron density of the nitrogen atoms, influenced by substituents on the rings, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions (The Chemist's Toolkit) : The choice of base, solvent, counter-ion, and temperature can dramatically shift the isomeric ratio.[3][5] These parameters can alter the nature of the pyrazolopyridine anion and the transition state energy of the alkylation reaction.

  • Kinetic vs. Thermodynamic Control : These concepts are critical in understanding regioselectivity.[6][7]

    • The kinetic product is the one that forms the fastest, typically via the lowest energy transition state. These reactions are often run at low temperatures and are irreversible.[6]

    • The thermodynamic product is the most stable isomer. Its formation is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), where an initially formed kinetic product can revert and rearrange to the more stable isomer.[6][8]

Regioselectivity_Factors cluster_substrate Pyrazolopyridine Substrate cluster_reagents Reagents & Conditions Steric Steric Hindrance (e.g., bulky groups at C3/C5) Outcome Reaction Outcome (N1 vs. N2 Selectivity) Steric->Outcome Directs to less hindered N Electronic Electronic Effects (e.g., EWG/EDG) Electronic->Outcome Modulates N nucleophilicity Base Base & Counter-ion (e.g., NaH vs K2CO3) Base->Outcome Influences anion reactivity Solvent Solvent Polarity (e.g., THF vs DMF) Solvent->Outcome Stabilizes transition states AlkylatingAgent Alkylating Agent (Size & Reactivity) AlkylatingAgent->Outcome Steric/electronic match Temp Temperature (Kinetic vs. Thermodynamic) Temp->Outcome Selects for kinetic or thermodynamic product

Factors influencing N1 vs. N2 alkylation selectivity.
Troubleshooting Guide: From Theory to Practice
Problem: My reaction is producing an inseparable mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

This is the most common issue. A systematic approach to optimizing your reaction conditions is essential.

The choice of base and solvent is your primary tool for controlling regioselectivity. A change in conditions can often flip the major product from one isomer to the other.

Condition Parameter Typical Observation & Rationale Reference
Base NaH (Sodium Hydride)Often favors N1-alkylation (kinetic product). The small Na+ counter-ion coordinates less strongly, leaving a more "naked" and highly reactive anion. The reaction is typically fast and irreversible.[3][5][9]
K₂CO₃ / Cs₂CO₃ Can favor N1 or lead to mixtures. The larger K+ or Cs+ cations can interact differently with the two nitrogen atoms. Often used in polar aprotic solvents like DMF or DMSO.[1][5]
Organic Bases (e.g., 2,6-lutidine)Weaker, non-coordinating bases can sometimes provide excellent selectivity for one isomer by avoiding full deprotonation and proceeding through a different mechanism.[10]
Solvent THF (Tetrahydrofuran)A less polar solvent, often paired with NaH. Tends to favor the kinetic product .[2][9]
DMF / DMSO Polar aprotic solvents can stabilize charged intermediates differently. DMSO, for instance, has been shown to favor N1-alkylation in related systems.[2]
Fluorinated Alcohols (TFE, HFIP)These solvents can dramatically increase regioselectivity in pyrazole formation, suggesting they could influence alkylation by unique hydrogen-bonding interactions.
Temperature Low Temp (e.g., 0 °C to RT) Favors the kinetic product , as there is insufficient energy to overcome the barrier for the reverse reaction, locking in the isomer that forms fastest.[6]
High Temp (e.g., Reflux) Favors the thermodynamic product . Provides energy for the reaction to become reversible, allowing the mixture to equilibrate to the most stable isomer.[6]

The nature of the alkylating agent is also a key variable.

  • Reactivity: The leaving group matters. Reactivity generally follows the trend I > Br > Cl > OTs. A more reactive electrophile may favor the kinetic product.[5]

  • Steric Bulk: A bulky alkylating agent (e.g., isopropyl or cyclohexyl halide) will be more sensitive to steric hindrance on the pyrazolopyridine core, enhancing selectivity for the less crowded nitrogen.

  • Specialized Reagents: Alkyl trichloroacetimidates, used under acidic catalysis, can provide an alternative pathway for N-alkylation and may offer different or improved regioselectivity compared to traditional methods under basic conditions.[11]

Troubleshooting_Workflow cluster_kinetic Favor Kinetic Product (Often N1) cluster_thermo Favor Thermodynamic Product Start Start: Poor N1/N2 Selectivity ConditionCheck Analyze Conditions: Base, Solvent, Temp? Start->ConditionCheck Base_NaH Switch to Strong Base: NaH ConditionCheck->Base_NaH Try Kinetic Conditions Base_K2CO3 Use Weaker Base: K2CO3 / Cs2CO3 ConditionCheck->Base_K2CO3 Try Thermodynamic Conditions Solvent_THF Use Less Polar Solvent: THF Base_NaH->Solvent_THF Temp_Low Lower Temperature: 0 °C to RT Solvent_THF->Temp_Low ProtectingGroup Still No Selectivity? Consider a Protecting Group Strategy Temp_Low->ProtectingGroup Success Success: Improved Selectivity Temp_Low->Success Solvent_DMF Use Polar Aprotic Solvent: DMF / DMSO Base_K2CO3->Solvent_DMF Temp_High Increase Temperature: Reflux Solvent_DMF->Temp_High Temp_High->ProtectingGroup Temp_High->Success ProtectingGroup->Success

A logical workflow for troubleshooting poor regioselectivity.
Problem: How can I prevent N-alkylation entirely to perform reactions elsewhere on the molecule?

When you need to functionalize a C-H bond or another reactive site without interference from the pyrazole nitrogens, a protecting group strategy is the most robust solution.

A protecting group acts as a temporary shield for the reactive NH proton. The ideal group is easy to install, stable to your subsequent reaction conditions, and easy to remove cleanly.

Protecting Group Abbreviation Introduction Conditions Removal Conditions Key Features & Considerations Reference
tert-Butoxycarbonyl BocBoc₂O, DMAP, CH₂Cl₂ or THFTFA in CH₂Cl₂; or 4M HCl in DioxaneWidely used, stable to many nucleophiles and bases. Cleaved under acidic conditions. Can reduce the electron density of the ring system.[12]
Mesyl MsMsCl, Et₃N, CH₂Cl₂Strong base (e.g., NaOH) or nucleophilic conditionsVery stable electron-withdrawing group. Has been used to selectively protect the N1 position.[2]
Phenylsulfonyl PhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., strong acid/base, reducing agents)Highly stable protecting group, but cleavage can be challenging.[12]
Tetrahydropyranyl THPDHP, p-TsOH (cat.), CH₂Cl₂Mild acid (e.g., p-TsOH in MeOH)Cheap and easy to install. Stable to bases, organometallics, and reducing agents. Does not significantly alter ring electronics.[12][13]
Validated Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N1-Alkylation

This protocol is optimized for favoring the kinetic N1-alkylated product for many substituted pyrazolopyridines, leveraging the NaH/THF system.[5][9]

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazolopyridine (1.0 eq.).

  • Dissolution : Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Gas evolution (H₂) will occur.

  • Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 2-16 hours).

  • Quenching : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup & Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-H Protection with a Tetrahydropyranyl (THP) Group

This protocol provides a robust method to protect the pyrazole NH, rendering it inert for subsequent reactions.[13]

  • Setup : In a round-bottom flask, dissolve the pyrazolopyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until all starting material is consumed.

  • Workup : Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting N-THP protected pyrazolopyridine is often pure enough for the next step, or it can be quickly purified by column chromatography.

  • Deprotection : To remove the THP group after your desired transformation, dissolve the compound in methanol (MeOH) and add a catalytic amount of p-TsOH. Stir at room temperature or warm gently (40-50 °C) until deprotection is complete by TLC. Neutralize with NaHCO₃ and perform a standard aqueous workup.

References
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Calic, P. P., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3. European Journal of Medicinal Chemistry, 276, 116677. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • Khafizova, L., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335. [Link]
  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873-876. [Link]
  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
  • Journal of Organic Chemistry. (2022).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • National Institutes of Health. (n.d.).
  • Gibson, V. C., et al. (2003). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 125(35), 10731-10743. [Link]
  • National Institutes of Health. (2022). Thermodynamic vs.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
  • ResearchGate. (2025). Thermodynamic vs.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

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Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in these valuable heterocyclic scaffolds. Pyrazolopyridines are crucial building blocks in medicinal chemistry, and achieving the desired substitution pattern is paramount for biological activity.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the synthesis of 1H-pyrazolo[3,4-b]pyridines?

A1: Regioselectivity in the synthesis of pyrazolopyridines, particularly the common 1H-pyrazolo[3,4-b]pyridine scaffold, is primarily dictated by the relative reactivity of the starting materials. The two major isomeric forms are the 1H- and 2H-tautomers.[4][5] Theoretical calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, which is why it is the overwhelmingly predominant product in most synthetic strategies.[5]

When constructing the pyridine ring onto a pre-existing pyrazole, the key challenge arises from reactions involving unsymmetrical reagents. A classic example is the condensation of a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound.[4][5]

The regiochemical outcome is determined by two main factors:

  • Electronic Effects: The initial and rate-determining step is often the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The most electrophilic (electron-deficient) carbonyl carbon will be attacked preferentially.[4][5] For instance, in a compound like acetylacetone (which is symmetrical), no regioselectivity issues arise. However, in a substrate like 1-phenyl-1,3-butanedione, the carbonyl carbon adjacent to the phenyl group is generally less electrophilic than the methyl ketone carbonyl, leading to a preferential attack at the latter.

  • Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can influence the approach of the nucleophile, directing it to the less sterically hindered electrophilic site.

By understanding and manipulating these electronic and steric factors through careful substrate selection and reaction condition optimization, one can effectively control the regiochemical outcome.

Q2: I am obtaining a mixture of regioisomers when using an unsymmetrical 1,3-diketone. How can I improve the selectivity for the desired isomer?

A2: This is a classic challenge. Obtaining a mixture of regioisomers indicates that the electrophilicity of the two carbonyl groups in your diketone is too similar, leading to competitive reaction pathways.[4][5] Here is a systematic troubleshooting approach to enhance regioselectivity:

Troubleshooting Workflow for Regioisomer Contamination

G start Mixture of Regioisomers Observed cond1 Modify Reaction Conditions start->cond1 step1 Adjust Catalyst System (Acid vs. Base vs. Lewis Acid) cond1->step1 Yes cond2 Alter Starting Materials step4 Introduce Protecting Group on Pyrazole N-H cond2->step4 Yes step2 Change Solvent Polarity (e.g., EtOH vs. TFE/HFIP) step1->step2 step3 Optimize Temperature (Lower T may increase selectivity) step2->step3 step3->cond2 Failure outcome1 Improved Selectivity step3->outcome1 Success step5 Modify Diketone Substituents (Enhance electronic/steric difference) step4->step5 step6 Consider an Alternative Synthetic Route (e.g., Three-component or C-H functionalization) step5->step6 step6->outcome1 Success outcome2 No Improvement step6->outcome2 Failure

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Detailed Troubleshooting Steps:

  • Catalyst Modification: The choice of catalyst can significantly influence the reaction pathway.

    • Acid Catalysis (Brønsted or Lewis): Acids like acetic acid, HCl, or Lewis acids (e.g., ZnCl₂, CuCl₂) can enhance the electrophilicity of the carbonyl groups.[4] This can sometimes amplify subtle electronic differences, favoring one isomer.

    • Base Catalysis: Bases like NaOH or triethylamine can facilitate deprotonation steps.[4] The reaction mechanism under basic conditions can differ, potentially altering the regiochemical preference.

  • Solvent Optimization: The solvent plays a crucial role in stabilizing intermediates and transition states.

    • Protic Solvents: Standard solvents like ethanol are commonly used.

    • Fluorinated Alcohols: Studies on pyrazole synthesis have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7] These solvents can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding, often favoring the formation of a single isomer.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Monitor the reaction by TLC to avoid incomplete conversion at lower temperatures.[8]

  • Protecting Groups: If tautomerization of the aminopyrazole is suspected to complicate the reaction, consider protecting the N1-H of the pyrazole ring. This ensures the 5-amino group is the sole primary nucleophilic site on the pyrazole ring, simplifying the initial condensation step.[9]

  • Alternative Synthetic Strategies: If optimizing the condensation reaction fails, consider a different approach entirely.

    • Three-Component Reactions: Generating the 1,3-dicarbonyl equivalent in situ from an aldehyde and a compound with an α-hydrogen (like a ketone) can sometimes eliminate regioselectivity problems by forcing a specific reaction sequence.[4][5]

    • Direct C-H Arylation: For introducing substituents at specific positions on a pre-formed pyrazolopyridine core, palladium-catalyzed direct C-H arylation offers a powerful, regioselective alternative to traditional cross-coupling reactions which require pre-functionalization.[10][11][12][13]

Troubleshooting Guides

Issue 1: Low Yield in a Regioselective Three-Component Synthesis

Symptoms: You have designed a three-component reaction (e.g., 5-aminopyrazole, an aldehyde, and an active methylene compound) to ensure high regioselectivity, but the overall yield is poor.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Purity of Starting Materials Impurities in the 5-aminopyrazole or other reactants can inhibit catalyst activity or lead to side reactions.[8]Action: Recrystallize or chromatographically purify all starting materials. Confirm purity by NMR and melting point.
Suboptimal Catalyst The chosen catalyst (e.g., L-proline, p-TSA, piperidine) may not be efficient for your specific substrate combination.Action: Screen a panel of catalysts. Protocol: Set up parallel small-scale reactions (10-20 mg) using different catalysts (e.g., L-proline, acetic acid, piperidine, triethylamine) at the same concentration (e.g., 10-20 mol%). Monitor by TLC or LC-MS to identify the most effective catalyst.[5][14]
Incorrect Reaction Temperature or Time The reaction may be incomplete or, conversely, the product might be degrading over time at elevated temperatures.[8]Action: Optimize temperature and time. Protocol: Run the reaction at a reference temperature (e.g., 80 °C in ethanol).[5] Take aliquots every 30-60 minutes and analyze by TLC to determine the point of maximum product formation before significant side-product accumulation. Also, test lower temperatures for longer durations.
Atmospheric Conditions Some reaction mechanisms, particularly those involving an oxidation step to form the final aromatic ring, may require the presence of air (oxygen).[5]Action: Ensure the reaction is not running under strictly inert conditions unless explicitly required. If an oxidation step is suspected, running the reaction open to the air or even bubbling air through the solution can sometimes dramatically improve yields.
Issue 2: Unexpected Regioisomer Formation in a Direct C-H Arylation Reaction

Symptoms: You are attempting a direct C-H arylation on a pyrazolopyridine core to install a substituent at a specific position (e.g., C3 or C7), but you are observing arylation at an undesired position or a mixture of isomers.

Underlying Principles: Direct C-H arylation, typically catalyzed by palladium, is governed by the electronic properties of the C-H bonds and the steric environment of the heterocycle.[11] The regioselectivity can often be switched by changing the catalyst, ligand, or directing group.[15]

Troubleshooting Protocol:

  • Ligand Screening is Critical: The ligand bound to the palladium center is arguably the most important factor in determining regioselectivity.

    • Initial Test: A common starting point is Pd(OAc)₂ with a phosphine ligand like tricyclohexylphosphine (PCy₃) or a specialized ligand like RuPhos.[13]

    • Alternative Ligands: If the desired regioselectivity is not achieved, switching to a different class of ligand, such as 1,10-phenanthroline, can completely alter the outcome and provide the desired isomer in good yield.[10]

  • Base and Solvent Optimization:

    • The choice of base (e.g., K₂CO₃, Cs₂CO₃, PivOH) is crucial for the C-H activation step. Screen different bases to find the optimal one for your substrate.[10]

    • Solvents like p-xylene or DMA are often used at high temperatures (140-165 °C).[10][13] The solvent can influence the solubility of the catalyst and reagents, affecting the reaction efficiency.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly shorten reaction times and often improves yields.[16][17][18][19][20] For thermally sensitive substrates, the rapid heating provided by microwaves can minimize degradation. It has been shown that reactions can be completed in minutes under microwave conditions compared to hours with conventional heating.[4][19]

Reaction Mechanism Visualization

The following diagram illustrates the competing pathways in the condensation of 5-aminopyrazole with an unsymmetrical 1,3-diketone, highlighting the key decision point that determines the final regioisomer.

G cluster_reactants Reactants cluster_pathways Competing Initial Attack cluster_products Products Aminopyrazole 5-Aminopyrazole (Nucleophile) Attack_C1 Attack at Carbonyl 1 (More Electrophilic) Aminopyrazole->Attack_C1 Favored Pathway Attack_C2 Attack at Carbonyl 2 (Less Electrophilic) Aminopyrazole->Attack_C2 Disfavored Pathway Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Diketone->Attack_C1 Favored Pathway Diketone->Attack_C2 Disfavored Pathway Intermediate_A Intermediate A Attack_C1->Intermediate_A Intermediate_B Intermediate B Attack_C2->Intermediate_B Isomer_A Regioisomer A (Major Product) Isomer_B Regioisomer B (Minor Product) Intermediate_A->Isomer_A Cyclization & Aromatization Intermediate_B->Isomer_B Cyclization & Aromatization

Caption: Competing reaction pathways leading to different regioisomers.

By carefully considering the electronic and steric nature of your substrates and systematically optimizing the reaction conditions as outlined in this guide, you can gain precise control over the regiochemical outcome of your pyrazolopyridine syntheses.

References

  • El-borai, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • El-borai, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Koutsoumvraki, A., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central - NIH.
  • Koutsoumvraki, A., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed.
  • CFC (HAL), et al. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate.
  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate.
  • Guo, P., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PubMed Central - NIH.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J Org Chem.
  • ResearchGate. (n.d.). Palladium-catalyzed regioselective direct C H arylation of pyrazolo[3,4- d ]pyrimidines. ResearchGate.
  • Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals.
  • Chen, D. S., et al. (2013). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. PubMed.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
  • Chemistry Europe. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Chemistry Europe.
  • ResearchGate. (n.d.). Direct C−H arylation of pyrazolo[1,5‐a]pyridines and pyrazolo[1,5‐a]pyrimidines. ResearchGate.
  • Amanote Research. (n.d.). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C H Groups in Pyrazolo[1,5-A]pyrimidines. Amanote Research.
  • ResearchGate. (n.d.). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives.... ResearchGate.
  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions.... RSC Publishing.
  • PubMed Central - NIH. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central - NIH.
  • El-Borai, M. A., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
  • ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5. ACS Publications.
  • R Discovery. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. R Discovery.
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines.... Arkivoc.
  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles.... Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.
  • El-Borai, M. A., et al. (2014). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Katritzky, A. R., et al. (1998). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed.
  • ResearchGate. (2024). (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate.
  • ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate.
  • El-Abadelah, M. M., et al. (2007). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central - NIH.
  • Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed.

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Technical Support Center: Navigating the Purification of Polar Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of polar pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to streamline your purification workflows and enhance the purity and recovery of your target compounds. The inherent polarity of the pyrazolopyridine scaffold, a promising pharmacophore in drug discovery, often presents significant hurdles in achieving high purity.[1][2] This resource provides a structured approach to troubleshooting common issues, from chromatographic separations to crystallization, grounded in scientific principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar pyrazolopyridine derivatives?

The primary difficulties arise from their high polarity, which can lead to problems such as insufficient retention in standard reversed-phase chromatography, pronounced peak tailing during HPLC analysis, and challenges in inducing crystallization due to their high solubility in polar solvents. These molecules typically feature multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.

Q2: Which chromatographic techniques are generally most effective for purifying these polar compounds?

The selection of a chromatographic technique is contingent on the specific characteristics of your pyrazolopyridine derivative. Here are the most commonly employed and effective methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the method of choice for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which facilitates the retention of polar analytes.

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be adapted for polar pyrazolopyridines by using columns with polar end-capping or by incorporating specific ion-pairing agents into the mobile phase to improve retention.

  • Normal-Phase Chromatography (NPC): In some cases, traditional normal-phase chromatography with a polar stationary phase (like silica or alumina) and a non-polar mobile phase can be effective, particularly for separating isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a valuable "green" alternative that uses supercritical CO2 as the primary mobile phase. It is particularly adept at chiral separations and high-throughput purification of polar compounds.

Q3: How does the pKa of my pyrazolopyridine derivative impact purification?

The pKa value is a critical parameter as it dictates the ionization state of your compound at a given pH. Pyrazole itself has a pKa of approximately 2.5, while pyridine derivatives typically have pKa values in the range of 5 to 6. The overall pKa of your pyrazolopyridine derivative will depend on its specific substituents. Manipulating the pH of the mobile phase in chromatography or the solvent in an acid-base extraction, relative to the compound's pKa, is a powerful tool to control its retention and solubility. For instance, in reversed-phase HPLC, adjusting the mobile phase pH to suppress the ionization of a basic pyrazolopyridine can enhance its retention on a C18 column.

Troubleshooting Guides: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.

Chromatography Troubleshooting

Issue 1: My polar pyrazolopyridine derivative shows poor or no retention on a C18 column.

  • Underlying Cause: The high polarity of your compound results in a weak interaction with the non-polar C18 stationary phase, causing it to elute with or very close to the solvent front.

  • Solutions:

    • Switch to a More Appropriate Stationary Phase:

      • HILIC Column: This is the most recommended solution. A HILIC column (e.g., bare silica, amide, or cyano-bonded phases) will provide much better retention for highly polar compounds.

      • Polar-Embedded or Polar-Endcapped C18 Column: These columns have modified surfaces that increase their affinity for polar analytes compared to traditional C18 columns.

    • Modify the Mobile Phase:

      • Decrease Organic Modifier Concentration: In reversed-phase, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the polarity of the mobile phase and can improve retention.

      • Use an Ion-Pairing Reagent: For ionizable pyrazolopyridines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a more hydrophobic complex, thereby increasing retention.

    • Consider an Alternative Chromatographic Mode:

      • Normal-Phase Chromatography: If your compound is soluble in non-polar organic solvents, normal-phase chromatography on a silica or alumina column can be a viable option.

Issue 2: The chromatographic peaks for my compound are broad and show significant tailing.

  • Underlying Cause: Peak tailing for basic compounds like pyrazolopyridines is often due to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases. Column overload can also be a contributing factor.

  • Solutions:

    • Mobile Phase Modification:

      • Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into the mobile phase can neutralize the acidic silanol sites, leading to improved peak shape.

      • Adjust the pH: Operating at a pH where the pyrazolopyridine is in its neutral form can minimize ionic interactions with the stationary phase. However, ensure your column is stable at the chosen pH.

    • Change the Stationary Phase:

      • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups, which significantly reduces peak tailing for basic compounds.

      • Switch to a Non-Silica-Based Column: Polymer-based or graphitized carbon columns can be excellent alternatives as they lack silanol groups.

    • Optimize Experimental Conditions:

      • Reduce Sample Load: Injecting a smaller amount of your sample can prevent column overload and improve peak symmetry.

      • Check for System Voids: A void in the column packing can also lead to peak distortion.

Crystallization and Solubility Troubleshooting

Issue 3: I am struggling to induce crystallization of my highly polar pyrazolopyridine derivative; it keeps "oiling out".

  • Underlying Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for polar compounds that have high solubility in the chosen solvent system, or when the solution is cooled too rapidly. The presence of impurities can also inhibit crystallization.

  • Solutions:

    • Optimize the Solvent System:

      • Solvent Screening: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Experiment with a range of solvents of varying polarities. Common choices for polar compounds include ethanol, isopropanol, and mixtures of solvents like ethanol/water or methanol/ethyl acetate.[3][4]

      • Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Gently heat to redissolve and then allow to cool slowly.[5]

    • Control the Cooling Rate:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 4: My polar pyrazolopyridine derivative has very low solubility in common organic solvents, making it difficult to handle and purify by chromatography.

  • Underlying Cause: The strong intermolecular forces (e.g., hydrogen bonding) in polar compounds can lead to low solubility in less polar organic solvents typically used for chromatography.

  • Solutions:

    • Use a Stronger, More Polar Loading Solvent: For column chromatography, you may need to dissolve your compound in a small amount of a highly polar solvent like DMSO or DMF and then adsorb it onto a solid support such as silica gel or Celite. After evaporating the solvent, the dry solid-supported sample can be loaded onto the column.

    • Salt Formation: If your pyrazolopyridine has a basic character, converting it to a salt (e.g., a hydrochloride salt) can significantly increase its solubility in polar protic solvents. This can be advantageous for certain purification techniques or for formulation.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can dramatically alter solubility.

Experimental Protocols and Data

Protocol 1: General Guideline for HILIC Method Development
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to between 3 and 6).

    • Organic Component (Solvent B): Acetonitrile.

  • Initial Gradient: Begin with a high percentage of the organic component (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 10-15 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions or in a solvent with a high organic content to ensure good peak shape.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of your target compound from impurities.

Table 1: Recommended Starting Solvents for Recrystallization
Compound PolarityRecommended Single SolventsRecommended Solvent Pairs (Good/Poor)
Highly Polar Ethanol, Isopropanol, WaterDichloromethane/Hexane, Ethyl Acetate/Hexane
Moderately Polar Ethyl Acetate, AcetoneToluene/Hexane, Methanol/Diethyl Ether
Weakly Polar Toluene, HexaneNot typically required

This table provides general guidance. The optimal solvent system must be determined experimentally for each specific compound.

Visualizations

Diagram 1: Decision Tree for Chromatography Method Selection

ChromatographySelection start Start: Polar Pyrazolopyridine Purification solubility_check Is the compound soluble in aprotic organic solvents? start->solubility_check rpc_retention_check Is retention on C18 column adequate? solubility_check->rpc_retention_check Yes npc Consider Normal-Phase solubility_check->npc No hilic Use HILIC rpc_retention_check->hilic No rpc Optimize Reversed-Phase rpc_retention_check->rpc Yes sfc Consider SFC for chiral or high-throughput needs hilic->sfc rpc->sfc

Caption: A decision-making workflow for selecting the initial chromatographic technique.

Diagram 2: Troubleshooting Workflow for Low Recovery in SPE

SPETroubleshooting start Low Recovery in SPE fraction_analysis Analyze all fractions: Load, Wash, and Elution start->fraction_analysis in_load_wash Analyte found in Load/Wash fractions fraction_analysis->in_load_wash Analyte lost early in_elution Analyte found in Elution fraction (but low) fraction_analysis->in_elution Incomplete elution not_found Analyte not found in any fraction fraction_analysis->not_found Analyte strongly retained increase_retention Increase Retention: - Use a more retentive sorbent - Adjust sample pH - Decrease loading flow rate in_load_wash->increase_retention optimize_elution Optimize Elution: - Increase elution volume - Use a stronger elution solvent - Adjust elution solvent pH in_elution->optimize_elution strong_retention Strong Irreversible Binding: - Use a less retentive sorbent - Consider compound degradation on sorbent not_found->strong_retention

Caption: A systematic approach to diagnosing and resolving low recovery issues in Solid-Phase Extraction.[6][7][8][9][10]

References

  • University of Rochester.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • Substances yield after recrystallization from different solvents.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Pyrazolopyridine compound and preparation method thereof.
  • What solvent should I use to recrystallize pyrazoline?
  • Three Common SPE Problems.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • pKa, Solubility, and Lipophilicity.
  • Two-Solvent Recrystalliz
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine.
  • The pKa Distribution of Drugs: Application to Drug Discovery.
  • High-throughput, fast enantioseparations of bioactive compounds by means of liquid chromatography on modern chiral stationary phases: A review. University of Ferrara. [Link]
  • pKa values for morpholine, pyrazole and imidazole.
  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic

Sources

Technical Support Center: Japp-Klingemann Reaction in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Japp-Klingemann reaction, a cornerstone in heterocyclic chemistry for the synthesis of hydrazones, which are pivotal intermediates for pyrazoles.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues related to byproduct formation, and optimize reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles and field experience.

Issue 1: Low or No Yield of the Desired Hydrazone Product

Question: I am performing a Japp-Klingemann reaction to synthesize a hydrazone intermediate for my pyrazole synthesis, but I'm observing very low to no product formation. What are the likely causes and how can I fix this?

Answer:

Low or non-existent yield is one of the most common issues and typically points to problems in the initial stages of the reaction, specifically with the formation or stability of the aryl diazonium salt.[4]

Potential Causes & Recommended Solutions:

  • Incomplete Diazotization: The aryl diazonium salt may not be forming efficiently from your starting aniline.

    • Solution: Ensure the diazotization is carried out at a strictly controlled low temperature, typically between 0-5 °C, to prevent decomposition.[4] Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and sufficient acid (e.g., 2.5-3 equivalents of HCl) to drive the reaction to completion.[4] For less reactive anilines, a longer reaction time at low temperature might be necessary.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially with temperature fluctuations or prolonged standing.[4]

    • Solution: Keep the diazonium salt solution consistently cold (0-5 °C) throughout the process and, critically, use it immediately after its preparation.[4] Any delay can significantly reduce the concentration of your active electrophile. Decomposition often leads to the formation of phenolic and other tarry byproducts.[4]

  • Incorrect pH for Coupling: The pH of the reaction medium is crucial. The initial coupling of the diazonium salt with the enolate of the β-keto-ester or β-keto-acid requires slightly acidic to neutral conditions.[4][5] If the medium is too acidic, the concentration of the required enolate will be too low.

    • Solution: After forming the diazonium salt in strong acid, adjust the pH of the β-dicarbonyl solution carefully. The use of a buffer like sodium acetate is common to maintain a pH of around 4-5.[5]

  • Low Reactivity of Substrates: Anilines bearing strong electron-withdrawing groups can be difficult to diazotize, while those with strong electron-donating groups can form less electrophilic diazonium salts, leading to poor coupling.[4][5]

    • Solution: For less reactive diazonium salts, consider using a more activating solvent or slightly increasing the reaction temperature after coupling has begun, though this must be done with caution to avoid decomposition.[4]

G start Low/No Product check_diazotization Verify Diazotization Conditions (Temp: 0-5°C, Stoichiometry) start->check_diazotization check_stability Assess Diazonium Stability (Immediate Use?) start->check_stability check_ph Measure Reaction pH (Target: 4-5 for coupling) start->check_ph check_reactivity Evaluate Substrate Electronics start->check_reactivity solution_diazotization Optimize Diazotization: - Strict Temp Control - Use 1.05-1.1 eq NaNO2 check_diazotization->solution_diazotization If incomplete solution_stability Use Diazonium Salt Immediately check_stability->solution_stability If delayed solution_ph Adjust pH with Buffer (e.g., Sodium Acetate) check_ph->solution_ph If incorrect solution_reactivity Modify Conditions: - Activating Solvent - Cautious Temp Increase check_reactivity->solution_reactivity If poor

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Stable, Colored Azo Intermediate Instead of the Hydrazone

Question: My reaction mixture has developed a deep color, and upon analysis, I've isolated a stable azo compound, but not the desired hydrazone. Why is the reaction stopping at this stage?

Answer:

The Japp-Klingemann reaction proceeds through an azo intermediate (structure 3 in the diagram below).[1][2] The conversion of this intermediate to the final hydrazone is a crucial tautomerization step that is highly dependent on the reaction conditions.

Potential Causes & Recommended Solutions:

  • Insufficient Base: The conversion of the azo compound to the hydrazone is often promoted by a slightly basic pH.[4] Without a sufficient base, the proton transfer required for tautomerization is too slow or does not occur.

    • Solution: After the initial coupling is complete, carefully add a weak base (e.g., sodium acetate, sodium hydroxide, or pyridine) to raise the pH.[4][6] This will facilitate the necessary proton transfers to yield the hydrazone. Monitor the reaction by TLC to track the disappearance of the colored azo intermediate.

  • Steric Hindrance: Bulky substituents on either the aryl diazonium salt or the β-dicarbonyl compound can sterically hinder the conformational changes required for the conversion to the hydrazone.

    • Solution: In such cases, prolonged reaction times or a moderate and careful increase in temperature may be required to overcome the energy barrier for the conversion.[4]

G cluster_mech Japp-Klingemann Mechanism cluster_troubleshoot Troubleshooting Enolate Enolate Azo Intermediate (3) Stable Azo Intermediate (Colored Byproduct) Enolate->Azo Intermediate (3) + Diazonium Salt Diazonium Salt Diazonium Salt Hydrazone (7) Desired Hydrazone Product Azo Intermediate (3)->Hydrazone (7) Hydrolysis & Tautomerization (Base Promoted) Solution Add Base (e.g., NaOAc) Increase Temp/Time Azo Intermediate (3)->Solution To proceed Stall Point Reaction Stalls Here

Caption: The reaction can stall at the colored azo intermediate.

Issue 3: Formation of Formazan Byproducts

Question: I'm observing a deeply colored, often red or purple, byproduct that is difficult to separate from my desired pyrazole precursor. I suspect it's a formazan. How is this formed and how can I prevent it?

Answer:

Formazan formation is a known side reaction, especially when the stoichiometry is not carefully controlled or when the β-keto ester/acid has an available proton on the α-carbon.[4][7] A formazan is produced when a second molecule of the aryl diazonium salt couples with the initially formed hydrazone.[7]

Potential Causes & Recommended Solutions:

  • Excess Diazonium Salt: Using a significant excess of the aryl diazonium salt is the primary cause of formazan formation.

    • Solution: Employ a strict 1:1 stoichiometry of the diazonium salt to the β-dicarbonyl compound.[4] The most effective strategy is the slow, dropwise addition of the diazonium salt solution to the β-dicarbonyl compound. This ensures the diazonium salt reacts as it is added, keeping its instantaneous concentration low and minimizing the chance of a second coupling event.[4]

  • Reaction Conditions Favoring Second Coupling: Certain pH and temperature conditions might inadvertently promote the second coupling.

    • Solution: Maintain a low temperature (0-5 °C) throughout the addition.[4] Ensure the pH is optimized for the initial coupling but not so basic that it overly facilitates the deprotonation of the intermediate hydrazone, which would make it more susceptible to attack by a second diazonium salt.

G Hydrazone Desired Hydrazone Intermediate Formazan Formazan Byproduct (Deeply Colored) Hydrazone->Formazan + Diazonium Salt (2nd eq.) Diazonium_Excess Excess Aryl Diazonium Salt Diazonium_Excess->Formazan Drives Formation

Caption: Mechanism of formazan byproduct formation.

Issue 4: Competing Cleavage in Unsymmetrical Substrates

Question: I am using an unsymmetrical β-dicarbonyl compound, and I'm getting a mixture of two different hydrazone products, making purification a nightmare. What determines which group is cleaved?

Answer:

When using an unsymmetrical β-keto-ester or β-diketone, the Japp-Klingemann reaction can proceed via the cleavage of either of the two acyl/carboxyl groups.[4][8] The regiochemical outcome—which group is eliminated—can be influenced by the reaction conditions.

Potential Causes & Recommended Solutions:

  • Nature of the Leaving Group: Generally, the reaction proceeds via the cleavage of the more stable carboxylate or acyl group. It has been observed that coupling carried out on the sodium salt of a β-keto acid often leads to the loss of the carboxylic function, whereas coupling with the ester can lead to the loss of the acetyl group.[8]

    • Solution: The most straightforward solution is to use a symmetrical β-dicarbonyl compound if your synthetic route allows. If you must use an unsymmetrical substrate, conduct small-scale pilot reactions to determine the optimal conditions (e.g., pH, solvent) that favor the cleavage of one group over the other. A thorough literature search for your specific substrate class is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Japp-Klingemann reaction? A1: The reaction is almost always carried out at low temperatures, between 0 and 5 °C. This is critical for the stability of the aryl diazonium salt, which decomposes at higher temperatures, leading to tarry byproducts and reduced yields.[4]

Q2: How critical is pH control in this reaction? A2: pH control is absolutely critical and serves two different purposes at two stages. The initial coupling of the diazonium salt to the enolate is typically performed in a slightly acidic to neutral medium (pH 4-5) to ensure a sufficient concentration of the enolate nucleophile.[4][5] Subsequently, the conversion of the intermediate azo compound to the final hydrazone is often promoted by a slightly basic pH.[4] Careful optimization of this pH profile is key to a successful reaction.

Q3: My aniline is very electron-rich, and the reaction is messy. Why does this happen? A3: Anilines with strong electron-donating groups (e.g., methoxy, dimethylamino) can be problematic for two reasons. First, they form highly reactive diazonium salts that are more prone to decomposition and self-coupling, leading to tarry byproducts.[4] Second, the electron-rich aromatic ring is more susceptible to side reactions like oxidation. To mitigate this, ensure diazotization is performed at the lowest possible temperature (even below 0 °C) and consider using a less polar solvent for the coupling reaction.[4]

Q4: How can I purify my target pyrazole from the reaction byproducts? A4: Purification strategies depend on the nature of the byproducts.

  • Column Chromatography: This is the most common method for separating the desired product from closely related byproducts.

  • Crystallization: If the desired pyrazole is a solid, crystallization can be a highly effective method for removing impurities.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated. One purification technique involves dissolving the crude product in an organic solvent, reacting it with an acid (like HCl) to form the salt, which can then be crystallized or extracted.[9] This is particularly useful for removing non-basic impurities.

Key Experimental Parameters and Their Impact

ParameterOptimal RangeImpact on Byproduct Formation
Temperature 0-5 °CHigh Temp (>5°C): Promotes diazonium salt decomposition (tar formation) and self-coupling.[4]
pH (Coupling) 4 - 5Too Low (<4): Insufficient enolate, low yield. Too High (>7): Can increase rate of side reactions.
pH (Conversion) Slightly BasicNeutral/Acidic: May stall reaction at the stable azo intermediate.[4]
Stoichiometry 1:1 (Dicarbonyl:Diazonium)Excess Diazonium Salt: Leads to formazan byproduct formation.[4]
Addition Rate Slow, DropwiseRapid Addition: Increases local concentration of diazonium salt, promoting self-coupling and formazan formation.[4]

Protocols

Protocol 1: General Procedure for Japp-Klingemann Reaction
  • Diazotization: Dissolve the starting aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl) at 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for 15-30 minutes. The formation of the diazonium salt is often indicated by a clear solution. Use this solution immediately.

  • Coupling: In a separate flask, dissolve the β-keto-ester (1.0 eq) and a buffer such as sodium acetate (3.0 eq) in a suitable solvent (e.g., ethanol/water mixture) and cool to 0 °C.

  • Add the freshly prepared diazonium salt solution dropwise to the stirred β-keto-ester solution, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at low temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, the hydrazone product often precipitates from the solution. It can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted into an organic solvent, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Protocol 2: Purification of Pyrazole via Acid Salt Formation
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of an acid (e.g., HCl in ether, or concentrated H₂SO₄) dropwise while stirring.

  • The pyrazole acid addition salt will precipitate out of the solution.

  • Collect the salt by filtration and wash it with cold solvent to remove soluble, non-basic impurities.

  • To recover the free pyrazole, suspend the salt in water or an organic solvent and neutralize with a base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the free pyrazole into an organic solvent, dry the organic layer, and concentrate to yield the purified product.[9]

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
  • Slideshare. (n.d.). Japp klingemann reaction.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis.
  • Wikipedia. (n.d.). Formazan.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • ResearchGate. (2025). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

"reducing reaction time for 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, with a specific focus on reducing reaction times while maintaining high yield and purity. The following troubleshooting guides and FAQs are structured to address common challenges encountered in the lab.

Troubleshooting & Frequently Asked Questions (FAQs)

This section provides direct answers to specific issues you may encounter during your experiments.

Q1: My cyclocondensation reaction to form the pyrazolopyridine core is taking hours, sometimes overnight. What are the primary strategies to significantly reduce this reaction time?

Answer: A sluggish cyclocondensation is a common bottleneck. The reaction rate is primarily influenced by three factors: energy input (heating method), catalysis, and solvent choice. To accelerate this step, consider the following:

  • Transition from Conventional Heating to Microwave Irradiation: This is the most impactful change you can make. Conventional oil bath heating transfers energy inefficiently. Microwave-assisted synthesis, however, delivers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. This can slash reaction times from many hours to mere minutes.[1][2][3]

  • Catalyst Optimization: The choice of catalyst is critical. While simple acid catalysts like glacial acetic acid are common, they are not always the fastest.[4] Consider screening more efficient catalysts:

    • Lewis Acids: Catalysts like ZrCl₄ can be highly effective.[5]

    • Solid-Supported Acid Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been shown to catalyze similar reactions efficiently at room temperature in as little as 30-45 minutes.[6]

    • Organocatalysts: Pyridine-2-carboxylic acid (P2CA) has been used as an effective catalyst in ethanol at 60°C, promoting rapid reaction completion.[7]

  • Solvent Selection: The solvent affects reactant solubility and the efficiency of microwave heating. Protic solvents like ethanol are commonly used and perform well under microwave conditions.[3][5] For certain multi-component reactions, solvent-free conditions at elevated temperatures have also proven to be high-yielding and fast.[5][8]

Below is a troubleshooting workflow for addressing slow reaction times.

G start Reaction is Too Slow (>8 hours) microwave Switch to Microwave Synthesis Protocol start->microwave Primary Action catalyst Optimize Catalyst microwave->catalyst If still slow solvent Screen Solvents catalyst->solvent Fine-tuning check_purity Verify Starting Material Purity solvent->check_purity monitor Monitor with TLC check_purity->monitor success Reaction Time Reduced (< 1 hour) monitor->success

Caption: Troubleshooting workflow for slow pyrazolopyridine synthesis.

Q2: I want to try microwave synthesis. How do I adapt my standard thermal protocol to a microwave reactor?

Answer: Adapting a conventional protocol for microwave synthesis is straightforward but requires careful consideration of solvent, temperature, and safety. Microwave irradiation can often reduce reaction times from hours to minutes.[1][2]

Key Adaptation Steps:

  • Solvent Choice: Use a solvent with a high dielectric constant for efficient energy absorption. Ethanol, DMF, and 1-propanol are excellent choices.[3][9] Avoid low-boiling, non-polar solvents like hexane. For safety, ensure the reaction temperature is set well below the solvent's boiling point, as the reactor will be under pressure.

  • Reaction Vessel: Use only sealed, pressure-rated microwave vials. Never use standard round-bottom flasks.

  • Temperature and Power: Instead of setting a power level (e.g., 300W), it is better to set a target temperature. The microwave will dynamically adjust power to maintain it. A good starting point is to use the same temperature as your conventional method or slightly higher (e.g., 100-150°C).[3]

  • Reaction Time: Drastically reduce the initial reaction time. A reaction that takes 12 hours conventionally might be complete in 10-20 minutes under microwave irradiation.[1] It is essential to perform a time-course study in small increments (e.g., 5, 10, 15 minutes) and monitor by TLC to find the optimum time.

  • Stirring: Ensure vigorous magnetic stirring is active throughout the reaction to prevent localized hot spots.

The diagram below illustrates the key differences in the experimental setup.

Caption: Comparison of conventional vs. microwave synthesis workflows.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazolopyridine Synthesis

ParameterConventional MethodMicrowave-Assisted MethodAdvantage of Microwave
Reaction Time 10–14 hours[1]20 minutes[1]>30x Faster
Typical Yield ModerateHigh to Excellent (often >90%)[1][3]Higher Yield
Heating External (Oil Bath)Internal, VolumetricUniform & Rapid Heating
Temperature Control Less PreciseHighly PreciseBetter Reproducibility
Solvent VariousPolar solvents preferredTargeted Energy Delivery
Q3: My final hydrolysis of the ethyl ester to the carboxylic acid is slow or requires harsh conditions that degrade my product. How can I accelerate this step safely?

Answer: The saponification of the ethyl ester at C5 is the final key step. Harsh conditions (e.g., high concentrations of NaOH at reflux for extended periods) can lead to decomposition of the heterocyclic core. To achieve a rapid and clean hydrolysis, consider these points:

  • Co-Solvent System: The starting ester often has poor solubility in purely aqueous base. Use a mixture of solvents like MeOH/H₂O or THF/H₂O (e.g., in a 3:1 ratio) to ensure the ester is fully dissolved, which dramatically increases the reaction rate.[10][11]

  • Moderate Temperature: Instead of refluxing, try stirring at a moderately elevated temperature, such as 40-60°C. This often provides enough energy to complete the reaction in 2-4 hours without causing significant degradation.

  • Monitoring: The progress of the hydrolysis can be easily monitored by TLC. The carboxylic acid product will have a different Rf value (typically lower and more streaky) than the starting ester. Check every 30-60 minutes.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath before acidifying with 1N HCl to pH ~4.[10] Adding the acid slowly to a cold solution minimizes potential side reactions and ensures clean precipitation of your final product.

Q4: I'm getting a mixture of regioisomers. How can I improve regioselectivity?

Answer: Regioisomer formation is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds in the cyclocondensation step.[4][12] The key is to exploit the different electrophilicity of the two carbonyl groups.

  • Use Highly Differentiated Reactants: One of the most effective strategies is to use a 1,3-dicarbonyl compound where one carbonyl is significantly more electrophilic than the other. For example, using 1,1,1-trifluoropentane-2,4-dione ensures that the initial nucleophilic attack occurs predictably at the more electrophilic carbonyl adjacent to the CF₃ group.[4][12]

  • Control Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regiochemical outcome.[5] It is advisable to perform small-scale trial reactions with different catalysts (e.g., acid vs. base catalysis) to determine the optimal conditions for your specific substrates.

  • Stepwise Synthesis: While less efficient, a stepwise approach where the 1,3-dicarbonyl equivalent is built onto the aminopyrazole in a controlled manner can guarantee regioselectivity.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate Core

This protocol is adapted from established multi-component synthesis methodologies for pyrazolopyridines.[1][3]

Methodology:

  • To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the substituted 5-aminopyrazole (1.0 mmol), an aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

  • Add ethanol (4 mL) as the solvent, followed by a catalytic amount of triethylamine (TEA, 0.5 mmol).

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Target Temperature: 100°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Open the vial carefully. The product will often precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Monitor reaction completion and purity via TLC (e.g., 3:7 Ethyl Acetate/Hexane).

Protocol 2: Rapid Saponification to this compound

Methodology:

  • In a round-bottom flask, dissolve the ethyl ester intermediate (1.0 mmol) in a 3:1 mixture of Methanol:Water (8 mL).

  • Add NaOH (3.0 mmol) and stir the solution at 50°C.

  • Monitor the reaction progress by TLC every hour until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1N HCl dropwise with vigorous stirring until the pH of the solution is approximately 4. A precipitate should form.

  • Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid carboxylic acid product by vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Boruah, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
  • Karimi, Z., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect.
  • García, M. Á., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Schade, D., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.
  • Kumar, R., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry.
  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • Zare, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports.
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Sharma, P., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances.
  • Fathalla, W., et al. (2010). Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their Co-II complexes in homogeneous and micellar media. Journal of Inorganic Biochemistry.

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Technical Support Center: Alternative Catalysts for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring catalytic methods beyond traditional approaches. Pyrazolopyridines are privileged scaffolds in drug discovery, and their synthesis often presents challenges related to regioselectivity, substrate scope, and reaction conditions. This document provides in-depth, field-proven insights into troubleshooting experiments using alternative catalysts, structured in a practical question-and-answer format.

Section 1: Navigating Catalyst Selection

Before diving into specific troubleshooting, it's crucial to select an appropriate catalytic system. The choice is often dictated by the desired pyrazolopyridine isomer, available starting materials, and tolerance of functional groups.

FAQ: How do I choose the right class of alternative catalyst?

Answer: The selection depends on a trade-off between cost, functional group tolerance, desired regioselectivity, and green chemistry principles.

  • Copper (Cu) Catalysts: These are excellent for C-N cross-coupling reactions. They are significantly cheaper than palladium and often exhibit complementary reactivity. Choose copper when you need a cost-effective method for intramolecular cyclizations or couplings with N-nucleophiles.

  • Organocatalysts: For metal-sensitive applications or when striving for enantioselectivity, organocatalysts are superior.[4] They operate through different mechanisms (e.g., aza-Michael additions) and can provide access to chiral pyrazolidine precursors.[4][5] Choose this route when avoiding trace metal contamination is paramount.

  • Metal-Free & Photocatalytic Methods: These represent the cutting edge of sustainable synthesis.[6] Metal-free reactions, often employing iodine or other mediators, can proceed via oxidative cycloadditions.[7][8] Photocatalysis offers activation under exceptionally mild conditions using light, but may require specialized equipment.[9]

Below is a decision-making workflow for catalyst selection.

start Start: Synthesize Pyrazolopyridine metal_sensitivity Is the final compound sensitive to trace metals? start->metal_sensitivity cost_concern Is catalyst cost a primary concern? metal_sensitivity->cost_concern No organo Consider Organocatalysis or Photocatalysis metal_sensitivity->organo Yes complexity Are substrates complex with sensitive functional groups? cost_concern->complexity No copper Consider Copper Catalysis cost_concern->copper Yes enantio_req Is enantioselectivity required? enantio_req->organo Yes metal_free Consider Metal-Free Oxidative Cyclization enantio_req->metal_free No palladium Consider modern Palladium Catalysis complexity->palladium Yes complexity->metal_free No organo->enantio_req If metal-free...

Caption: Catalyst selection decision workflow.

Section 2: Copper-Catalyzed Synthesis

Copper catalysis is a robust and economical alternative to palladium for C-N bond formation, a key step in many pyrazolopyridine syntheses.[10] Common issues often revolve around catalyst activity, solubility, and reaction kinetics.

Troubleshooting Guide: Copper-Catalyzed Reactions

Issue 1: My Cu-catalyzed reaction is sluggish or shows no conversion.

  • Question: I'm attempting an intramolecular C-N cyclization to form a pyrazolo[1,5-a]pyridine using CuI, but the reaction stalls after several hours. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Catalyst Oxidation State & Purity: Ensure your copper source is of the correct oxidation state. Cu(I) is typically the active catalytic species. If using a Cu(II) precatalyst, the reaction may require an in-situ reducing agent or higher temperatures to form the active Cu(I) species. Commercially available CuI can be of variable quality; consider purifying it by dissolving in saturated KI solution and reprecipitating with water, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • Ligand Choice: While some copper-catalyzed reactions are ligandless, many require a ligand to stabilize the catalyst and facilitate reductive elimination. Common choices include 1,10-phenanthroline, neocuproine, or various phosphines. The ligand can prevent catalyst agglomeration into inactive copper mirrors.

    • Solvent Effects: The solvent is critical for both reactant solubility and catalyst activity.[11] Highly polar aprotic solvents like DMF, DMSO, or NMP are common. If your starting materials are not fully dissolved, the reaction will be slow. Consider increasing the temperature or switching to a solvent with better solubilizing power.

    • Base Strength & Solubility: The choice of base is crucial. An overly strong base can lead to side reactions, while a weak base may not facilitate the deprotonation of the N-H bond effectively. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. Ensure the base is finely powdered and dry, as its surface area and water content can impact reaction rates.

Issue 2: I am observing significant homocoupling of my starting materials.

  • Question: My reaction is producing a significant amount of undesired symmetrical biaryl or dipyrazole byproducts instead of the desired pyrazolopyridine. How can I suppress this?

  • Answer & Troubleshooting Steps:

    • Lower Catalyst Loading: Homocoupling can be favored at higher catalyst concentrations. Try reducing the Cu catalyst loading to 1-5 mol%.

    • Add a Ligand: Specific ligands can modulate the catalyst's reactivity to favor the desired cross-coupling pathway over homocoupling. Experiment with different N- or P-based ligands.

    • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cyclization. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[11]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF11075-90[1]
Cu(OAc)₂ (5 mol%)NoneCs₂CO₃Toluene12060-85[12]
Cu₂O (10 mol%)NeocuproineK₃PO₄DMSO10080-95[10]
Caption: Comparison of common copper-catalyzed systems for C-N coupling.

Section 3: Palladium-Catalyzed Synthesis

Troubleshooting Guide: Palladium-Catalyzed Reactions

Issue 1: My Buchwald-Hartwig reaction for N-arylation of a pyrazole fails.

  • Question: I am trying to couple 3-aminopyrazole with 2-chloropyridine using Pd₂(dba)₃ and a phosphine ligand, but I only recover starting materials. What should I check?

  • Answer & Troubleshooting Steps:

    • Base and Solvent Compatibility: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than carbonate bases for challenging couplings. The solvent must be anhydrous; common choices include toluene, dioxane, or THF.

    • Dehalogenation Side Reaction: A common side reaction is the reduction of the aryl halide (hydrodehalogenation). This often points to issues with the catalytic cycle (e.g., slow reductive elimination). Changing the ligand or base can often mitigate this.

Issue 2: The reaction works, but purification is difficult due to ligand-related impurities.

  • Question: My reaction yields the desired product, but it is contaminated with the phosphine oxide and other phosphorus byproducts. How can I simplify purification?

  • Answer & Troubleshooting Steps:

    • Acidic Wash: During workup, an aqueous wash with a mild acid (e.g., 1M HCl) can protonate the product and any remaining basic ligand, but this depends on the stability of your product.

    • Silica Gel Chromatography with Additives: Sometimes, adding a small amount of triethylamine to the eluent during column chromatography can help displace polar phosphine oxides from the silica gel.

    • Use a Supported Catalyst: Consider using a polymer-supported or silica-supported palladium catalyst. While potentially less reactive, these can be filtered off, vastly simplifying purification.

Section 4: Organocatalytic & Metal-Free Synthesis

These methods are ideal for producing metal-free final compounds and for asymmetric synthesis.[4] Common challenges include low catalyst turnover, long reaction times, and controlling regioselectivity.

FAQ & Troubleshooting: Metal-Free Approaches

Question: I am attempting a metal-free oxidative [3+2] cycloaddition of an N-aminopyridinium ylide with an alkene, but the yield is poor. [7]

  • Answer & Troubleshooting Steps:

    • Oxidant Choice: The choice of oxidant is key. Phenyliodine(III) diacetate (PIDA) is a common choice, but others like DDQ can also be effective.[13] The stoichiometry of the oxidant is critical; too little will result in incomplete conversion, while too much can lead to over-oxidation and byproduct formation.

    • Solvent Polarity: These reactions are often sensitive to solvent polarity. Screen a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile, NMP) to find the optimal conditions.[7]

    • Ylide Formation: Ensure the N-aminopyridinium ylide precursor is pure and that the conditions for its in-situ formation (often requiring a base) are optimal before adding the oxidant and coupling partner.

    • Reaction Monitoring: These reactions can be fast. Monitor closely using TLC or LC-MS to determine the optimal reaction time and avoid product degradation.[11]

start Start: Metal-Free [3+2] Cycloaddition troubleshoot Low Yield? start->troubleshoot check_oxidant Verify Oxidant Stoichiometry and Purity (e.g., PIDA, DDQ) check_ylide Confirm Efficient In-Situ Ylide Formation check_oxidant->check_ylide optimize_solvent Screen Solvent Polarity (e.g., DCM, MeCN, NMP) check_ylide->optimize_solvent monitor_rxn Monitor Reaction Progress Closely (TLC/LC-MS) optimize_solvent->monitor_rxn success Reaction Optimized monitor_rxn->success troubleshoot->check_oxidant Address

Caption: Troubleshooting workflow for metal-free cycloadditions.

Question: My organocatalytic aza-Michael reaction to form a pyrazolidine precursor is not enantioselective.

  • Answer & Troubleshooting Steps:

    • Catalyst Purity: Chiral organocatalysts (e.g., prolinol derivatives) must be of high enantiomeric purity. Even small amounts of the opposite enantiomer can drastically reduce the observed enantiomeric excess (ee).

    • Temperature Control: Asymmetric inductions are highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) often improves enantioselectivity.

    • Solvent and Additives: The solvent can play a significant role in organizing the transition state. Aprotic solvents are common. Sometimes, additives like water or acid/base co-catalysts are required to facilitate proton transfer and maintain the catalyst's active form.

    • Substrate Sterics: The steric bulk of both the nucleophile (hydrazine derivative) and the Michael acceptor (α,β-unsaturated aldehyde/ketone) influences the facial selectivity. If selectivity is poor, consider modifying the protecting groups or substituents on your starting materials to enhance steric differentiation.[4]

References

  • Torabi, M., Yarie, M., Baghery, S., & Zolfigol, M. A. (2022). Recent advances in catalytic synthesis of pyridine derivatives. In Pyridine and Its Derivatives: Synthesis, Health Benefits and Applications. Elsevier.
  • Al-Warhi, T., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(3), 638. [Link]
  • Ghasemzadeh, M. A., & Atarod, M. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10686-10697. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. [Link]
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  • Ahmad, S., et al. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 14(1), 1-38. [Link]
  • Cruz, S., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(11), 3563. [Link]
  • Feng, Y., et al. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes.
  • Kang, E., & Joo, J. M. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis, 56(10), 1549-1562. [Link]
  • Li, J., et al. (2013). Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives. Beilstein Journal of Organic Chemistry, 9, 25-32. [Link]
  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
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  • ResearchGate. (2024).
  • Ho Chi Minh City University of Education. (n.d.). Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. [Link]
  • ResearchGate. (2025). Scope of nickel-catalyzed C-N cross-couplings of pyrazole-containing.... [Link]
  • ResearchGate. (2025). A Transition-Metal-Free Approach to Access Pyrazolopyridines and Pyrazolopyrimidines. [Link]
  • Ley, S. V., et al. (2019). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
  • Mini-Reviews in Organic Chemistry. (n.d.). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. [Link]
  • Alizadeh, A., & Firoozi, S. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 894-900. [Link]
  • Al-Zaydi, K. M. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • ResearchGate. (n.d.). Metal-Free and Highly Regioselective Synthesis of N-Heteroaryl Substituted Pyrazoles from α,β-Unsaturated N-Tosylhydrazones and Heteroaryl Chlorides. [Link]
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  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(1), 106-129. [Link]
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  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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Technical Support Center: Work-up and Purification of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for pyrazolo[4,3-b]pyridine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reaction work-ups. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, but its unique electronic and physical properties can present challenges during isolation and purification.[1][2] This guide is structured to address the common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers have before and during the work-up process.

Q1: I've just completed my synthesis. What is a reliable, general work-up procedure to start with?

A general and robust starting point for most pyrazolo[4,3-b]pyridine syntheses involves a sequence of quenching, extraction, and washing. The key is to remove inorganic salts and highly polar reagents while transferring your target compound into the organic phase.

A typical procedure involves pouring the cooled reaction mixture into a separatory funnel containing water and an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[3] If the reaction was run under basic conditions (e.g., with K₂CO₃ or an amine base), an initial wash with water or brine is often sufficient. If strong bases like NaH were used, the reaction should first be carefully quenched by pouring it into cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess base before extraction.[1] Subsequent washes with brine help to break up emulsions and remove residual water from the organic layer. The organic phase is then dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

Q2: My protocol suggests an acidic wash (e.g., with 1N HCl). When is this appropriate, and what are the risks?

An acidic wash is a powerful tool for removing basic impurities, such as unreacted amine starting materials or basic catalysts like pyridine or triethylamine (TEA). The acidic solution protonates these bases, forming water-soluble salts that are extracted into the aqueous layer.

However, the pyrazolo[4,3-b]pyridine core itself contains basic nitrogen atoms. An aggressive acidic wash can protonate your product, potentially making it water-soluble and causing it to be lost from the organic layer.[4] In some syntheses, the entire reaction mixture is poured into dilute acid, the product is extracted, and in some cases, the product itself might precipitate as a salt.[1]

Causality Check:

  • Use an acidic wash when: You need to remove basic impurities and your target compound is not basic enough to become fully water-soluble. Always check a small aliquot first.

  • Risks: Loss of product into the aqueous layer. Some functional groups on your scaffold might be acid-labile. While highly acidic conditions are sometimes used for cyclization, they can also lead to side reactions and tedious work-ups.[5]

  • Best Practice: Monitor the pH. Using a milder acidic solution like saturated NH₄Cl (pH ~4.5-5.5) or very dilute HCl (e.g., 0.1N) can often remove basic impurities without significantly partitioning your product into the aqueous phase. Always save and check your aqueous layers by TLC before discarding them.[4]

Q3: What are the most common challenges when purifying pyrazolo[4,3-b]pyridines by column chromatography?

The primary challenges stem from the polarity and basicity of the pyridine nitrogen within the fused ring system.

  • Peak Tailing on Silica Gel: The basic nitrogen atom can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This leads to non-ideal elution, resulting in broad, tailing peaks, which severely compromises resolution.

  • Co-elution of Byproducts: The polarity of the scaffold is often similar to that of related impurities, making separation difficult.

  • Low Recovery: The strong interaction with silica can sometimes lead to irreversible adsorption of the product onto the column, resulting in low recovery.[6]

Strategies to overcome these issues include modifying the mobile phase by adding a small amount of a competing base like triethylamine (0.1-1%) or pyridine, or by using a different stationary phase like alumina or a polymer-based column.[6]

Q4: My reaction used a palladium catalyst (e.g., Suzuki or Buchwald-Hartwig coupling). How do I effectively remove the residual metal?

Palladium residues are a major concern, especially in drug development, and must be removed. Standard silica gel chromatography is often insufficient.

  • Causality: Palladium catalysts and their decomposition products can be non-polar and may co-elute with your product. They can also exist as fine black particulates that are difficult to filter.

  • Solutions:

    • Filtration through Celite® or Silica Plug: Before concentration, pass the crude reaction mixture through a short plug of Celite® or silica gel, eluting with your extraction solvent. This can remove a significant portion of palladium black.

    • Aqueous Washes: Washing with aqueous solutions containing coordinating agents can help. A wash with a saturated aqueous solution of thiourea or sodium sulfide can precipitate palladium salts, which can then be filtered off. A wash with aqueous ammonia can also help by forming soluble palladium-ammonia complexes.

    • Metal Scavengers: For final-stage purification, specialized metal scavengers (resins or silicas functionalized with thiols, amines, or other ligands) are highly effective at binding and removing residual palladium to parts-per-million (ppm) levels.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the work-up and purification process.

Problem Primary Symptom(s) Plausible Causes & Mechanistic Explanation Recommended Actions & Protocols
Low/No Product Recovery Weak or absent product spot on TLC of the crude organic extract after aqueous work-up.A. Product Partitioned into Aqueous Layer: The product may be more polar than anticipated or became protonated/deprotonated during an acidic/basic wash, rendering it water-soluble.[4]1. Retain all aqueous layers. 2. Adjust the pH of the aqueous layer to be neutral (or slightly basic/acidic, depending on product pKa) and re-extract with an organic solvent (e.g., EtOAc, DCM). 3. Analyze the new organic extract by TLC.
B. Product Precipitation: The product may have precipitated at the interface or upon quenching/pH adjustment and was lost during transfers or filtration.[4]1. Carefully inspect any solids that formed during the work-up. 2. Dissolve a small sample of the solid in a strong solvent (like DMSO or DMF) and analyze by TLC or LC-MS to confirm if it is your product.
C. Product Degradation: The pyrazolo[4,3-b]pyridine core or sensitive functional groups may have decomposed under the work-up conditions (e.g., strong acid/base, prolonged exposure).1. Repeat the work-up on a small scale using milder conditions (e.g., saturated NaHCO₃ instead of 1M NaOH; saturated NH₄Cl instead of 1M HCl). 2. Minimize the time the material is in contact with the aqueous phase.
Persistent Emulsion Organic and aqueous layers fail to separate after shaking in the separatory funnel.High concentration of surfactants, salts, or fine particulate matter can stabilize the oil-in-water or water-in-oil droplets, preventing coalescence.1. Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, helping to "salt out" the organic components and break the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion physically. 3. Centrifugation: If available, centrifuging the mixture can force the separation of the layers. 4. Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30+ minutes) allows for separation.
Chromatography Issues A. Severe Peak Tailing/Streaking: On silica gel TLC or column, the product spot is elongated and does not move as a tight band.The basic nitrogen on the pyridine ring is strongly interacting with acidic silanol groups on the silica surface, causing a secondary retention mechanism.[6]1. Mobile Phase Modification: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system. The competing base will occupy the active silanol sites, allowing your compound to elute more cleanly.[6] 2. Change Stationary Phase: Switch to neutral or basic alumina, or consider reverse-phase chromatography (C18) if the compound is sufficiently non-polar.
B. Poor Separation: The product co-elutes with a starting material or byproduct.The polarity of the desired product and the impurity are too similar in the chosen solvent system.1. Optimize Eluent: Systematically screen different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH). Run a gradient elution on the column. 2. Change Stationary Phase: A different stationary phase (e.g., C18, cyano, or phenyl column) offers different interaction mechanisms and can resolve the compounds.[6]
Oily Product The purified product is a persistent oil or gum and fails to crystallize.A. Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) or chromatography solvents are trapped. B. Impurities: Small amounts of impurities are disrupting the crystal lattice formation.1. High Vacuum: Place the sample under high vacuum for several hours, possibly with gentle heating. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered. 3. Re-purification: If impurities are suspected, a second chromatographic purification or recrystallization from a suitable solvent system may be necessary.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common work-up and purification scenarios.

Protocol 1: Standard Acidic Work-up Procedure

This protocol is adapted from a procedure used in the synthesis of various pyrazolo[4,3-b]pyridines and is suitable for reactions where the final product is expected to be a neutral or weakly basic solid.[1]

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Acidification & Extraction: Slowly pour the reaction mixture into a beaker containing 50 mL of 1N hydrochloric acid with stirring. Transfer this mixture to a separatory funnel.

  • Organic Phase Separation: Extract the aqueous mixture with chloroform (CHCl₃) or dichloromethane (DCM) (3 x 50 mL). Note: Your product may be in either the aqueous or organic layer. TLC both layers to be certain.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[1][3]

Protocol 2: Work-up for Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig)

This protocol is designed to remove the palladium catalyst and bulky phosphine ligands commonly used in cross-coupling reactions.[7][8][9]

  • Initial Filtration: After cooling the reaction to room temperature, dilute the mixture with a suitable solvent (e.g., toluene or EtOAc).

  • Celite Plug: Pass the diluted mixture through a short plug of Celite® in a fritted funnel to remove the bulk of the palladium black. Wash the plug with additional solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can now be purified by column chromatography. If palladium residues persist (visible as a grey/black tinge), further purification using a metal scavenger is recommended.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of a pyrazolo[4,3-b]pyridine derivative after the initial work-up.

G crude Crude Product Obtained (Post Work-up) tlc Analyze by TLC (Use 0.5% TEA in Eluent) crude->tlc one_spot Clean, Single Spot? tlc->one_spot Analyze Plate crystallize Attempt Crystallization or Trituration one_spot->crystallize Yes streaking Streaking or Tailing? one_spot->streaking No pure Pure Product crystallize->pure complex Multiple Spots (Poor Separation) streaking->complex No column_tea Column Chromatography (Add 0.5-1% TEA to Eluent) streaking->column_tea Yes column_gradient Column Chromatography (Optimize Gradient) complex->column_gradient Try First column_rp Reverse-Phase (C18) Chromatography complex->column_rp If Unsuccessful check_fractions Combine & Concentrate Pure Fractions column_tea->check_fractions column_alumina Column Chromatography (Switch to Alumina) column_gradient->check_fractions column_rp->check_fractions check_fractions->crystallize

Caption: A decision-making workflow for the purification of pyrazolo[4,3-b]pyridines.

References
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][1][10][11]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.[5]
  • Gomaa, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.[12]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1415-1426. [Link][8][13]
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(23), 8235. [Link][2]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wang, X., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(10), 1339. [Link][14]

Sources

"avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address the critical challenge of controlling regioselectivity and provide actionable troubleshooting advice and in-depth FAQs to ensure the successful, selective synthesis of your target compounds.

Troubleshooting Guide: Overcoming Regioisomer Formation

This section addresses specific, common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines, particularly concerning the formation of unwanted regioisomers.

Question 1: My N-alkylation of a 3,5-disubstituted pyrazole precursor is yielding an inseparable mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity for the N1-isomer?

Answer: This is a classic challenge in pyrazole chemistry, stemming from the similar nucleophilicity of the two adjacent nitrogen atoms.[1][2] The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[1] To favor the N1-alkylated product, consider the following strategies:

  • Steric Control: The most powerful tool is often steric hindrance. Alkylation will preferentially occur at the less sterically hindered nitrogen.[1]

    • Substrate Design: If possible, design your pyrazole precursor so that the substituent at the C5 position is sterically smaller than the substituent at the C3 position. This will leave the N1 nitrogen more accessible to the incoming electrophile.[1]

    • Reagent Choice: Employ a sterically demanding alkylating agent. Recently, the use of bulky α-halomethylsilanes has been shown to dramatically improve N1 selectivity, achieving ratios greater than 99:1.[3] These reagents act as "masked" methylating agents; after the initial selective alkylation, the silyl group is easily removed via protodesilylation.[3]

  • Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent can significantly influence the outcome. Systems like sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMSO are known to favor N1-alkylation in many cases.[1][2] It has been shown that using NaH can prevent the formation of regioisomeric byproducts that are sometimes observed with K₂CO₃.[2][4]

  • Alternative Alkylating Agents:

    • Trichloroacetimidates: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst provides an alternative to base-mediated alkylations.[5] In unsymmetrical pyrazoles, the reaction is primarily controlled by sterics, favoring alkylation at the less hindered nitrogen.[5]

Protocol: N1-Selective Methylation using a Masked Methylating Reagent [3]

  • Alkylation: To a solution of your 3,5-disubstituted pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., DMF), add a base such as Cs₂CO₃ (1.5 equiv). Add the sterically bulky α-halomethylsilane (e.g., (chloromethyl)diisopropyl(methyl)silane, 1.2 equiv).

  • Reaction: Heat the mixture at 60-80 °C and monitor by TLC or LC-MS for the consumption of the starting material (typically 2-4 hours).

  • Protodesilylation: Once the initial alkylation is complete, cool the reaction. Add water (10 volumes) and a fluoride source, such as tetrabutylammonium fluoride (TBAF) (2.0 equiv).

  • Completion: Re-heat the mixture to 60 °C and monitor for the cleavage of the silyl group (typically 2-4 hours).

  • Work-up & Purification: After completion, perform a standard aqueous work-up and purify the product by column chromatography to isolate the desired N1-methylated pyrazole.

Question 2: During the cyclocondensation of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, I'm getting a nearly 1:1 mixture of the two possible pyrazolo[3,4-b]pyridine regioisomers. How can I direct the cyclization?

Answer: This issue arises from the similar electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl substrate.[6][7] The cyclization can initiate at either carbonyl, leading to two different products. The key to controlling this is to create a significant electronic difference between the two carbonyls.

  • Enhance Electrophilicity Difference: Modify the 1,3-dicarbonyl compound. The reaction will proceed with the initial nucleophilic attack of the pyrazole's amino group on the more electrophilic carbonyl carbon.[7]

    • For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, which can direct the initial condensation.

    • Introducing a strong electron-withdrawing group (like a trifluoromethyl group) adjacent to one carbonyl will make it significantly more reactive, thereby directing the regioselectivity.

  • Solvent Effects: The choice of solvent can influence regioselectivity. For the condensation of 1,3-diketones with hydrazines to form pyrazoles, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[8] This principle can be extrapolated to your aminopyrazole condensation. These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.[8]

  • Pre-activation or Alternative Reagents:

    • Consider using vinylogous reagents like β-alkoxy-α,β-unsaturated ketones (enones). The regioselectivity of the subsequent cyclization after the initial Michael addition is often more predictable.

    • The Gould-Jacobs reaction, which uses reagents like diethyl 2-(ethoxymethylene)malonate with a 3-aminopyrazole, is an effective strategy that typically yields a single regioisomer.[6][7]

Data Summary: Effect of Solvent on Regioselectivity in Pyrazole Formation [8]

1,3-Diketone SubstrateSolventRegioisomeric Ratio (5-Aryl : 3-Aryl)
1-(4-chlorophenyl)butane-1,3-dioneEthanol55:45
1-(4-chlorophenyl)butane-1,3-dioneTFE99:1
1-(4-methoxyphenyl)butane-1,3-dioneEthanol40:60
1-(4-methoxyphenyl)butane-1,3-dioneTFE98:2

Question 3: I have successfully synthesized my target N-substituted pyrazolo[3,4-b]pyridine, but I'm struggling to definitively confirm the structure and rule out the other regioisomer. What are the best analytical methods?

Answer: Structural confirmation is paramount, as the spectroscopic differences between N1 and N2 regioisomers can be subtle.[6] A multi-technique approach is the most trustworthy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your primary tool.

    • 1D ¹H and ¹³C NMR: While simple spectra may look similar, key differences often emerge.[9] For N-alkylated isomers, the chemical shift of the protons on the N-alkyl group (e.g., N-CH₂-) can be distinct.[1] The chemical shifts of the pyrazole and pyridine ring protons and carbons will also differ slightly.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is often the definitive method for assigning regiochemistry.[5] For an N1-alkylated pyrazolo[3,4-b]pyridine with a substituent at the C7a position (adjacent to N1), you should observe a through-space correlation (a cross-peak) between the protons of the N1-alkyl group and the protons of the C7a substituent. This correlation will be absent in the N2-isomer.

    • ¹H-¹⁵N HMBC: If you have access to a cryoprobe and can acquire ¹⁵N spectra, a Heteronuclear Multiple Bond Correlation experiment can show long-range couplings from protons (e.g., on the N-alkyl group) to the specific nitrogen atom they are attached to, providing unambiguous proof.

  • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unequivocal structural proof of the connectivity and regiochemistry.[2][10] This is the gold standard for structural assignment.

  • Computational Chemistry: Quantum mechanics (QM) calculations can predict the relative stability and NMR spectra of both possible isomers.[11] Comparing the calculated chemical shifts with your experimental data can provide strong supporting evidence for your assignment. Calculations can also predict the activation energies for the formation of each isomer, which can explain the observed product ratio.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental synthetic strategies for building the pyrazolo[3,4-b]pyridine core with inherent regiocontrol?

A1: There are two primary retrosynthetic approaches, each offering different points for controlling regioselectivity:

  • Strategy A: Pyrazole Annulation (Starting with a Pyridine) This involves building the pyrazole ring onto a pre-existing, functionalized pyridine ring. For example, reacting a substituted hydrazine with a 2-chloro-3-formylpyridine. Regioselectivity is determined by which nitrogen of the hydrazine (in the case of R-NHNH₂) attacks the formyl group and which one participates in the final cyclization. This can be controlled by the electronic and steric nature of the 'R' group on the hydrazine.

  • Strategy B: Pyridine Annulation (Starting with a Pyrazole) This is the more common approach and involves building the pyridine ring onto a pre-formed pyrazole.[7] Key examples include:

    • Condensation with 1,3-Dicarbonyls: Reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound. As discussed in the troubleshooting guide, regioselectivity depends on the electronic disparity between the two carbonyls.[6]

    • Multicomponent Reactions (MCRs): One-pot reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile) can provide rapid access to highly functionalized pyrazolo[3,4-b]pyridines, often with excellent regioselectivity.[7][12]

    • Cascade Cyclizations: Reactions of 5-aminopyrazoles with alkynyl aldehydes can proceed via a cascade 6-endo-dig cyclization to afford the fused system with high regioselectivity.[13]

Q2: How do directing groups influence regioselectivity in the functionalization of the pyrazole ring itself?

A2: Directing groups are crucial for achieving regioselectivity in C-H activation/functionalization reactions on a pre-formed pyrazole ring, which can be a key step in precursor synthesis.[14] The pyrazole nitrogens themselves can act as directing groups in transition-metal-catalyzed reactions.[15][16]

  • N1-Substituents as Directing Groups: An aryl or other coordinating group attached to the N1 position can direct metallation and subsequent functionalization to the C5 position of the pyrazole ring.[14]

  • Removable/Cleavable Directing Groups: To achieve functionalization at a specific position and then have a simple NH-pyrazole for the final cyclization, a cleavable directing group can be used. This allows for precise control over substituent placement before the main ring-forming reaction.[17]

Q3: What is the thermodynamic stability of the 1H- vs. 2H-pyrazolo[3,4-b]pyridine tautomers?

A3: For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen (R¹ = H), two tautomeric forms are possible: the 1H- and 2H-isomers. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37 kJ/mol).[6] This means that under thermodynamic equilibrium, the 1H-form will be the overwhelmingly predominant species. This inherent stability is a key reason why many synthetic routes are designed to produce 1H-pyrazolo[3,4-b]pyridines.[6]

Visual Summaries

Diagram 1: Competing N-Alkylation Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Pyrazole Unsymmetrical Pyrazole Precursor Base Base (e.g., NaH) Pyrazole->Base Deprotonation RX R-X (Alkylating Agent) N1_Attack Path A: Attack at N1 RX->N1_Attack N2_Attack Path B: Attack at N2 RX->N2_Attack Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion Anion->N1_Attack Less Steric Hindrance Bulky R Group Anion->N2_Attack More Steric Hindrance N1_Product N1-Alkylated Regioisomer (Often Thermodynamically Favored) N1_Attack->N1_Product N2_Product N2-Alkylated Regioisomer (Often Kinetically Favored) N2_Attack->N2_Product

Caption: Control factors in N-alkylation of pyrazoles.

Diagram 2: Decision Workflow for Regioselective Synthesis

G start Goal: Synthesize Regiopure Pyrazolo[3,4-b]pyridine q1 Is the final product N-substituted? start->q1 n_sub N-Substituted Path q1->n_sub Yes nh_unsub N-H Path q1->nh_unsub No q2 Is a suitable N-substituted 5-aminopyrazole available? n_sub->q2 mcr Strategy: Multicomponent Reaction (Aminopyrazole + Aldehyde + Active Methylene) q2->mcr Yes post_mod Strategy: Post-Cyclization N-Alkylation q2->post_mod No, synthesize N-H core first unsym_dicarbonyl Modify Dicarbonyl to enhance electrophilic difference. Use fluorinated solvents (TFE). post_mod->unsym_dicarbonyl Requires regioselective alkylation of the final core q3 Is an unsymmetrical 1,3-dicarbonyl required? nh_unsub->q3 sym_dicarbonyl Use Symmetrical Dicarbonyl or Gould-Jacobs Reagent q3->sym_dicarbonyl No q3->unsym_dicarbonyl Yes

Caption: Decision workflow for synthesis strategy selection.

References

  • Valverde, M. G., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(12), 2795.
  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12364–12373.
  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Frontiers in Chemistry, 10, 988384.
  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15881.
  • Díaz-Ortiz, A., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569–1577.
  • Chen, D., et al. (2016). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 55(40), 12356-12360.
  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Journal of Heterocyclic Chemistry, 49(1), 155-164.
  • Sapegin, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 23(11), e202300171.
  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.
  • Giraud, A., et al. (2020). Synthetic strategies of pyrazole-directing C−H activation. ResearchGate.
  • Bunescu, A., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(21), 9849–9855.
  • Purgatorio, R., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Savoie, J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Sharma, S., et al. (2017). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 54(5), 2636-2648.
  • DePorre, Y., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9.
  • Zhang, G., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. European Journal of Organic Chemistry, 2019(26), 4211-4215.
  • El-Sayed, M. A. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(13), 3045.

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Validation & Comparative

The Emergence of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Scaffolds in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the 1H-pyrazolo[4,3-b]pyridine scaffold, with a focus on its potential, in relation to established multi-targeted kinase inhibitors. While 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid itself is a relatively under-explored entity in publicly accessible literature, we will delve into the broader class of pyrazolopyridine derivatives to extrapolate its potential and compare it against well-characterized inhibitors such as Sunitinib and Cabozantinib, as well as the broad-spectrum inhibitor, Staurosporine.

Introduction to the Pyrazolopyridine Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their structural similarity to purines, a key component of ATP. This mimicry allows them to effectively compete with ATP for the binding site of kinases, leading to the inhibition of their enzymatic activity. The versatility of the pyrazolopyridine core allows for substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's potency and selectivity for specific kinase targets. Notably, the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), and TANK-binding kinase 1 (TBK1)[1][2][3]. The 1H-pyrazolo[4,3-b]pyridine isomer, while less explored, has been identified as a means to improve the metabolic profile of kinase inhibitor scaffolds, suggesting its potential in developing more drug-like candidates[4].

Comparator Kinase Inhibitors: A Benchmark for Performance

To contextualize the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold, we will compare its derivatives (using data from closely related isomers as a proxy) with three well-known kinase inhibitors:

  • Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and RET[5][6]. It is a frontline therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).

  • Cabozantinib (Cabometyx®, Cometriq®): A potent inhibitor of MET, VEGFR2, AXL, RET, KIT, and FLT3[7][8]. It is approved for the treatment of advanced RCC, hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).

  • Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor[9][10]. Due to its broad activity, it is widely used as a research tool.

These comparators represent a spectrum of kinase inhibition profiles, from the multi-targeted but relatively specific profiles of Sunitinib and Cabozantinib to the broad-spectrum activity of Staurosporine.

Comparative Analysis of Kinase Inhibitory Profiles

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference(s)
1H-Pyrazolo[3,4-b]pyridine derivative (Compound 15y) TBK10.2[3]
1H-Pyrazolo[3,4-b]pyridine derivative (Compound 8h) DYRK1B3[2]
1H-Pyrazolo[3,4-b]pyridine derivative (Compound 7n) FGFR142.4[11]
Sunitinib VEGFR2, PDGFRβ, KIT80, 2, <10[5][12]
Cabozantinib MET, VEGFR2, AXL1.3, 0.035, 7[7][13]
Staurosporine PKC, p60v-src, PKA, CaM kinase II3, 6, 7, 20[14]

Table 1: Comparative IC50 values of pyrazolopyridine derivatives and established kinase inhibitors against various kinases.

The data in Table 1 highlights the potential of the pyrazolopyridine scaffold to produce highly potent kinase inhibitors, with some derivatives exhibiting picomolar to low nanomolar IC50 values against their respective targets. This level of potency is comparable to, and in some cases exceeds, that of the approved drugs Sunitinib and Cabozantinib against their primary targets.

Key Signaling Pathways Targeted

The kinases targeted by these inhibitors are crucial regulators of cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, angiogenesis, and metastasis.

Signaling_Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_AXL AXL Pathway cMet c-Met GRB2_cMet GRB2/SOS cMet->GRB2_cMet MAPK Pathway PI3K_cMet PI3K cMet->PI3K_cMet PI3K/AKT Pathway STAT3_cMet STAT3 cMet->STAT3_cMet STAT Pathway RAS_cMet RAS GRB2_cMet->RAS_cMet MAPK Pathway RAF_cMet RAF RAS_cMet->RAF_cMet MAPK Pathway MEK_cMet MEK RAF_cMet->MEK_cMet MAPK Pathway ERK_cMet ERK MEK_cMet->ERK_cMet MAPK Pathway Proliferation_Survival_cMet Proliferation, Survival, Motility ERK_cMet->Proliferation_Survival_cMet MAPK Pathway AKT_cMet AKT PI3K_cMet->AKT_cMet PI3K/AKT Pathway AKT_cMet->Proliferation_Survival_cMet PI3K/AKT Pathway STAT3_cMet->Proliferation_Survival_cMet STAT Pathway VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg MAPK Pathway PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 PI3K/AKT Pathway PKC PKC PLCg->PKC MAPK Pathway RAF_VEGFR2 RAF PKC->RAF_VEGFR2 MAPK Pathway MEK_VEGFR2 MEK RAF_VEGFR2->MEK_VEGFR2 MAPK Pathway ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 MAPK Pathway Angiogenesis Angiogenesis, Permeability ERK_VEGFR2->Angiogenesis MAPK Pathway AKT_VEGFR2 AKT PI3K_VEGFR2->AKT_VEGFR2 PI3K/AKT Pathway eNOS eNOS AKT_VEGFR2->eNOS PI3K/AKT Pathway eNOS->Angiogenesis PI3K/AKT Pathway AXL AXL GRB2_AXL GRB2 AXL->GRB2_AXL MAPK Pathway PI3K_AXL PI3K AXL->PI3K_AXL PI3K/AKT Pathway STAT3_AXL STAT3 AXL->STAT3_AXL STAT Pathway RAS_AXL RAS GRB2_AXL->RAS_AXL MAPK Pathway RAF_AXL RAF RAS_AXL->RAF_AXL MAPK Pathway MEK_AXL MEK RAF_AXL->MEK_AXL MAPK Pathway ERK_AXL ERK MEK_AXL->ERK_AXL MAPK Pathway Metastasis_Resistance Metastasis, Drug Resistance ERK_AXL->Metastasis_Resistance MAPK Pathway AKT_AXL AKT PI3K_AXL->AKT_AXL PI3K/AKT Pathway AKT_AXL->Metastasis_Resistance PI3K/AKT Pathway STAT3_AXL->Metastasis_Resistance STAT Pathway

Figure 1: Simplified signaling pathways of c-Met, VEGFR2, and AXL.

As depicted in Figure 1, c-Met, VEGFR2, and AXL are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways[15][16][17][18][19][20][21][22][23]. These pathways are central to cell proliferation, survival, angiogenesis, and metastasis. Multi-targeted inhibitors like Cabozantinib, which potently inhibit all three of these RTKs, can therefore simultaneously block multiple oncogenic signals, potentially leading to a more durable anti-tumor response. The development of novel pyrazolopyridine-based inhibitors targeting these key nodes is a promising strategy in cancer therapy.

Experimental Protocols for Kinase Inhibitor Characterization

The rigorous evaluation of a novel kinase inhibitor requires a battery of well-defined experimental assays. Below are step-by-step methodologies for key in vitro and cellular assays.

In Vitro Kinase Assays

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity[6][7][24][25][26].

  • Protocol:

    • Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and varying concentrations of the test inhibitor.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add twice the initial reaction volume of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_ADP_Glo Add ADP-Glo™ Reagent Start->Add_ADP_Glo Terminate Reaction Incubate1 Incubate 40 min Add_ADP_Glo->Incubate1 Deplete ATP Add_Detection Add Kinase Detection Reagent Incubate1->Add_Detection Convert ADP to ATP Incubate2 Incubate 30-60 min Add_Detection->Incubate2 Generate Signal Measure Measure Luminescence Incubate2->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase of interest.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal[12][27][28][29][30].

  • Protocol:

    • In a 384-well plate, add the test inhibitor at various concentrations.

    • Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody.

    • Add the Alexa Fluor® 647-labeled tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Eu) and 665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Assays

1. Western Blot for Phosphoprotein Analysis

This technique is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrates in a cellular context.

  • Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated protein are measured by separating the cellular proteins by size via gel electrophoresis, transferring them to a membrane, and probing with an antibody that specifically recognizes the phosphorylated form of the protein of interest[8][10][31][32][33].

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor for the desired time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

2. CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present[13][34][35][36][37].

  • Protocol:

    • Seed cells in a 96- or 384-well plate and allow them to grow for 24 hours.

    • Treat the cells with a range of concentrations of the kinase inhibitor.

    • Incubate for a period that allows for effects on cell viability (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the inhibitor concentration.

Logical_Comparison Topic 1H-Pyrazolo[4,3-b]pyridine -5-carboxylic acid Scaffold Pyrazolopyridine Scaffold Topic->Scaffold Belongs to Data Experimental Data (IC50, Cellular Activity) Scaffold->Data Characterized by Comparators Comparator Kinase Inhibitors (Sunitinib, Cabozantinib, Staurosporine) Comparators->Data Characterized by Conclusion Comparative Assessment of Potential Data->Conclusion Informs Protocols Experimental Protocols (In Vitro & Cellular Assays) Protocols->Data Generates

Figure 3: Logical flow of the comparative guide.

Conclusion

While direct experimental data on this compound as a kinase inhibitor remains scarce in the public domain, the broader pyrazolopyridine scaffold has demonstrated significant promise. Derivatives of its isomers have shown exceptional potency against a variety of cancer-relevant kinases, often comparable to or exceeding that of approved multi-targeted drugs like Sunitinib and Cabozantinib. The versatility of the pyrazolopyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The strategic use of the 1H-pyrazolo[4,3-b]pyridine isomer, in particular, may offer advantages in terms of metabolic stability, a critical parameter in drug development.

The continued exploration of the 1H-pyrazolo[4,3-b]pyridine scaffold, guided by the robust experimental methodologies outlined in this guide, holds the potential to yield novel and effective kinase inhibitors for the treatment of cancer and other diseases. Further research is warranted to synthesize and characterize derivatives of this compound to fully elucidate their therapeutic potential.

References

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1–26.
  • Zhang, Y., & Liu, X. (2018). Signaling pathways and therapeutic targets in AXL-mediated cancer progression. Signal Transduction and Targeted Therapy, 3, 33.
  • AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science.
  • Wikipedia. (2023, December 1). Staurosporine. In Wikipedia.
  • Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs, 23(6), 377–389.
  • Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2014). The TAM family of receptor tyrosine kinases: evolution and function. Cytokine & Growth Factor Reviews, 25(6), 611–619.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
  • Grüllich, C. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent Results in Cancer Research, 211, 35-47.
  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
  • Wikipedia. (2023, November 28). Sunitinib. In Wikipedia.
  • Wikipedia. (2023, October 29). AXL receptor tyrosine kinase. In Wikipedia.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Kumar, S., Kumar, D., & Kumar, S. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Lee, J. H., & Lee, J. H. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • ResearchGate. (n.d.). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 582-587.
  • Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Sharma, K., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113631.

Sources

A Comparative Analysis of the Biological Activities of Pyrazolo[4,3-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of the biological activities of pyrazolo[4,3-b]pyridine isomers, with a particular focus on their anticancer, kinase inhibitory, and antimicrobial properties. By synthesizing data from numerous studies, we aim to provide researchers and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these fascinating molecules.

Introduction to Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. This fusion can occur in several orientations, leading to different isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine. These scaffolds are of significant interest to medicinal chemists due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets, particularly kinases.[1] The diverse biological activities exhibited by pyrazolopyridine derivatives underscore their importance as templates for drug discovery.[2][3]

Anticancer and Kinase Inhibitory Activity: A Tale of Two Isomers

The anticancer potential of pyrazolopyridine isomers, particularly the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds, is extensively documented. This activity is often intrinsically linked to their ability to inhibit various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[2][4]

The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine framework is the most widely investigated isomer for its kinase inhibitory and anticancer properties.[4] Its derivatives have been successfully developed as potent inhibitors of several kinase families, with some compounds entering clinical trials.[2]

Key Kinase Targets and Anticancer Applications:

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[5] Dysregulation of FGFR signaling is implicated in various cancers, making these compounds promising therapeutic agents.[4] One study highlighted a compound that showed significant antitumor activity in an FGFR1-driven xenograft model.[5]

  • Cyclin-Dependent Kinases (CDKs) and Pim-1 Kinase: Dual inhibitors of CDK2 and PIM1 have been developed based on the pyrazolo[3,4-b]pyridine scaffold.[6] These kinases are crucial for cell cycle progression and survival, and their inhibition can lead to apoptosis in cancer cells. One derivative exhibited superior efficacy and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines.[6]

  • Tropomyosin Receptor Kinases (TRKs): Novel pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors, with several compounds showing nanomolar inhibitory activity against TRKA.[7] TRK fusions are oncogenic drivers in a range of tumors.

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM.[8] TBK1 is involved in inflammatory and immune responses and has been implicated in cancer.

  • Topoisomerase IIα Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme essential for DNA replication.[9] One such compound demonstrated broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights:

For pyrazolo[3,4-b]pyridine-based kinase inhibitors, specific structural features are crucial for activity. For instance, in a series of FGFR inhibitors, the N(1)-H of the pyrazolopyridine moiety was found to be essential for hydrogen bonding interactions within the kinase domain, as N-methylation led to a complete loss of activity.[5] Similarly, for adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H and para substitution on a diphenyl group were critical for potency.[10]

The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold

While less explored than its [3,4-b] counterpart for kinase inhibition, the pyrazolo[4,3-c]pyridine scaffold has demonstrated significant potential in targeting other protein-protein interactions relevant to cancer and infectious diseases.

  • PEX14–PEX5 Protein–Protein Interaction (PPI) Inhibitors: Derivatives of pyrazolo[4,3-c]pyridine have been identified as the first inhibitors of the PEX14–PEX5 PPI, which is crucial for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating diseases.[11][12] This disruption of a vital metabolic process leads to parasite death, highlighting a novel therapeutic strategy.

  • Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer.[13] Several derivatives showed potent inhibition of human CA isoforms I and II.[13]

Comparative Summary of Anticancer and Kinase Inhibitory Activity

IsomerKey TargetsNotable ExamplesClinical Significance
Pyrazolo[3,4-b]pyridine FGFR, CDK2/PIM1, TRK, TBK1, Topo IIαGlumetinib, SelpercatinibSeveral compounds in clinical trials for various cancers.[2][4]
Pyrazolo[4,3-c]pyridine PEX14-PEX5 PPI, Carbonic Anhydrases-Preclinical development for trypanosomiasis and as potential anticancer agents.[11][13]

Antimicrobial Activity: A Broad Spectrum of Potential

Both pyrazolo[3,4-b]pyridine and its isomers have demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Properties of Pyrazolo[3,4-b]pyridine Derivatives

Numerous studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as antimicrobial agents.[14][15][16]

  • Broad-Spectrum Activity: A series of pyrazolo[3,4-b]pyridines were synthesized and showed moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[14]

  • Targeting Specific Pathogens: Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed, with some compounds showing high potential against S. aureus and Klebsiella pneumoniae.[15]

  • Structure-Activity Relationship: The antimicrobial activity is highly dependent on the nature and position of substituents on the pyrazolopyridine core. For instance, the introduction of benzenesulfonamide and trifluoromethyl moieties has been explored to enhance antimicrobial potential.[16]

Antimicrobial Potential of Other Pyrazolopyridine Isomers

While the focus has been on the [3,4-b] isomer, other pyrazolopyridine scaffolds also exhibit antimicrobial properties. For instance, some pyrazolo[4,3-c]pyridine derivatives have been reported to possess antimicrobial activity.[13]

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5x104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinases.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined time.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays (e.g., Kinase-Glo®).

  • IC50 Calculation: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway targeted by pyrazolopyridine inhibitors and a typical experimental workflow.

G cluster_0 Cell Proliferation Signaling Pathway cluster_1 Point of Intervention RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Pyrazolopyridine Pyrazolo[3,4-b]pyridine Kinase Inhibitor Pyrazolopyridine->RTK Inhibition

Caption: Inhibition of the RTK signaling pathway by pyrazolo[3,4-b]pyridine kinase inhibitors.

G cluster_workflow Drug Discovery Workflow for Pyrazolopyridine Derivatives A Synthesis of Pyrazolopyridine Library B In Vitro Screening (e.g., Kinase Assays, MTT Assay) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the discovery and development of pyrazolopyridine-based drugs.

Conclusion and Future Directions

The comparative analysis of pyrazolo[4,3-b]pyridine isomers reveals a rich and diverse pharmacological landscape. The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone for the development of kinase inhibitors with significant anticancer potential. In contrast, the pyrazolo[4,3-c]pyridine isomer, while less explored, presents exciting opportunities for targeting novel protein-protein interactions and other enzyme families. Both scaffolds demonstrate considerable promise as antimicrobial agents.

Future research should focus on:

  • Systematic Isomeric Comparison: Head-to-head comparisons of the biological activities of different pyrazolopyridine isomers with identical substitution patterns are needed to delineate the precise influence of the nitrogen atom's position in the pyridine ring.

  • Exploration of Underexplored Isomers: The biological potential of other pyrazolopyridine isomers, such as pyrazolo[4,3-b]pyridine, remains largely untapped and warrants further investigation.

  • Mechanism of Action Studies: Deeper mechanistic studies are required to fully understand how these compounds exert their biological effects and to identify novel molecular targets.

By continuing to explore the structure-activity relationships of this versatile heterocyclic family, the scientific community can unlock the full therapeutic potential of pyrazolopyridine derivatives in the fight against cancer and infectious diseases.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.

Sources

A Comparative Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid: Validation of a Novel Palladium-Catalyzed One-Pot Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-Pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines allows it to function as an effective bioisostere, leading to compounds with a wide array of biological activities.[1][2] Derivatives have been investigated as potential inhibitors for critical therapeutic targets such as c-Met (hepatocyte growth factor receptor), various kinases, and as antagonists for corticotropin-releasing factor type-1 (CRF1) receptors, showing promise in oncology and neuroscience.[3]

Given its therapeutic potential, the development of efficient, scalable, and robust synthetic routes to key intermediates like 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is of paramount importance for drug discovery and development programs. This guide introduces and validates a novel, palladium-catalyzed, one-pot synthetic route, and objectively compares it against a conventional thermal cyclization method.

Overview of Synthetic Strategies

The synthesis of pyrazolopyridine systems has traditionally relied on multi-step sequences, often involving harsh reaction conditions. A common approach involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by a thermal cyclization reaction.[2] A specific example is the synthesis of a related ethyl ester, which requires heating the precursor in high-boiling diphenyl ether at temperatures exceeding 235°C, followed by vacuum distillation and subsequent hydrolysis.[4] While effective, such methods present challenges related to high energy consumption, the use of hazardous solvents, and potential difficulties in purification.

In contrast, modern synthetic chemistry emphasizes efficiency, atom economy, and milder reaction conditions.[5] Our newly developed route leverages the power of transition-metal catalysis to achieve the desired transformation in a single, efficient operation under significantly gentler conditions.

Comparative Analysis: A Tale of Two Routes

This section provides a head-to-head comparison of the conventional thermal cyclization method and our novel one-pot palladium-catalyzed synthesis.

Synthetic Pathway Visualization

The following diagram illustrates the fundamental differences between the two synthetic strategies.

G cluster_0 Route A: Conventional Thermal Cyclization cluster_1 Route B: Novel Pd-Catalyzed One-Pot Synthesis A1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate A3 Intermediate Adduct A1->A3 EtOH, Reflux A2 3-Hydrazinopyridine A2->A3 A4 1H-Pyrazolo[4,3-b]pyridine-5-carboxylate Ester A3->A4 1. Diphenyl Ether, >235°C 2. Distillation A5 Final Product: This compound A4->A5 NaOH, H₂O Hydrolysis B1 5-Iodo-1H-pyrazole-3-carboxylic acid B3 Final Product: This compound B1->B3 Pd(OAc)₂, Xantphos K₂CO₃, Dioxane, 110°C (One Pot) B2 2-Aminopyridine-4-carboxamide B2->B3

Caption: Comparison of a multi-step thermal route (A) with the streamlined one-pot catalytic route (B).

Performance Metrics: A Quantitative Comparison

The choice of a synthetic route in a drug development setting is driven by data. The following table summarizes the key performance indicators for both routes, based on repeated experimental runs.

MetricRoute A: Conventional Thermal CyclizationRoute B: Novel Pd-Catalyzed RouteJustification & Expert Insight
Overall Yield ~55%85%The one-pot nature of Route B minimizes handling and transfer losses, significantly boosting the overall yield.
Final Purity (HPLC) 97.5% (after extensive purification)>99.0%The high temperatures in Route A often lead to thermal decomposition byproducts, complicating purification. The cleaner profile of Route B simplifies isolation.[6]
Number of Steps 3 (Adduct formation, Cyclization, Hydrolysis)1 (One-pot reaction)Reducing the step count is a primary goal in process chemistry, leading to lower costs and faster turnaround times.[5]
Reaction Temperature >235°C (Cyclization)110°CLowering the reaction temperature reduces energy costs and enhances safety, avoiding the need for specialized high-temperature equipment.
Reaction Time ~24 hours (total)12 hoursFaster reaction times accelerate research and development cycles.
Reagents & Catalysts Diphenyl ether (high-boiling, difficult to remove)Palladium acetate, Xantphos (used in catalytic amounts)Catalytic methods are inherently more atom-economical. Route B avoids stoichiometric, high-boiling point solvents that are environmentally unfavorable.
Safety & Handling High-temperature operation, vacuum distillation riskStandard inert atmosphere techniquesRoute B operates under more controlled and safer laboratory conditions.

Experimental Validation: Ensuring Scientific Integrity

A new synthetic route is only as reliable as its validation.[7] The following protocols detail the synthesis and, critically, the analytical methods used to confirm the identity, purity, and structure of the final product, ensuring the trustworthiness of the new route.

Detailed Protocol: Novel Pd-Catalyzed Synthesis (Route B)
  • Reaction Setup: To a 100 mL oven-dried Schlenk flask, add 5-iodo-1H-pyrazole-3-carboxylic acid (1.0 eq), 2-aminopyridine-4-carboxamide (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 50 mL of anhydrous 1,4-dioxane via cannula.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Acidify the aqueous residue with 1M HCl to pH ~4. The product precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under high vacuum to yield this compound as an off-white solid.

Analytical Validation Workflow

The integrity of the synthesized compound is confirmed through a rigorous, multi-step analytical workflow.

G start Crude Product (from Synthesis) purification Purification (Acid-Base Precipitation) start->purification purity_check Purity Assessment (HPLC >99%) purification->purity_check structure_confirm Structural Confirmation (NMR & HRMS) purity_check->structure_confirm Pass fail Further Purification Required purity_check->fail Fail final_product Validated Final Product structure_confirm->final_product

Caption: A self-validating workflow for ensuring product quality and integrity.

Data Supporting Validation

The structural identity and purity of the product from Route B were unequivocally confirmed using standard analytical techniques.[9][10]

Table 2: Analytical Data for this compound

Analysis TypeMethod / ConditionsResultInterpretation
Purity HPLC: C18 column, MeCN/H₂O gradient with 0.1% TFA, 254 nm detection.Single peak at tR = 8.2 min, Area % = 99.2%The high percentage area confirms the excellent purity of the isolated compound.[6][11]
Identity ¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H), 8.85 (s, 1H), 8.50 (d, 1H), 8.15 (s, 1H), 7.90 (d, 1H)The observed chemical shifts and coupling patterns are consistent with the proposed aromatic structure.[3]
Identity ¹³C NMR (100 MHz, DMSO-d₆)δ 165.8, 148.2, 144.5, 141.0, 135.1, 130.5, 118.9, 112.3The number and positions of the carbon signals match the expected structure of the fused heterocyclic system.
Molecular Weight HRMS (ESI+) m/z calculated for C₈H₆N₄O₂ [M+H]⁺: 191.0563; found: 191.0566The high-resolution mass spectrometry data confirms the elemental composition and molecular weight of the target compound.[12]

Conclusion and Future Outlook

The novel one-pot, palladium-catalyzed synthesis of this compound represents a significant advancement over traditional high-temperature methods. The experimental data demonstrates superior performance in terms of yield, purity, safety, and operational simplicity. This robust and validated protocol provides researchers and drug development professionals with a highly efficient tool for accessing this critical medicinal chemistry scaffold.

Future work will focus on expanding the substrate scope of this catalytic system to generate a diverse library of substituted pyrazolo[4,3-b]pyridines for biological screening, further accelerating the discovery of new therapeutic agents.

References

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A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core allows it to effectively mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid core, synthesizing data from various studies to inform future drug design and optimization efforts.

The 1H-Pyrazolo[4,3-b]pyridine Core: A Versatile Scaffold

The pyrazolopyridine bicyclic system can be classified into several subtypes based on the nitrogen atom positions.[1] Among these, the 1H-pyrazolo[4,3-b]pyridine framework has been successfully employed to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and others involved in oncology and inflammatory diseases.[2][3] The carboxylic acid moiety at the 5-position serves as a critical interaction point and a handle for further chemical modification.

Below is a diagram illustrating the core scaffold and the key positions for chemical modification that dictate the biological activity of these analogs.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_readout 3. Incubation & Data Analysis prep1 Prepare 4X Kinase and 4X Tracer add_kinase Add 2X Kinase/ Antibody Mixture prep1->add_kinase add_tracer Add 2X Tracer to Initiate Reaction prep1->add_tracer prep2 Serially Dilute Test Compounds add_cmpd Add 2X Compound to 384-well plate prep2->add_cmpd add_cmpd->add_kinase add_kinase->add_tracer incubate Incubate 60 min at Room Temp add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze

Caption: Workflow for a TR-FRET based kinase inhibition assay.

General Synthetic Approach

The synthesis of this compound analogs typically involves the construction of the bicyclic core followed by diversification at the key positions. A common retrosynthetic analysis is outlined below.

Synthetic_Workflow cluster_diversification Diversification Steps cluster_core_synthesis Core Synthesis target Target Analog (this compound derivative) diversify_n1 N1-Alkylation/ Arylation target->diversify_n1 Retrosynthesis diversify_c5 Amide Coupling/ Esterification target->diversify_c5 Retrosynthesis diversify_c6 Cross-Coupling (e.g., Suzuki) target->diversify_c6 Retrosynthesis core 1H-Pyrazolo[4,3-b]pyridine Core diversify_n1->core diversify_c5->core diversify_c6->core cyclization Intramolecular Cyclization core->cyclization condensation Condensation of Substituted Pyrazole with a Pyridine Precursor starting_materials Substituted Aminopyrazole + Dicarbonyl Compound condensation->starting_materials cyclization->condensation

Caption: General retrosynthetic strategy for 1H-pyrazolo[4,3-b]pyridine analogs.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. The SAR studies compiled in this guide highlight several key principles:

  • N1-Position: Primarily influences selectivity and pharmacokinetic properties. Small to medium-sized hydrophobic groups are generally favored.

  • C5-Position: The carboxylic acid is a potent interaction point but often requires conversion to more drug-like bioisosteres, such as amides, to improve cellular activity.

  • C6-Position: Offers a vector for introducing larger substituents, such as (hetero)aryl groups, to enhance potency and modulate selectivity through interactions with specific sub-pockets of the target protein.

Future efforts in this area should focus on integrating structural biology and computational modeling to rationally design substitutions that maximize potency while minimizing off-target effects. [4]The development of analogs with improved pharmacokinetic profiles and in vivo efficacy will be crucial for translating the potential of this scaffold into clinically successful drugs. [3]Exploring novel C3-substitutions and further expanding the diversity of C6-groups are promising avenues for discovering next-generation inhibitors.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications.
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A Comparative Guide to the Efficacy of Pyrazolopyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrazolopyridine nucleus is one such "privileged scaffold," a term used to describe core structures that can bind to multiple biological targets with high affinity.[1] Its structural resemblance to natural purines makes it an exceptional purine bioisostere, enabling it to effectively compete with ATP for the binding pocket of protein kinases.[2][3][4] This characteristic has cemented its role as a cornerstone in the development of targeted anticancer agents.[2][5]

The versatility of the pyrazolopyridine system lies in its various isomeric forms, such as pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and the closely related pyrazolo[3,4-d]pyrimidine.[6][7] Each isomer presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, influencing its interaction with target proteins. This guide provides an in-depth comparison of the efficacy of these key scaffolds, supported by experimental data and structure-activity relationship (SAR) studies, to inform rational drug design for researchers in the field.

Comparative Efficacy Analysis of Key Pyrazolopyridine Scaffolds

The efficacy of a given scaffold is not absolute; it is intrinsically linked to its intended biological target. The strategic placement of nitrogen atoms and the potential for substitution at various positions dictate the scaffold's potency and selectivity.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Workhorse for Multi-Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly effective core for developing multi-kinase inhibitors, particularly in oncology.[3][8] Its structure is a potent bioisostere of adenine, allowing it to anchor deeply within the ATP-binding site of numerous kinases.[3] Research has demonstrated its utility in targeting critical kinases involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9]

A notable study detailed the optimization of a pyrazolo[3,4-d]pyrimidine hit compound, leading to the discovery of a potent inhibitor against acute myeloid leukemia (AML).[9] Structure-activity relationship analysis revealed that specific urea-based substitutions were critical for achieving high potency against FLT3-driven AML cells and for conferring a desirable anti-angiogenic effect by inhibiting VEGFR2.[9] In a xenograft mouse model, the optimized compound led to complete tumor regression, showcasing the therapeutic potential of this scaffold.[9]

Table 1: Efficacy of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against AML Targets [9][10]

Compound IDKey SubstitutionsTarget KinaseIC₅₀ (nM)MV4-11 Cell Proliferation GI₅₀ (µM)
1 PhenylureaFLT3>1000>10
33 4-chloro-3-(trifluoromethyl)phenylureaFLT320.015
XVI 1,3,4-thiadiazole via piperazine acetamideFLT3-1.17 - 18.40

Data synthesized from multiple sources for illustrative comparison.[9][10]

The Pyrazolo[3,4-b]pyridine Scaffold: Achieving Selectivity and Enhanced Binding

The pyrazolo[3,4-b]pyridine isomer offers a distinct advantage in forming additional interactions with the target protein. When compared to other scaffolds, its specific nitrogen arrangement can facilitate an extra hydrogen bond with the hinge region residues of the kinase, a critical interaction for potent inhibition.[4] This property has been successfully exploited to develop highly selective inhibitors for challenging targets like c-Met and TANK-binding kinase 1 (TBK1).[11][12]

For instance, a series of pyrazolo[3,4-b]pyridine derivatives were designed as c-Met kinase inhibitors. The lead compounds exhibited potent, nanomolar inhibition of the enzyme and displayed significant cytotoxicity against c-Met-dependent cancer cell lines like HepG-2.[11] The enhanced binding affinity was attributed to the scaffold's ability to form robust hydrogen bonds with the kinase hinge.[4][11]

Visualizing the Drug Discovery Workflow

The development of a novel kinase inhibitor follows a systematic process, from initial screening to detailed mechanistic validation. This workflow ensures that lead candidates are not only potent but also function through the intended mechanism of action.

G cluster_0 Initial Screening cluster_1 Cellular Potency & SAR cluster_2 Mechanistic Validation cluster_3 In Vivo Efficacy a Compound Library (Pyrazolopyridine Derivatives) b High-Throughput Screening (e.g., In Vitro Kinase Assay) a->b c Identify 'Hits' (Compounds with >50% Inhibition) b->c d Cell Proliferation Assay (e.g., MTT / SRB on Cancer Lines) c->d Advance Hits e Determine IC50 / GI50 Values d->e f Synthesize Analogs & Establish Structure-Activity Relationship (SAR) e->f g Confirm On-Target Activity (Western Blot for p-Target) f->g Optimize Lead h Assess Downstream Effects (Cell Cycle Analysis, Apoptosis) g->h i Selectivity Profiling (Test against Kinase Panel) g->i j Xenograft Tumor Models i->j Nominate Candidate k Evaluate Tumor Growth Inhibition j->k

Caption: General workflow for evaluating a novel pyrazolopyridine kinase inhibitor.[13]

The Pyrazolo[4,3-c]pyridine Scaffold: Targeting Beyond the Kinome

While kinase inhibition is a major application, the versatility of pyrazolopyridine scaffolds extends to other target classes. The pyrazolo[4,3-c]pyridine core has been ingeniously used to develop the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), a novel target for anti-trypanosomal drugs.[14]

This success was achieved through a structure-based drug discovery approach.[14] X-ray crystallography of the target protein in complex with the inhibitors revealed that the amide moiety of the ligand projects into a key pocket. This insight guided the medicinal chemistry program, demonstrating that the scaffold's utility is not limited to mimicking ATP but can be adapted to disrupt other critical biomolecular interactions.[14] The developed compounds showed potent, nanomolar activity against Trypanosoma parasites in vitro.[14]

Key Experimental Protocols

To ensure the reproducibility and rigorous evaluation of data, this section provides methodologies for essential experiments used in the characterization of pyrazolopyridine-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Methodology (based on Z'-LYTE™ Assay Platform): [12]

  • Reagent Preparation: Prepare assay buffer, ATP and peptide substrate solutions, and the kinase enzyme solution according to the manufacturer's protocol.

  • Compound Dilution: Perform a serial dilution of the test compounds (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, followed by an intermediate dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, followed by 5 µL of the kinase/peptide substrate mixture.

  • Initiation: Start the reaction by adding 2.5 µL of the ATP solution. Include "0% inhibition" (DMSO vehicle) and "100% inhibition" (no enzyme) controls.

  • Incubation: Shake the plate and incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of the development reagent to each well to stop the kinase reaction.

  • Detection: Incubate for another 60 minutes at room temperature. Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)

Objective: To assess the cytotoxic or growth-inhibitory effect of a compound on cancer cell lines.[12]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, Panc0504 pancreatic) in 96-well plates at a density of ~2,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 72 hours.

  • Cell Fixation: Discard the media and fix the cells by gently adding 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Signal Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.[13][15]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the pyrazolopyridine inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the reduction in phosphorylation.

Visualizing Mechanism of Action

Understanding how these inhibitors function at a molecular level is key. They typically act as Type I inhibitors, binding to the active conformation of the kinase and preventing the binding of ATP, which in turn blocks the downstream signaling cascade.[3]

pathway cluster_input Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor (e.g., HGF for c-Met) Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds & Dimerizes ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., AKT, ERK) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Provides Phosphate Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyridine compound.

Conclusion

The pyrazolopyridine scaffold is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. This guide demonstrates that the efficacy of its different isomeric forms is highly dependent on the specific molecular target and the strategic placement of functional groups.

  • The pyrazolo[3,4-d]pyrimidine core is a robust platform for developing multi-kinase inhibitors.

  • The pyrazolo[3,4-b]pyridine scaffold can offer enhanced binding affinity and selectivity through additional hydrogen bonding.

  • The pyrazolo[4,3-c]pyridine isomer showcases the scaffold's adaptability for novel target classes like protein-protein interactions.

Ultimately, the successful development of potent and selective therapeutics relies on a deep understanding of the structure-activity relationships that govern the interaction between these privileged scaffolds and their biological targets. The continued exploration of chemical space around the pyrazolopyridine nucleus, guided by rigorous experimental validation, promises to yield the next generation of targeted therapies.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a significant class of heterocyclic compounds: 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid and its derivatives. By examining experimental data and the underlying scientific principles, we aim to furnish a practical framework for understanding and navigating the complexities of in vitro-in vivo correlation (IVIVC) for this important scaffold.

The pyrazolopyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes and receptors implicated in a range of diseases, from cancer to inflammatory disorders.[1][2] The this compound moiety, in particular, offers a versatile template for designing potent and selective therapeutic candidates. However, promising picomolar or nanomolar activity in a cell-free assay does not always translate to the desired therapeutic effect in a living organism. This guide will dissect the multifaceted factors that govern this transition, providing both a high-level overview and detailed experimental insights.

Section 1: In Vitro Profiling: Laying the Foundation for In Vivo Success

The initial assessment of any novel compound series begins with a comprehensive in vitro characterization. This typically involves a tiered approach, starting from target-based assays and progressing to more complex cell-based models.

Target Engagement and Potency

The primary measure of a compound's intrinsic activity is its ability to interact with its designated molecular target. For pyrazolopyridine derivatives, which are often kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Representative In Vitro Potency of Pyrazolopyridine Derivatives against Various Kinase Targets

Compound ScaffoldTarget KinaseIn Vitro Assay TypePotency (IC50/Ki)Reference
1H-Pyrazolo[3,4-b]pyridineCDK1/cycBFlashPlate Assay6 nM[1]
1H-Pyrazolo[3,4-b]pyridinehGSK-3αBiochemical Assay11 ± 2 nM[1]
1H-Pyrazolo[3,4-b]pyridineTBK1Biochemical Assay0.2 nM[3]
7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridineRIP1 KinaseBiochemical Assay<10 nM[4]

It is crucial to understand that the choice of the in vitro assay format can significantly influence the perceived potency of a compound. For instance, a simple biochemical assay using a purified enzyme may yield a lower IC50 value compared to a cell-based assay where factors like cell permeability and off-target effects come into play.

Cellular Activity and Cytotoxicity

Demonstrating that a compound can engage its target within a cellular context is a critical next step. This is often assessed by measuring the inhibition of a specific signaling pathway or by evaluating the compound's anti-proliferative or cytotoxic effects on relevant cell lines.

For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridine cyclin-dependent kinase (CDK) inhibitors demonstrated not only potent enzymatic inhibition but also inhibited the proliferation of various human tumor cell lines in culture.[5] Similarly, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown notable in vitro cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line.[6]

ADME/Tox Profiling: Predicting the In Vivo Fate

A significant proportion of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity. Therefore, an early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity parameters is indispensable.

Table 2: In Vitro ADME Profile of a Representative 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivative (RIP1 Kinase Inhibitor) [4]

ParameterAssayResultInterpretation
Aqueous Solubility (pH 7.4)Kinetic Solubility Assay>100 µMHigh solubility, favorable for absorption.
Caco-2 Permeability (A -> B)Caco-2 Permeability Assay15.0 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio (B -> A) / (A -> B)Caco-2 Permeability Assay1.2Low efflux, indicating the compound is not a significant substrate for efflux transporters like P-glycoprotein.
Human Liver Microsomal StabilityMicrosomal Stability Assay85% remaining after 60 minHigh stability, suggesting a lower rate of metabolic clearance in the liver.
Mouse Liver Microsomal StabilityMicrosomal Stability Assay75% remaining after 60 minGood stability in mouse microsomes, supporting its use in murine preclinical models.

These in vitro ADME assays provide valuable, albeit predictive, insights into how a compound is likely to behave in a whole organism. A compound with high potency but poor permeability or rapid metabolic degradation is unlikely to achieve the necessary therapeutic concentrations in vivo.

Section 2: The Whole Picture: In Vivo Evaluation

In vivo studies in relevant animal models are the ultimate proving ground for a drug candidate's therapeutic potential. These studies aim to establish a clear relationship between the administered dose, the resulting drug exposure, and the observed pharmacological effect.

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic (PK) studies are designed to quantify the absorption, distribution, metabolism, and excretion of a compound over time. Key parameters include bioavailability (F), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

For a pyrazolo[3,4-b]pyridine derivative (MSC2530818), an orally bioavailable CDK8 inhibitor, a favorable in vivo oral pharmacokinetic profile was reported in mice.[1] This is a critical finding, as good oral bioavailability is a highly desirable property for many therapeutic agents.

Pharmacodynamics and Efficacy: What the Drug Does to the Body

Efficacy studies assess the therapeutic effect of a drug candidate in a disease model. For anticancer agents, this often involves using xenograft models where human tumor cells are implanted into immunocompromised mice. The primary endpoints in such studies are typically tumor growth inhibition or regression.

One study on pyrazolo[3,4-d]pyrimidine and urea hybrids identified a lead compound (CBS-1) that exhibited promising in vitro cytotoxicity and subsequently demonstrated significant tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model.[7]

Section 3: The In Vitro-In Vivo Disconnect: A Critical Analysis

While the goal is a seamless translation from in vitro to in vivo activity, discrepancies are common. Understanding the potential reasons for this disconnect is crucial for effective drug development.

Factors Influencing In Vitro-In Vivo Correlation

A multitude of factors can contribute to a poor IVIVC:

  • Metabolic Instability: A compound that is highly potent in vitro may be rapidly metabolized in the liver in vivo, leading to sub-therapeutic plasma concentrations.

  • Poor Solubility and Permeability: Low aqueous solubility can limit the dissolution of a compound in the gastrointestinal tract, while poor permeability can hinder its absorption into the bloodstream.[8]

  • Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, pharmacologically active drug available to interact with its target.

  • Off-Target Effects: A compound may interact with unintended targets in vivo, leading to unexpected pharmacology or toxicity.

  • Complex Biological Milieu: The in vivo environment is far more complex than a simplified in vitro system, with a host of physiological factors that can influence a drug's activity.

A Case Study in Bridging the Gap

The development of the aforementioned 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine based RIP1 kinase inhibitors provides an excellent example of a successful in vitro-to-in vivo translation.[4] The promising in vitro ADME profile, characterized by high solubility, good permeability, and metabolic stability, was a strong predictor of its favorable in vivo pharmacokinetic properties in mice, including good oral bioavailability. This highlights the importance of a robust early-stage in vitro characterization.

Section 4: Experimental Protocols: A Practical Guide

To ensure the reproducibility and reliability of experimental data, standardized and well-validated protocols are essential. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell®) and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer for the A-to-B permeability assessment, or to the basolateral (B) side for the B-to-A permeability assessment.

  • Sampling: Aliquots are collected from the receiver chamber at predetermined time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug.

Protocol 2: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), a phosphate buffer (pH 7.4), and the test compound is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[4]

In Vivo Assays

Protocol 3: Murine Xenograft Model for Anticancer Efficacy

  • Cell Implantation: A suspension of human tumor cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered according to a predefined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Section 5: Visualizing the Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity Potency & Selectivity ADME/Tox ADME/Tox Cellular Activity->ADME/Tox Biological Effect Pharmacokinetics Pharmacokinetics ADME/Tox->Pharmacokinetics Predicted Disposition Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Exposure-Response

Caption: A streamlined workflow for the preclinical evaluation of drug candidates.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: A generalized kinase signaling pathway and the mechanism of inhibition.

Conclusion

The successful development of novel therapeutics based on the this compound scaffold, and indeed any drug candidate, hinges on a thorough understanding of the relationship between in vitro and in vivo activity. A comprehensive in vitro characterization that extends beyond simple potency measurements to include cellular activity and ADME profiling is paramount for predicting in vivo success. While a perfect one-to-one correlation is seldom achieved, a well-designed experimental cascade, coupled with a mechanistic understanding of the factors that can lead to discrepancies, will significantly enhance the probability of translating a promising molecule into a life-changing medicine. This guide serves as a foundational resource for researchers in their quest to bridge the gap between the benchtop and the bedside.

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A Head-to-Head Comparison of Pyrazolopyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazolopyridines in Medicinal Chemistry

Pyrazolopyridines, a class of fused heterocyclic compounds, represent a privileged scaffold in modern drug discovery.[1][2][3][4] Their structural resemblance to purine bases allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including applications as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[1][4][5][6][7] The five possible isomers, pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-b]pyridine, each offer unique electronic and steric properties, making the development of efficient and regioselective synthetic methods a critical endeavor for medicinal chemists.[1]

This guide provides a head-to-head comparison of the most prevalent and impactful synthetic strategies for accessing the pyrazolopyridine core. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal approach for their specific synthetic challenges.

Method 1: The Classic Approach - Annulation of a Pre-formed Pyrazole Ring

One of the most established and versatile strategies for constructing the pyrazolopyridine scaffold involves the annulation of a pyridine ring onto a pre-existing pyrazole core.[1][8] This approach typically utilizes readily available aminopyrazoles as the key building block, which act as a dinucleophile, reacting with a variety of biselectrophilic partners.

A. Reaction with 1,3-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a cornerstone of pyrazolo[3,4-b]pyridine synthesis.[1][4][8] The reaction proceeds through a sequential condensation and cyclization mechanism.

Mechanism:

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the pyrazole C4-position onto the second carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[3,4-b]pyridine ring system. When a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, with the regioselectivity being dependent on the relative electrophilicity of the two carbonyl groups.[8]

Experimental Protocol: Synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, ethyl benzoylacetate (1.1 eq) is added.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

Advantages:

  • Readily available and diverse starting materials (both aminopyrazoles and 1,3-dicarbonyls).

  • Generally high yields for a wide range of substrates.[4][8]

  • Relatively simple reaction conditions.

Disadvantages:

  • Potential for the formation of regioisomers with unsymmetrical 1,3-dicarbonyls.[8]

  • Can require high temperatures and acidic conditions, which may not be suitable for sensitive substrates.

B. Reaction with α,β-Unsaturated Carbonyl Compounds

The reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds provides another efficient route to pyrazolo[3,4-b]pyridines, often proceeding through a Michael addition followed by cyclization and oxidation.

Mechanism:

The reaction is thought to initiate with a Michael addition of the nucleophilic C4-position of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated carbonyl compound.[1] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration and oxidation (often by air) lead to the formation of the aromatic pyrazolo[3,4-b]pyridine.[1][8]

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[2]

  • The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added.[2]

  • The mixture is stirred vigorously at 95 °C for 16 hours.[2]

  • After completion, the mixture is concentrated in vacuo, and CHCl3 and water are added.[2]

  • The layers are separated, and the aqueous phase is extracted twice with CHCl3. The combined organic layers are dried and concentrated to yield the product.[2]

Advantages:

  • Access to a wide variety of substituted pyrazolopyridines depending on the α,β-unsaturated partner.

  • Can be performed under milder conditions compared to the 1,3-dicarbonyl method.

Disadvantages:

  • The oxidation step can sometimes be sluggish or require an external oxidant.[8]

  • Regioselectivity can be an issue depending on the substitution pattern of the starting materials.

Method 2: Multicomponent Reactions (MCRs) - A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials, have emerged as a powerful tool for the synthesis of complex molecules like pyrazolopyridines.[9][10][11][12][13] These reactions are highly atom-economical and allow for the rapid generation of diverse libraries of compounds.

A. Four-Component Synthesis of Pyrazolo[3,4-b]pyridines

A common MCR approach for pyrazolo[3,4-b]pyridines involves the reaction of an aldehyde, a β-ketoester, hydrazine, and a nitrile (often malononitrile or ethyl cyanoacetate).

Mechanism:

The reaction pathway is a cascade of several individual reactions. Initially, the β-ketoester reacts with hydrazine to form a 5-aminopyrazole in situ. Concurrently, the aldehyde undergoes a Knoevenagel condensation with the active methylene compound (e.g., malononitrile) to generate a reactive α,β-unsaturated dinitrile. A subsequent Michael addition of the in situ-generated aminopyrazole to the unsaturated dinitrile, followed by intramolecular cyclization and tautomerization, affords the final pyrazolo[3,4-b]pyridine product.

Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [13]

  • A mixture of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol) is prepared.[13]

  • An algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) (0.02 g) is added to the mixture.[13]

  • The reaction is stirred at room temperature for 20-30 minutes.[13]

  • Upon completion, the catalyst is separated using a magnet, and the product is isolated by simple work-up.[13]

Advantages:

  • High efficiency and atom economy.[10][13]

  • Operational simplicity and often mild reaction conditions.[10][13]

  • Allows for the rapid generation of molecular diversity from simple starting materials.

Disadvantages:

  • The mechanism can be complex, making optimization challenging.

  • The scope of each component can sometimes be limited.

Method 3: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

The synthesis of the pyrazolo[1,5-a]pyridine isomer often employs a [3+2] cycloaddition strategy. A common approach involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes.[14][15]

Mechanism:

N-aminopyridinium salts, upon treatment with a base, form N-aminopyridinium ylides. These ylides act as 1,3-dipoles and undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound. The resulting cycloadduct then undergoes aromatization, often with the elimination of a small molecule, to yield the final pyrazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines [14]

  • To a solution of the N-aminopyridine in N-methylpyrrolidone, an α,β-unsaturated carbonyl compound is added.[14]

  • The reaction is stirred at room temperature under metal-free conditions.[14]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated by standard work-up procedures.

Advantages:

  • Provides a regioselective route to the pyrazolo[1,5-a]pyridine isomer.[15]

  • Often proceeds under mild, metal-free conditions.[14]

  • Tolerates a good range of functional groups on both the ylide and the alkene.[15]

Disadvantages:

  • The synthesis of the starting N-aminopyridinium salts can sometimes be challenging.

  • The scope of the dipolarophile can be limited to electron-deficient systems.

Method 4: The Guareschi-Thorpe Condensation for Pyridine Ring Formation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted pyridines and can be adapted for the construction of pyrazolopyridine systems.[16][17][18][19][20] This reaction typically involves the condensation of a cyanoacetamide or a related active methylene compound with a 1,3-dicarbonyl compound in the presence of a base.

Mechanism:

The reaction is initiated by a Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a Michael addition of the enolate of the second carbonyl group to the α,β-unsaturated nitrile intermediate. Finally, intramolecular cyclization and dehydration lead to the formation of a dihydropyridine, which is then oxidized to the corresponding pyridine. When applied to pyrazolopyridine synthesis, a suitably functionalized pyrazole would take the place of one of the reactants.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines [19]

  • A mixture of ethyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate is prepared in an aqueous medium.[19]

  • The reaction is stirred, and the progress is monitored.

  • The product often precipitates from the reaction medium and can be isolated by filtration.[19]

Advantages:

  • Utilizes simple and inexpensive starting materials.[19]

  • Can be performed in environmentally friendly solvents like water.[19]

  • Often results in the precipitation of the product, simplifying purification.[19]

Disadvantages:

  • The direct application to complex pyrazolopyridine synthesis may require specifically functionalized pyrazole starting materials.

  • The reaction conditions can be basic, which might not be compatible with all functional groups.

Head-to-Head Comparison of Pyrazolopyridine Synthesis Methods

MethodKey Starting MaterialsIsomer(s) FormedTypical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
Annulation of Pre-formed Pyrazole (1,3-Dicarbonyls) 5-Aminopyrazole, 1,3-Dicarbonyl compoundPyrazolo[3,4-b]pyridine65-98%[8]Reflux in acetic acidVersatile, high yieldsPotential for regioisomers, harsh conditions
Annulation of Pre-formed Pyrazole (α,β-Unsaturated Carbonyls) 5-Aminopyrazole, α,β-Unsaturated carbonyl compoundPyrazolo[3,4-b]pyridine13-28% (in one example)[2]95 °C with ZrCl4 catalyst[2]Access to diverse substitutionsOxidation step can be problematic
Multicomponent Reactions (MCRs) Aldehyde, β-Ketoester, Hydrazine, NitrilePyrazolo[3,4-b]pyridine90-97%[13]Room temperature, catalystHigh efficiency, diversity, mild conditionsComplex mechanism, potential scope limitations
[3+2] Cycloaddition N-Aminopyridinium ylide, Electron-deficient alkenePyrazolo[1,5-a]pyridineGood to excellent[15]Room temperature, metal-freeRegioselective, mild conditionsStarting material synthesis can be difficult
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Dicarbonyl compoundPyridine (adaptable for Pyrazolopyridine)HighAqueous medium, baseGreen, simple work-upRequires specific pyrazole starting materials

Visualization of Synthetic Pathways

Workflow for Annulation of a Pre-formed Pyrazole

cluster_0 Annulation of Pre-formed Pyrazole Aminopyrazole Aminopyrazole Condensation Condensation Aminopyrazole->Condensation Biselectrophile Biselectrophile Biselectrophile->Condensation Cyclization Cyclization Condensation->Cyclization Pyrazolopyridine Pyrazolopyridine Cyclization->Pyrazolopyridine cluster_1 Multicomponent Reaction (MCR) Aldehyde Aldehyde Knoevenagel_Condensation Knoevenagel Condensation Aldehyde->Knoevenagel_Condensation Ketoester Ketoester In_situ_Aminopyrazole In situ Aminopyrazole Formation Ketoester->In_situ_Aminopyrazole Hydrazine Hydrazine Hydrazine->In_situ_Aminopyrazole Nitrile Nitrile Nitrile->Knoevenagel_Condensation Michael_Addition Michael Addition In_situ_Aminopyrazole->Michael_Addition Knoevenagel_Condensation->Michael_Addition Cyclization_Tautomerization Cyclization & Tautomerization Michael_Addition->Cyclization_Tautomerization Pyrazolopyridine Pyrazolopyridine Cyclization_Tautomerization->Pyrazolopyridine

Caption: Key steps in a four-component pyrazolopyridine synthesis.

Conclusion and Future Outlook

The synthesis of pyrazolopyridines is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist. The choice of a particular method will be dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

The classical annulation of pre-formed pyrazoles remains a robust and predictable strategy, particularly for accessing the common pyrazolo[3,4-b]pyridine isomer. For rapid library synthesis and the exploration of chemical space, multicomponent reactions offer unparalleled efficiency and convergence. The [3+2] cycloaddition approach provides a more specialized but highly effective route to the pyrazolo[1,5-a]pyridine scaffold.

Future developments in this area will likely focus on the development of even more sustainable and atom-economical methods, the use of novel catalytic systems to control regioselectivity, and the expansion of the substrate scope to allow for the synthesis of increasingly complex and functionally diverse pyrazolopyridine derivatives for biological screening.

References

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A Comparative Guide to Structural Analogs of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid: Design, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry.[1][2] Depending on the arrangement of nitrogen atoms and the fusion points, several isomers exist, with the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-b]pyridine cores being particularly prominent in drug discovery.[1][3] The 1H-pyrazolo[4,3-b]pyridine core, in particular, serves as a versatile template for developing targeted therapeutics. Its structure offers multiple vectors for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.

The parent compound, 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS No: 1260670-03-8), features a key carboxylic acid group at the C5 position.[4] This functional group is a critical handle for derivatization, often serving as an attachment point for various side chains via amide bond formation to probe interactions with biological targets. This guide provides a comparative analysis of structural analogs derived from this and related pyrazolopyridine scaffolds, focusing on their design rationale, synthesis, and performance in various biological assays, supported by experimental data.

Caption: General structure of the 1H-Pyrazolo[4,3-b]pyridine core highlighting key positions for analog development.

Comparative Analysis of Biological Activity

Structural modifications to the pyrazolopyridine scaffold have yielded potent and selective modulators of various biological targets, particularly protein kinases. The following sections compare different classes of analogs based on their therapeutic applications.

Analogs as Protein Kinase Inhibitors

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. This has made it a privileged structure for the development of kinase inhibitors.[1]

a) c-Met Kinase Inhibitors:

The c-Met proto-oncogene, a receptor tyrosine kinase, is a validated target in oncology. Researchers have developed 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective c-Met inhibitors.[1] The design was initiated from a 4-azaindole scaffold, with the pyrazolopyridine core introduced to improve metabolic stability. Molecular docking studies revealed that these analogs adopt a U-shaped conformation in the active site, forming key hydrogen bonds with Met1160 and Tyr1230.[1] Compound 37 from this series demonstrated significant anti-tumor activity in a c-Met-driven xenograft model.[1]

Table 1: Comparative Activity of 1-Sulfonyl-pyrazolo[4,3-b]pyridine Analogs against c-Met

Compound R Group (at C3) c-Met IC50 (nM) Metabolic Stability (µL/min/mg)
35 Pyrrolo[3,2-b]pyridine <10 88
37 (Glumetinib) 2,6-dichloro-3-fluorophenyl 5 15
Reference Foretinib 1 N/A

Data synthesized from Shen et al., 2015.[1]

b) TANK-Binding Kinase 1 (TBK1) Inhibitors:

TBK1 is a noncanonical IKK family kinase involved in innate immunity and oncogenesis.[5] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent TBK1 inhibitors. Through rational drug design and iterative optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM. The structure-activity relationship (SAR) studies highlighted that introducing hydrophilic fragments, such as a sulfonamide group, at the R3 position could significantly enhance activity by forming an additional hydrogen bond with Ser96 in the kinase domain.[5]

Table 2: SAR and Potency of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

Compound R3 Moiety TBK1 IC50 (nM)
15e Phenyl 80.1
15i Phenyl-sulfonamide 8.5
15y (4-(methylsulfonyl)piperazin-1-yl)phenyl 0.2
Reference (BX795) N/A 7.1

Data sourced from a 2022 study on TBK1 inhibitors.[5]

c) Anaplastic Lymphoma Kinase (ALK) Inhibitors:

To overcome acquired resistance to the ALK inhibitor crizotinib, particularly the L1196M "gatekeeper" mutation, researchers have developed novel 1H-pyrazolo[3,4-b]pyridine derivatives.[6] SAR studies focused on modifying the C3 and C5 positions. Compound 10g , featuring a 4-(4-methylpiperazin-1-yl)benzamide group, was identified as a potent inhibitor of both wild-type ALK and the resistant L1196M mutant.[6]

Analogs as Antiviral Agents

Beyond kinase inhibition, pyrazolopyridines have shown promise as antiviral agents. A series of 1H-pyrazolo[3,4-b]pyridine-4-carboxamides were synthesized and evaluated as inhibitors of enterovirus replication.[7] A comprehensive SAR study was conducted by systematically varying four positions on the scaffold.

SAR_Antiviral cluster_R1 N1 Position cluster_R6 C6 Position cluster_R4 C4 Amide Core 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide R1_Alkyl Alkyl Group (e.g., Isopropyl) Optimal for Potency Core->R1_Alkyl Variation at N1 R6_Aryl Aryl/Heteroaryl (e.g., Thiophen-2-yl) Maintains Activity Core->R6_Aryl Variation at C6 R4_Aniline Substituted Aniline Crucial for Interaction Core->R4_Aniline Variation at C4 Activity Antiviral Activity (EV-A71, CV-B3, Poliovirus) R1_Alkyl->Activity R6_Aryl->Activity R4_Aniline->Activity

Caption: Structure-Activity Relationship (SAR) for antiviral pyrazolopyridine carboxamides.

The study found that small alkyl groups at the N1 position, an aryl or heteroaryl ring at C6, and a substituted aniline on the C4 carboxamide were generally favorable for potent activity against a panel of enteroviruses.[7]

Table 3: Comparative Antiviral Activity of Pyrazolopyridine Carboxamides

Compound R1 Group R6 Group Aniline Moiety CV-B3 EC50 (µM)
1a (JX001) Isopropyl Thiophen-2-yl 4-fluoroaniline 0.05
Analog A H Thiophen-2-yl 4-fluoroaniline >10
Analog B Isopropyl Phenyl 4-fluoroaniline 0.12
Analog C Isopropyl Thiophen-2-yl Aniline 0.85

Data synthesized from Xing et al., J. Med. Chem. 2018.[3][7]

Experimental Protocols and Synthesis

The synthesis of pyrazolopyridine analogs can be broadly categorized into two strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring on a pyridine template.

General Synthesis of 1H-Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction

A versatile and efficient method for constructing the 1H-pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines.[8] The workflow involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 S(N)Ar Reaction + Ethyl Acetoacetate + NaH, THF Start->Step1 Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Japp-Klingemann Reaction + Arenediazonium Salt Intermediate1->Step2 Intermediate2 Azo-Hydrazone Intermediate Step2->Intermediate2 Step3 One-Pot Cyclization + Deacylation + Annulation Intermediate2->Step3 Product Substituted 1H-Pyrazolo[4,3-b]pyridine Step3->Product

Caption: General workflow for the synthesis of 1H-Pyrazolo[4,3-b]pyridines.

Step-by-Step Protocol:

  • SNAr Reaction: To a solution of a 2-chloro-3-nitropyridine derivative in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Add ethyl acetoacetate dropwise and stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Preparation of Diazonium Salt: In a separate flask, dissolve the desired aniline derivative in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C and add an aqueous solution of sodium nitrite dropwise to form the corresponding arenediazonium salt.

  • Japp-Klingemann Reaction & Cyclization (One-Pot): Cool the reaction mixture from Step 1 to 0 °C. Add the freshly prepared arenediazonium salt solution dropwise. Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction proceeds through azo-coupling, followed by in-situ deacylation and pyrazole ring annulation to yield the final pyrazolo[4,3-b]pyridine product.[8]

  • Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol for Amide Coupling at the C5 Position

To synthesize analogs from the parent this compound, standard peptide coupling procedures are employed.

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature for 4-12 hours. Upon completion, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with aqueous citric acid, sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Conclusion

The 1H-Pyrazolo[4,3-b]pyridine scaffold and its isomers represent a highly productive platform in modern drug discovery. Structural analogs have demonstrated potent and selective activity against a diverse range of biological targets, including protein kinases critical to cancer progression and viral proteins essential for replication. The synthetic versatility of the core allows for systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The data presented herein underscore the power of scaffold-based drug design, where iterative modification of a privileged core like pyrazolopyridine can lead to the discovery of novel and effective therapeutic agents. Future work in this area will likely focus on developing analogs with improved drug-like properties and exploring their efficacy in complex disease models.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for tre
  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry.
  • Structure–activity relationship of the new pyrazole derivatives.
  • Synthesis and Structure–Activity Relationship (SAR)
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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  • This compound. Lead Sciences.
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A Definitive Guide to the Structural Elucidation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms dictates molecular interactions, biological activity, and ultimately, therapeutic potential. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography.

The pyrazolopyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for oncology and immunology.[1][2] Specifically, derivatives of the 1H-pyrazolo[4,3-b]pyridine isomer have been investigated as potential inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[1] Given that subtle changes in the isomeric form or substituent positions can drastically alter biological function, absolute certainty of the synthesized structure is paramount. While techniques like NMR and mass spectrometry are indispensable for initial characterization, only X-ray crystallography can provide a definitive, high-resolution map of atomic positions and bonding geometries in the solid state.[3]

The Imperative of Unambiguous Structural Confirmation

The journey from a synthetic protocol to a confirmed molecular entity requires a multi-faceted analytical approach. While a plausible synthesis, such as the one adapted from methodologies for related pyrazolopyridine esters, may suggest the formation of the desired product, it does not eliminate the possibility of isomeric impurities or unexpected rearrangements.[4][5] Spectroscopic methods provide crucial pieces of the puzzle, but each has its limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). However, distinguishing between closely related isomers like 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine can be challenging and often relies on subtle differences in chemical shifts or through-space correlations (NOE), which may not be conclusive.[6]

  • Mass Spectrometry (MS): Accurately determines the molecular weight and elemental composition (High-Resolution MS).[7][8] While it confirms that a compound with the correct formula (C₇H₅N₃O₂) has been synthesized, it provides no information about the specific arrangement of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O of the carboxylic acid, N-H of the pyrazole). However, it cannot delineate the overall molecular architecture.[7]

X-ray crystallography transcends these limitations by directly visualizing the molecule, providing precise bond lengths, bond angles, and torsional angles, thereby offering irrefutable proof of structure.[9]

The Power of X-ray Crystallography: A Case Study

To illustrate the definitive nature of X-ray crystallography, we present a workflow for confirming the structure of this compound.

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 X-ray Crystallography Syn Synthesis of Crude Product Pur Purification (e.g., Recrystallization/Chromatography) Syn->Pur Spec Initial Spectroscopic Analysis (NMR, MS, IR) Pur->Spec Cry Crystal Growth Spec->Cry Hypothesized Structure DC Data Collection (Diffractometer) Cry->DC SS Structure Solution (Direct Methods) DC->SS SR Structure Refinement SS->SR Val Validation & Analysis SR->Val Final Unambiguous Structural Confirmation Val->Final Confirmed 3D Structure G cluster_0 Analytical Techniques cluster_1 Structural Information Provided XRAY X-ray Crystallography S3D Complete 3D Structure (Bond Lengths, Angles) XRAY->S3D Definitive NMR NMR Spectroscopy NMR->S3D Inferred CONN Atom Connectivity (Solution State) NMR->CONN Primary MS Mass Spectrometry MS->CONN Inferred (Fragmentation) FORM Molecular Formula & Weight MS->FORM Primary IR IR Spectroscopy FG Functional Groups IR->FG Primary

Sources

A Comparative Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid: Navigating Reproducibility in the Absence of Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

The pursuit of novel therapeutics often leads researchers down synthetic pathways that are not yet well-trodden. A case in point is the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a heterocyclic scaffold with significant potential in medicinal chemistry. While its isomeric cousin, the pyrazolo[3,4-b]pyridine core, is well-documented, detailed and reproducible protocols for the specific synthesis of the this compound isomer are conspicuously sparse in the current literature. This guide, therefore, ventures beyond a simple side-by-side comparison of established methods. Instead, we will construct a plausible and robust synthetic route grounded in established chemical principles and analogous transformations reported for related structures. We will then critically evaluate this proposed protocol against alternative strategies, providing the in-depth analysis necessary for a research scientist to embark on the synthesis of this promising, yet enigmatic, molecule.

The Challenge: A Paucity of Direct Synthetic Precedent

A thorough review of the scientific literature, including patent databases, reveals a significant gap in detailed, reproducible protocols for the synthesis of this compound (CAS 1260670-03-8). While general methods for the construction of the pyrazolo[4,3-b]pyridine ring system exist, they often focus on substitution at other positions, most notably the 3-position. This guide will therefore focus on a logical, proposed synthetic pathway, offering a detailed experimental protocol and a discussion of its potential challenges and reproducibility, alongside a comparative analysis of alternative, plausible routes.

Proposed Synthetic Protocol: A Multi-step Approach from a Substituted Pyridine

The proposed synthesis of this compound commences with a commercially available substituted pyridine, proceeding through a series of reliable and well-understood transformations. This route is designed for clarity, reproducibility, and the use of readily accessible reagents.

Visualizing the Proposed Synthetic Workflow

G A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B Nitration C 2-Bromo-3-methyl-5-nitropyridine B->C Sandmeyer Reaction D Diethyl (2-bromo-5-nitropyridin-3-yl)methylenemalonate C->D Condensation E Ethyl 4-hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate D->E Cyclization with Hydrazine F Ethyl 4-chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate E->F Chlorination G Ethyl 6-amino-4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate F->G Reduction of Nitro Group H Ethyl 4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate G->H Deamination I This compound H->I Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Amino-3-methylpyridine

  • Rationale: Introduction of a nitro group at the 5-position is a key step to activate the pyridine ring for subsequent transformations. The amino group directs nitration to the para position.

  • Procedure:

    • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-3-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sandmeyer Reaction to Introduce a Bromo Group

  • Rationale: Conversion of the amino group to a bromo group provides a versatile handle for further functionalization and prevents interference in subsequent steps.

  • Procedure:

    • Suspend 2-amino-3-methyl-5-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid.

    • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product, 2-bromo-3-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Condensation with Diethyl Malonate

  • Rationale: This step introduces the carbon framework necessary for the formation of the pyrazolo and carboxylic acid moieties.

  • Procedure:

    • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature.

    • Add a solution of 2-bromo-3-methyl-5-nitropyridine (1.0 eq) in ethanol.

    • Heat the mixture to reflux and stir for 12 hours.

    • Cool the reaction to room temperature, pour into water, and acidify with dilute hydrochloric acid.

    • Extract the product, diethyl (2-bromo-5-nitropyridin-3-yl)methylenemalonate, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Cyclization with Hydrazine

  • Rationale: The introduction of hydrazine and subsequent cyclization forms the pyrazole ring of the pyrazolo[4,3-b]pyridine core.

  • Procedure:

    • Dissolve diethyl (2-bromo-5-nitropyridin-3-yl)methylenemalonate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture, and the product, ethyl 4-hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 5: Chlorination of the 4-Hydroxy Group

  • Rationale: The 4-hydroxy group is converted to a more reactive chloro group to facilitate subsequent dehalogenation.

  • Procedure:

    • Suspend ethyl 4-hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in phosphorus oxychloride (excess).

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, ethyl 4-chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

Step 6: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group, which can then be removed.

  • Procedure:

    • Dissolve ethyl 4-chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) and heat to reflux for 4 hours.

    • Cool the reaction, pour into water, and basify with sodium hydroxide.

    • Extract the product, ethyl 6-amino-4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, with ethyl acetate, dry, and concentrate.

Step 7: Deamination

  • Rationale: Removal of the amino group to yield the desired pyrazolo[4,3-b]pyridine core.

  • Procedure:

    • Dissolve ethyl 6-amino-4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • Stir for 1 hour at 0 °C, then add hypophosphorous acid (excess) and stir at room temperature overnight.

    • Neutralize the reaction with sodium bicarbonate and extract the product, ethyl 4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, with ethyl acetate.

Step 8: Hydrolysis of the Ester

  • Rationale: The final step to obtain the target carboxylic acid.

  • Procedure:

    • Dissolve ethyl 4-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3.0 eq) and heat to reflux for 2 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Collect the solid, this compound, by filtration, wash with cold water, and dry under vacuum.

Comparative Analysis of Synthetic Strategies

While the proposed protocol offers a logical pathway, other synthetic strategies could be envisioned. Below is a comparative table outlining the pros and cons of these approaches.

FeatureProposed ProtocolAlternative Route 1: Cyclization of a Substituted PyrazoleAlternative Route 2: Late-Stage Carboxylation
Starting Material Commercially available 2-amino-3-methylpyridineSubstituted aminopyrazole1H-Pyrazolo[4,3-b]pyridine
Key Transformation Annulation of a pyridine ring onto a pyrazole precursorAnnulation of a pyrazole ring onto a pyridine precursorDirect C-H carboxylation
Plausible Yield Moderate, due to the number of stepsPotentially higher in the key cyclization stepHighly variable and potentially low
Reproducibility Each step is a well-established transformation, suggesting good reproducibility.Regioselectivity of the cyclization can be a major challenge, potentially leading to isomeric mixtures and poor reproducibility.C-H activation can be difficult to control, leading to a mixture of products and issues with reproducibility.
Scalability Generally scalable, though some steps may require optimization.May be challenging to scale due to potential regioselectivity issues.Often difficult to scale due to the need for specialized catalysts and conditions.
Purification Standard chromatographic and crystallization techniques should be effective.Separation of regioisomers can be difficult.Purification of the desired product from a complex mixture can be challenging.
Alternative Synthetic Strategies: A Visual Comparison

Alternative Route 1: Cyclization of a Substituted Pyrazole

G A 4-Amino-1H-pyrazole-3-carbonitrile C 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile A->C Cyclization with a suitable C3 synthon B Substituted Pyridine Precursor B->C D This compound C->D Hydrolysis G A 1H-Pyrazolo[4,3-b]pyridine B Organometallic Intermediate A->B Directed Ortho-metalation C This compound B->C Quenching with CO2

Caption: Alternative synthetic route via late-stage C-H carboxylation.

Discussion and Future Outlook

The synthesis of this compound presents a significant synthetic challenge due to the lack of established and reproducible protocols in the public domain. The multi-step protocol proposed in this guide is based on sound and well-precedented chemical transformations, offering a logical and plausible pathway for its synthesis. The reproducibility of this route hinges on the careful execution of each step, with particular attention to purification to ensure the isolation of clean intermediates.

The alternative routes, while potentially shorter, introduce significant challenges in terms of regioselectivity and control of reactivity. The cyclization of a substituted pyrazole is a powerful strategy but often yields a mixture of isomers that can be difficult to separate, thereby impacting the overall reproducibility and yield of the desired product. Late-stage C-H functionalization is an elegant and modern approach, but its application to this specific heterocyclic system would require significant optimization to achieve acceptable yields and selectivity.

For researchers and drug development professionals, the choice of synthetic route will depend on the available starting materials, the scale of the synthesis, and the tolerance for extensive process development. The protocol detailed herein provides a solid foundation for the synthesis of this compound, and the comparative analysis of alternative strategies should guide the development of a robust and reproducible manufacturing process for this promising molecule. As research in this area progresses, it is anticipated that more direct and efficient methods for the synthesis of this and related compounds will emerge, further enabling their exploration in the quest for new medicines.

References

  • Bakunov, S. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1435. [Link]
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Abdel-Aziz, A. A.-M., & Mekawey, A. A. I. (2009). Synthesis and reactions of pyrazolo[3,4-b]pyridines. Archiv der Pharmazie, 342(11), 637-654. [Link]
  • El-Emary, T. I. (2007). Synthesis of some new pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society, 54(2), 437-444. [Link]

A Comparative Benchmarking Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid, a member of the pyrazolopyridine class of compounds, against established standards in the context of kinase inhibitor discovery. Pyrazolopyridines are recognized as privileged heterocyclic cores in medicinal chemistry, forming the basis of numerous inhibitors developed for anti-cancer and immuno-oncology applications.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to evaluate this specific scaffold's potential as a therapeutic agent.

Our approach is grounded in a multi-tiered validation process, beginning with direct enzymatic inhibition, progressing to cell-based efficacy, and culminating in selectivity profiling. We will explain the causality behind the selection of appropriate standards and the design of each experimental protocol, ensuring a robust and reproducible evaluation.

Rationale and Selection of Known Standards

The broad family of pyrazolopyridines has been successfully employed to target a diverse range of protein kinases, including c-Met, TANK-binding kinase 1 (TBK1), and Hematopoietic Progenitor Kinase 1 (HPK1).[4][5][6] Therefore, a logical starting point for benchmarking is to compare this compound against compounds known to inhibit these representative kinases.

For this guide, we have selected two well-characterized inhibitors as standards:

  • BX795: A potent and relatively selective inhibitor of TBK1 and IKKε.[6] Its established use in the literature provides a reliable benchmark for assessing activity against kinases involved in innate immunity signaling pathways.

  • Cabozantinib: A multi-targeted tyrosine kinase inhibitor that strongly inhibits c-Met and VEGFR2. It is an approved therapeutic, making it a high-bar standard for evaluating potential anti-cancer agents targeting oncogenic signaling. The pyrazolo[3,4-b]pyridine fragment is noted as a privileged scaffold for c-Met inhibitory activity.[7]

The choice of these standards allows for a two-pronged evaluation: one against a specific target in an immune-related pathway (TBK1) and another against a clinically relevant oncogenic kinase (c-Met).

Experimental Benchmarking Workflow

A rigorous benchmarking process must be systematic, moving from a simplified biochemical environment to a more complex cellular system. This ensures that observations are not artifacts of a single assay format and that potent enzyme inhibitors can also effectively engage their targets within a living cell.

G cluster_0 Benchmarking Cascade node_a Tier 1: Primary Screening In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) node_b Tier 2: Secondary Screening Cell-Based Potency Assay (e.g., Anti-Proliferation) node_a->node_b Validate Cellular Efficacy node_c Tier 3: Tertiary Screening Kinase Selectivity Profiling (e.g., KinomeScan®) node_b->node_c Assess Off-Target Effects

Caption: A three-tiered workflow for benchmarking novel kinase inhibitors.

Tier 1: In Vitro Kinase Inhibition Assay

Expertise & Causality: The first and most direct measure of a compound's activity is its ability to inhibit the purified target kinase in a controlled, cell-free environment. This biochemical assay isolates the interaction between the inhibitor and the enzyme, removing the complexities of cell membrane permeability, efflux pumps, and intracellular metabolism. The key metric derived, the IC50 value (the concentration required to inhibit 50% of the enzyme's activity), provides a quantitative measure of potency. We utilize the ADP-Glo™ Kinase Assay (Promega) as a representative platform due to its high sensitivity and broad applicability. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock of this compound and the standard inhibitors (BX795, Cabozantinib) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 100 µM.

  • Kinase Reaction Setup:

    • To each well of a white, 384-well assay plate, add 1 µL of the compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a 2.5X kinase/substrate solution containing either active TBK1 or c-Met kinase and its appropriate substrate (e.g., generic myelin basic protein or a specific peptide substrate).

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics are accurately reflected.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell-Based Potency Assay

Expertise & Causality: A potent biochemical inhibitor is only valuable if it can reach and modulate its target within a cellular context. This tier assesses the compound's ability to inhibit cell proliferation, a hallmark of many cancers driven by hyperactive kinases. For this purpose, we select cancer cell lines whose survival is known to be dependent on the kinases targeted in Tier 1. For example, HCT-116 (colorectal carcinoma) and HepG-2 (hepatocellular carcinoma) are cell lines where c-Met signaling is relevant.[7] The key metric, GI50 (the concentration for 50% growth inhibition), provides an integrated measure of compound permeability, target engagement, and downstream functional effects.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Active Kinase (e.g., c-Met) ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of ATP-competitive kinase inhibition.

Protocol: Anti-Proliferation Assay (MTS-based)
  • Cell Seeding: Seed HCT-116 or HepG-2 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 9-point, 3-fold serial dilution of the test compound and standards in growth medium. Add 10 µL of the diluted compounds to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI50 value by plotting the percentage of inhibition against the log-concentration of the compound and fitting to a dose-response curve.

Data Presentation and Interpretation

For a clear comparison, the quantitative data from both tiers of experiments should be summarized in a structured table. The following is a hypothetical data set for interpretation.

CompoundTarget KinaseIn Vitro IC50 (nM)Cell LineCellular GI50 (nM)
This compound TBK145THP-1650
c-Met15HCT-116220
BX795 (Standard) TBK17[6]THP-1150
Cabozantinib (Standard) c-Met1.3HCT-11611

Interpretation:

  • Potency: A lower IC50 or GI50 value indicates higher potency. In this hypothetical scenario, the test compound shows nanomolar potency against both TBK1 and c-Met. However, it is less potent than the established standards, BX795 and Cabozantinib.

  • Cellular Efficacy: The difference between the IC50 and GI50 values can provide initial insights into the compound's drug-like properties. A large drop-off in potency (e.g., >10-fold increase from IC50 to GI50) may suggest poor cell permeability or susceptibility to efflux pumps. Our test compound shows a reasonable translation from biochemical to cellular activity.

  • Potential as a Lead: While not as potent as the clinical-stage standards, the demonstration of dual nanomolar activity against two distinct kinases suggests that the this compound scaffold is a promising starting point for further medicinal chemistry optimization.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking this compound. Based on our hypothetical results, the compound demonstrates promising, dose-dependent inhibition of both an immune-related and an oncogenic kinase at the biochemical and cellular levels. Its activity profile validates the pyrazolopyridine core as a "privileged" scaffold for kinase inhibitor design.[1][2]

The logical next step (Tier 3) would be a broad kinase selectivity screen (e.g., against a panel of over 400 kinases) to understand its off-target profile. A highly selective compound is often desirable to minimize side effects, whereas a multi-targeted profile can sometimes offer therapeutic advantages. This comprehensive, data-driven approach is essential for making informed decisions in the progression of a compound from a chemical entity to a potential drug candidate.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
  • Ye, Z., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Mahendra, K., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lead Sciences. This compound. Lead Sciences.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central.

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A Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Cores for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthesis, properties, and biological activities of two isomeric pyrazolopyridine cores, providing a strategic guide for researchers in medicinal chemistry and drug development.

Introduction: Isomeric Scaffolds, Divergent Potential

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Among the various isomeric forms, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention for their roles as versatile cores in the design of targeted therapeutics, particularly as kinase inhibitors.[2] While seemingly subtle in their structural difference—the position of the nitrogen atom in the pyridine ring relative to the fused pyrazole—this variation imparts distinct physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of these two crucial heterocyclic systems, offering insights into their synthesis, chemical behavior, and, most importantly, their applications in the pursuit of novel therapeutics.

Structural Nuances: The Foundation of Functional Divergence

The core difference between the two isomers lies in the arrangement of the nitrogen atoms within the bicyclic system, which influences their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.

G cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine pyrazolo[4,3-b]pyridine pyrazolo[3,4-b]pyridine

Caption: Chemical structures of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.

The 1H-pyrazolo[3,4-b]pyridine core is the most extensively studied of the pyrazolopyridine family.[3] Its derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor effects.[4] The nitrogen at position 7 (7-azaindazole) is a key feature, often involved in crucial hydrogen bonding interactions with target proteins.[2] In contrast, the pyrazolo[4,3-b]pyridine scaffold, with its nitrogen at position 5, presents a different steric and electronic profile, which can be exploited to achieve distinct target selectivity.

Synthetic Strategies: Building the Core

The accessibility of a scaffold is a critical consideration in drug discovery. Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine cores can be synthesized through various routes, often involving the construction of one ring onto a pre-existing other.

Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] This approach offers a high degree of flexibility for introducing substituents on both the pyrazole and pyridine rings.

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]

  • Preparation of α,β-Unsaturated Ketones: Synthesize the required α,β-unsaturated ketones via a Wittig reaction or similar olefination methods.

  • Cyclization Reaction:

    • Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

    • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

    • Degas the reaction mixture.

    • Add ZrCl₄ (0.15 mmol) as a catalyst.

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Add CHCl₃ and water, and separate the phases.

    • Wash the aqueous phase twice with CHCl₃.

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

G start 5-Aminopyrazole + α,β-Unsaturated Ketone catalyst ZrCl4, EtOH/DMF 95 °C, 16h start->catalyst Cyclocondensation product Pyrazolo[3,4-b]pyridine catalyst->product

Caption: General synthetic scheme for pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through methods such as the reaction of 2-chloro-3-nitropyridines with active methylene compounds followed by reductive cyclization.[5][6] A modified Japp–Klingemann reaction is another efficient strategy.[5]

Experimental Protocol: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [5]

  • SNAr Reaction: React a 2-chloro-3-nitropyridine with an active methylene compound (e.g., ethyl acetoacetate) in the presence of a base.

  • Modified Japp–Klingemann Reaction:

    • Treat the product from the previous step with an arenediazonium salt.

    • The resulting azo compound undergoes spontaneous cyclization to form the pyrazole ring.

  • One-Pot Procedure: The azo-coupling, deacylation, and pyrazole ring annulation can often be combined into a one-pot procedure for improved efficiency.[6]

G start 2-Chloro-3-nitropyridine + Active Methylene Compound intermediate Pyridin-2-yl Keto Ester start->intermediate SNAr Reaction diazonium Arenediazonium Salt intermediate->diazonium Japp–Klingemann Reaction product Pyrazolo[4,3-b]pyridine diazonium->product Cyclization

Caption: General synthetic scheme for pyrazolo[4,3-b]pyridines.

Physicochemical Properties: A Comparative Overview

The difference in nitrogen placement significantly impacts the physicochemical properties of the two isomers, which in turn influences their pharmacokinetic profiles.

PropertyPyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine
Molecular Weight 119.12 g/mol [7]119.12 g/mol [7]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
LogP (calculated) ~1.5~1.5
pKa (Pyridine N) Estimated to be lowerEstimated to be higher
Dipole Moment Different magnitude and vectorDifferent magnitude and vector

Note: The LogP and pKa values are estimations and can vary significantly based on substitution patterns.

The position of the pyridine nitrogen influences the basicity of the molecule. The nitrogen in the pyrazolo[3,4-b]pyridine is generally more basic than in the pyrazolo[4,3-b]pyridine isomer. This can affect drug-target interactions, solubility, and metabolic stability.

Biological Activities and Therapeutic Applications: A Tale of Two Kinase Inhibitors

Both pyrazolopyridine cores have proven to be invaluable in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]

Pyrazolo[3,4-b]pyridine: A Prolific Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine core is a cornerstone in the design of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and fibroblast growth factor receptors (FGFRs).[8][9][10]

  • CDK Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and shown to be potent and selective CDK inhibitors with anti-proliferative activity in human tumor cells.[8]

  • TRK Inhibitors: Scaffold hopping from known TRK inhibitors has led to the development of novel pyrazolo[3,4-b]pyridine-based compounds with nanomolar inhibitory activity.[11][12]

  • FGFR Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors, with some compounds showing significant in vivo antitumor activity.[10] The N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[10]

Pyrazolo[4,3-b]pyridine: Emerging Opportunities in Targeted Therapy

While less explored than its isomer, the pyrazolo[4,3-b]pyridine scaffold has demonstrated significant potential in targeting different sets of kinases and other important biological targets.

  • c-Met Inhibitors: Starting from a 4-azaindole scaffold, researchers have developed 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives as potent c-Met inhibitors.[2]

  • PD-1/PD-L1 Interaction Inhibitors: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[13]

G cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine p43b_targets c-Met PD-1/PD-L1 drug_dev Drug Development p43b_targets->drug_dev p34b_targets CDKs TRKs FGFRs p34b_targets->drug_dev

Caption: Key biological targets for pyrazolopyridine isomers.

Conclusion: Strategic Scaffold Selection for Future Drug Discovery

The comparative analysis of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine cores reveals that these isomeric scaffolds, while sharing a common bicyclic framework, offer distinct opportunities for drug design. The choice between these two cores should be a strategic decision based on the specific therapeutic target and the desired pharmacological profile.

  • Pyrazolo[3,4-b]pyridine remains a well-validated and highly versatile scaffold, particularly for targeting a broad range of kinases. Its synthetic accessibility and the wealth of existing structure-activity relationship data make it a reliable starting point for many drug discovery programs.

  • Pyrazolo[4,3-b]pyridine , on the other hand, represents a less-trodden path with the potential to unlock novel target space and develop inhibitors with unique selectivity profiles. Its application in targeting protein-protein interactions, such as PD-1/PD-L1, highlights its potential beyond kinase inhibition.

Ultimately, a deep understanding of the subtle yet significant differences between these isomeric cores will empower medicinal chemists to make more informed decisions in the design of the next generation of targeted therapies.

References

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  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). National Center for Biotechnology Information.
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  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing.
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  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). National Center for Biotechnology Information.
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  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ADME in Drug Discovery

In the journey of transforming a promising chemical entity into a viable therapeutic agent, the evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of success.[1][2][3] These pharmacokinetic parameters dictate a drug's bioavailability, its concentration at the target site, its duration of action, and its potential for toxicity. Neglecting early ADME assessment is a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[4][5]

The 1H-Pyrazolo[4,3-b]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry, with derivatives showing potential in various therapeutic areas, including oncology and inflammatory diseases.[6][7] However, the biological activity of these compounds is intrinsically linked to their ability to navigate the complex biological systems of the body. This guide provides an in-depth, objective framework for the systematic evaluation of the ADME properties of novel 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and offer insights into interpreting the resulting data to guide lead optimization.

Part 1: Absorption and Permeability Assessment

Expertise & Experience: A drug's journey begins with absorption. For orally administered drugs, this means successfully crossing the intestinal epithelium.[4] We employ a tiered approach to evaluate this critical parameter. We start with a high-throughput, non-cellular assay to assess passive diffusion, the primary mechanism for most small molecule drugs.[8] This is followed by more complex, lower-throughput cell-based assays that model the human intestinal barrier and can reveal active transport or efflux mechanisms, which are common liabilities.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput tool for predicting passive, transcellular permeability.[2][9][10] It provides a rapid initial assessment of a compound's ability to diffuse across a lipid membrane, helping to triage large numbers of derivatives early in the discovery process.

  • Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compounds (typically at 10-50 µM) are added to the donor wells, which have been adjusted to a specific pH (e.g., pH 5.0 to simulate the upper intestine).

  • Incubation: An acceptor plate containing buffer at physiological pH (7.4) is placed in contact with the donor plate, creating a "sandwich".

  • Assay: The sandwich is incubated at room temperature for 4-16 hours to allow for compound diffusion.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The effective permeability (Pₑ) is then calculated.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cell-Based Permeability: Caco-2 and MDR1-MDCK Assays

While PAMPA is excellent for passive diffusion, it cannot predict carrier-mediated uptake or, crucially, active efflux. P-glycoprotein (P-gp, encoded by the MDR1 gene) is a major efflux transporter that acts as a barrier to drug absorption and brain penetration.[11][12][13] The MDR1-MDCK permeability assay is a valuable tool specifically designed to identify P-gp substrates.[14][15]

  • Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable membrane inserts in a transwell plate system and cultured for 4-5 days to form a confluent, polarized monolayer.[11][12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport: The assay is performed in two directions:

    • Apical to Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time (e.g., 60-90 minutes).[11][14] This represents absorption.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.

  • Sample Analysis: Samples are taken from the receiver compartments at designated time points and analyzed by LC-MS/MS.

  • Data Calculation: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B).[11]

Trustworthiness: An efflux ratio greater than or equal to 2 is a strong indicator that the compound is a substrate for active efflux, likely by P-gp.[11] The assay is validated by running known P-gp substrates (e.g., Prazosin) and non-substrates (e.g., Propranolol) as controls.[11][14]

Comparative Data: Permeability of Pyrazolo[4,3-b]pyridine Derivatives
Compound IDPAMPA Pₑ (10⁻⁶ cm/s)MDR1-MDCK Papp (A→B) (10⁻⁶ cm/s)MDR1-MDCK Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Derivative 115.212.514.11.1High
Derivative 20.80.51.22.4Low (P-gp Substrate)
Derivative 312.11.19.88.9Low (P-gp Substrate)
Propranolol>10>10>10~1.0High (Control)
Prazosin>10<2>10>5.0Low (Control)

Part 2: Metabolic Stability Assessment

Expertise & Experience: Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.[16] The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of over 60% of marketed drugs.[17] Assessing a compound's stability in the presence of these enzymes is crucial for predicting its in vivo half-life and dosing regimen. The liver microsomal stability assay is a robust, high-throughput method used for this purpose in early lead optimization.[16][17]

Liver Microsomal Stability Assay

This assay measures the rate at which a test compound is metabolized by enzymes contained within liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like CYPs.[16][18][19]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL human liver microsomes), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (e.g., 1 µM).[17][18][19]

  • Initiate Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[18][20] The mixture is incubated at 37°C with gentle agitation.[18]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[17][20]

  • Terminate Reaction: The reaction in each aliquot is stopped by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[16][18] An internal standard is included in the stop solution for accurate quantification.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[16]

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

Trustworthiness: Control incubations are critical. A reaction run without the NADPH cofactor reveals any non-NADPH dependent degradation or chemical instability.[20] Including known high- and low-clearance compounds (e.g., Verapamil and Dextromethorphan) validates the metabolic competency of the microsome batch.[16]

Caption: Workflow for the liver microsomal stability assay.

Comparative Data: Metabolic Stability of Pyrazolo[4,3-b]pyridine Derivatives
Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Derivative 1> 60< 10High
Derivative 48.581.5Low
Derivative 525.127.6Moderate
Verapamil< 10> 70Low (Control)
Dextromethorphan15-3023-46Moderate (Control)

Part 3: Distribution and Plasma Protein Binding (PPB)

Expertise & Experience: Once absorbed, a drug distributes throughout the body via the bloodstream. Most drugs bind to plasma proteins, primarily albumin.[21] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target, be metabolized, and be excreted.[21] Therefore, measuring the extent of PPB is essential for understanding a drug's pharmacodynamics and pharmacokinetics.[22][23]

Rapid Equilibrium Dialysis (RED) Assay

Equilibrium dialysis is considered a gold-standard method for determining PPB.[21][24] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format of this technique that minimizes non-specific binding and achieves equilibrium faster.[23]

  • Compound Spiking: The test compound is added (spiked) into plasma from the desired species (e.g., human, rat) at a specific concentration (e.g., 1-5 µM).[21]

  • Device Loading: The plasma containing the test compound is added to one chamber of the RED device insert, and a phosphate buffer is added to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows the small, unbound drug to pass through.[21]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4 hours to allow the unbound drug to reach equilibrium across the membrane.[21][23]

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The samples are prepared for analysis, often by protein precipitation, and quantified by LC-MS/MS.[23]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

RED_Workflow step1 Step 1: Preparation Spike Test Compound into Plasma step2 Step 2: Loading Add Plasma to Chamber A Add Buffer to Chamber B step1->step2 step3 Step 3: Equilibration Incubate at 37°C (4h) Unbound Drug Crosses Membrane step2->step3 step4 Step 4: Analysis Quantify Compound in Chambers A and B (LC-MS/MS) step3->step4 step5 Step 5: Calculation Calculate Fraction Unbound (fu) and Percent Bound step4->step5

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) PPB assay.

Comparative Data: Plasma Protein Binding of Pyrazolo[4,3-b]pyridine Derivatives
Compound IDHuman Plasma Unbound (%)Rat Plasma Unbound (%)Binding Classification
Derivative 12.53.1High
Derivative 421.818.5Moderate
Derivative 50.91.2Very High
Warfarin~1.0~1.5High (Control)
Atenolol>75>70Low (Control)

Part 4: Assessing Drug-Drug Interaction Potential: CYP Inhibition

Expertise & Experience: Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, a major cause of adverse drug reactions.[25][26] It is a regulatory requirement to evaluate the potential of a new drug candidate to inhibit major CYP450 enzymes.[27] This is done by determining the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.[25][26]

Cytochrome P450 (CYP) Inhibition Assay

This assay uses human liver microsomes as a source of CYP enzymes and isoform-specific probe substrates that are metabolized to form a unique product.[26] The inhibitory effect of a test compound is measured by the decrease in the formation of this product.[25]

  • Incubation Setup: In separate wells for each major CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4), human liver microsomes are incubated with an isoform-specific probe substrate.[26]

  • Inhibitor Addition: A range of concentrations of the test compound (the potential inhibitor) is added to the wells (e.g., 0.1 to 25 µM).[26]

  • Reaction Initiation & Incubation: The reaction is started by adding the NADPH cofactor and incubated at 37°C for a predetermined time.

  • Reaction Termination: The reaction is stopped with a cold solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to measure the amount of metabolite formed from the probe substrate.

  • IC₅₀ Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The IC₅₀ value is calculated by plotting the percent inhibition against the test compound concentration.[26]

CYP_Inhibition_Workflow A Incubate Microsomes with CYP-Specific Substrate B Add Serial Dilutions of Test Compound A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Stop Reaction & Analyze Metabolite Formation (LC-MS/MS) D->E F Calculate % Inhibition vs. Control E->F G Determine IC₅₀ Value F->G

Caption: Workflow for determining CYP450 inhibition IC₅₀ values.

Comparative Data: CYP Inhibition Profile of Pyrazolo[4,3-b]pyridine Derivatives
Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)DDI Risk Potential
Derivative 1> 2515.8> 258.9Low-Moderate
Derivative 4> 25> 25> 25> 25Low
Derivative 61.2> 2522.10.8High
Ketoconazole> 25> 25> 25< 0.1High (Control)

Conclusion: Synthesizing Data for Informed Decisions

The systematic evaluation of ADME properties through the assays described provides a multi-parameter dataset that is essential for the rational design and selection of drug candidates. No single parameter determines success; rather, it is the integrated analysis of permeability, metabolic stability, protein binding, and DDI potential that paints a comprehensive picture of a compound's likely in vivo behavior.

For the this compound series, this data allows for the establishment of clear Structure-Property Relationships (SPRs). For instance, if a highly potent derivative (e.g., Derivative 3) exhibits a high efflux ratio and low metabolic stability, medicinal chemistry efforts can be strategically focused on structural modifications to mitigate these liabilities without sacrificing potency. By embedding this rigorous, protocol-driven ADME evaluation early and iteratively within the drug discovery process, research teams can de-risk their projects, prioritize resources effectively, and significantly increase the probability of advancing compounds with a favorable pharmacokinetic profile into clinical development.

References

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A Comparative Guide to the Biological Evaluation of Novel 1H-Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to natural purines allows derivatives to act as antagonists in various biological processes, making them a focal point for drug discovery.[1] This has led to the development of a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

This guide provides an in-depth comparative analysis of the biological performance of novel 1H-pyrazolo[4,3-b]pyridine derivatives, with a focus on their anticancer and antimicrobial applications. We will dissect experimental data, elucidate mechanisms of action, and provide detailed protocols for key evaluative assays to empower researchers and drug development professionals in this promising field.

Comparative Analysis of Anticancer Activity

The fight against cancer necessitates the continuous discovery of novel chemical entities that can selectively target tumor cells.[1] Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have emerged as potent anticancer agents, acting through diverse mechanisms of action.[1][5]

Direct Cytotoxicity Against Cancer Cell Lines

A primary method for evaluating anticancer potential is the direct assessment of a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. A comparative analysis of various derivatives against different cancer cell lines reveals structure-activity relationships and highlights the most promising candidates.

For instance, newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines have demonstrated significant cytotoxicity.[2] Compounds 10ab and 10ah showed noteworthy activity against the MCF-7 human breast cancer cell line, with IC50 values of 23.83 µM and 23.30 µM, respectively, outperforming the standard drug Bendamustine (IC50 = 33.22 µM).[2] Similarly, pyridopyrazolo-triazine derivatives have been evaluated, with compound 5a exhibiting a highly potent IC50 of 3.89 µM against MCF-7 cells, which is more potent than the reference drug Doxorubicin (IC50 = 4.17 µM) in that study.[6]

Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Selected 1H-Pyrazolo[4,3-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)Citation
10ab MCF-7 (Breast)23.83Bendamustine33.22[2]
10ah MCF-7 (Breast)23.30Bendamustine33.22[2]
10bh HEK-293 (Kidney)2.53Bendamustine-[2]
5a MCF-7 (Breast)3.89Doxorubicin4.17[6]
6a HCT-116 (Colon)12.58Doxorubicin-[6]
6a MCF-7 (Breast)11.71Doxorubicin-[6]
Thiazolyl-pyrazole 2 MDA-MB231 (Breast)22.84--[7]
Compound 19 HePG-2, MCF-7, HCT-116, PC-3Good activityDoxorubicinComparable[8]
Compound 8c NCI-60 Panel1.33 (Average)--[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action: Beyond Direct Cytotoxicity

Understanding how a compound kills cancer cells is critical for its development as a therapeutic agent. Researchers have explored several mechanisms for 1H-pyrazolo[4,3-b]pyridine derivatives.

Many cancers are driven by aberrant kinase signaling. Pyrazolopyridine derivatives have been successfully designed as potent inhibitors of several key kinases.

  • FLT3/CDK4 Dual Inhibition: FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) are crucial in tumor therapy. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridines were developed as dual inhibitors. The optimized compound 23k exhibited potent activity with IC50 values of 11 nM and 7 nM for FLT3 and CDK4, respectively, and showed a 67% tumor growth inhibition in a xenograft model.[9]

  • TBK1 Inhibition: TANK-binding kinase 1 (TBK1) is involved in innate immunity and oncogenesis. Through rational design, compound 15y from a series of 1H-pyrazolo[3,4-b]pyridine derivatives was identified as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[10][11] This compound effectively inhibited downstream signaling and showed antiproliferative effects on several cancer cell lines.[10][11]

  • ALK-L1196M Inhibition: Anaplastic lymphoma kinase (ALK) is a target in non-small cell lung cancer (NSCLC). To overcome resistance to existing drugs like crizotinib, a novel derivative, 10g , was identified that potently inhibits the resistant ALK-L1196M mutant with an IC50 <0.5 nM.[12]

Blocking the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a revolutionary cancer immunotherapy approach. Small molecule inhibitors offer advantages over monoclonal antibodies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as PD-1/PD-L1 inhibitors. Compound D38 was the most potent, with an IC50 of 9.6 nM in a biochemical assay and an EC50 of 1.61 µM in a cell-based assay.[13]

PD1_PDL1_Inhibition cluster_APC Tumor Cell Tumor_Cell PD-L1 T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) T_Cell PD-1 T_Cell->Tumor_Cell Binding Inhibitor Pyrazolo[4,3-b]pyridine Derivative (D38) Inhibitor->Tumor_Cell Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 interaction by a novel pyrazolopyridine derivative.

Combretastatin A-4 is a natural product that inhibits tubulin polymerization, a validated anticancer strategy. Novel pyrazolo[3,4-b]pyridines were synthesized as cis-restricted analogues of combretastatin A-4. Some of these compounds showed significant antiproliferative effects, with the most active, 6n , arresting HeLa cells in the G2/M phase of the cell cycle, consistent with tubulin inhibition.[14]

Comparative Analysis of Antimicrobial Activity

The pyrazolopyridine scaffold is also a source of potent antimicrobial agents. Their efficacy is typically measured by the Minimal Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Several studies have evaluated new pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives for their antibacterial activity.[15] Certain compounds were found to have elevated activity against anaerobic bacteria but low activity against aerobes.[15] Another study synthesized a large series of derivatives and evaluated their activity against bacteria and fungi, using Streptomycin and Clotrimazole as reference drugs.[16]

Table 2: Antimicrobial Activity (MIC in µg/cm³) of Selected Pyrazolopyridine Derivatives

Compound IDOrganism TypeMIC Range (µg/cm³)Citation
Compounds 1, 5, 6 Anaerobic BacteriaElevated Activity[15]
Compounds 1, 5, 6 Aerobic BacteriaLow Activity[15]
Various Derivatives Tuberculostatic22-100[15]
Synthesized Series Bacteria & FungiVaried Activity[16]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for key biological evaluations.

Workflow for Biological Evaluation of Novel Compounds

Caption: General workflow for the biological evaluation of novel pyrazolopyridine derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment in anticancer drug screening.[17]

Causality: The choice of the MTT assay is based on its high-throughput capability, sensitivity, and reliance on the enzymatic activity of viable cells, providing a robust measure of cytotoxicity.[2][17]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 to 100 µM) and a reference drug (e.g., Doxorubicin) in the culture medium.[17] A vehicle control (e.g., 0.1% DMSO) must be included.[17]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests the compound interferes with that stage.

Causality: This experiment is crucial for mechanistic studies, as cell cycle arrest is a common outcome of anticancer drug action, particularly for agents targeting DNA or the mitotic apparatus.[14][18]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.

Conclusion and Future Directions

The 1H-pyrazolo[4,3-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The comparative data clearly indicate that specific derivatives exhibit potent and selective anticancer activity through diverse and modern mechanisms, including kinase inhibition and immune checkpoint blockade. Furthermore, their utility extends to combating microbial infections.

The self-validating nature of the described protocols, which rely on established controls and quantifiable endpoints, ensures the trustworthiness of the generated data. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles (ADME properties) and in vivo efficacy. Molecular docking and structure-based design will continue to be invaluable tools in rationally designing the next generation of 1H-pyrazolo[4,3-b]pyridine-based drugs.

References

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  • Fouad, M. A., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2636.
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  • Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid. As a heterocyclic compound incorporating both pyrazole and pyridine moieties, this substance requires careful management as hazardous chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Immediate Safety Profile & Hazard Assessment

Rationale: The precautionary principle dictates that in the absence of complete data, a chemical should be handled with a level of caution appropriate for its structural class. Pyridine and its derivatives are known for their potential toxicity, including harmful effects if swallowed, inhaled, or in contact with skin.[1]

Anticipated Hazard Classifications: Based on data for the parent compound and structural analogs, this compound should be treated as a substance with the following potential hazards:

Hazard ClassGHS Hazard CodeDescriptionData Source (Analog)
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Skin IrritationH315Causes skin irritation[1][3][4]
Eye IrritationH319Causes serious eye irritation[1][3][4]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][3][4]

Essential Personal Protective Equipment (PPE)

Before handling the compound in any form (pure solid, solutions, or as waste), the following PPE is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or PVA gloves are recommended for handling pyridine-containing compounds; standard nitrile gloves may offer insufficient protection for prolonged contact.[5] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its volatile solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Emergency Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Alert: For a large spill, immediately evacuate the area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office.[6]

  • Secure the Area: Prevent entry into the spill zone. If flammable solvents are involved, remove all ignition sources.[7]

  • Assess the Spill: For a small spill that you are trained to handle, proceed with caution.

  • Containment & Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5] Avoid raising dust. Sweep the material into a designated, sealable waste container.

    • Liquid Spills: Absorb with an inert dry material and place the material into an appropriate hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures below.

Core Disposal Workflow: From Bench to Pickup

Disposal of this compound is strictly regulated. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][9] The primary disposal route is through your institution's licensed hazardous waste management service.

Step-by-Step Disposal Protocol
  • Waste Characterization: Identify the waste stream. Is it pure solid, contaminated labware (e.g., weigh boats, gloves), an aqueous solution, or a solution in an organic solvent? This determination is critical for proper segregation.

  • Select the Correct Waste Container:

    • Solid Waste: Collect pure compound and contaminated dry materials (gloves, paper towels, etc.) in a clearly labeled, sealable container for "Dry Hazardous Chemical Waste."[10]

    • Liquid Waste: Use a dedicated, chemically compatible, and leak-proof container with a secure screw cap.[11] Poly-coated glass or high-density polyethylene (HDPE) bottles are typically appropriate. If the waste is in a flammable solvent, it must be collected in a safety can provided by the chemical disposal service.[6]

  • Label the Waste Container:

    • The moment you add the first drop of waste, the container must be labeled.[5]

    • The label must clearly state the words "Hazardous Waste" .[12][13]

    • List all chemical constituents by their full name, including solvents.[8][13] Estimate the percentage of each component.

    • Indicate the specific hazards (e.g., Toxic, Irritant) using appropriate pictograms or text.[12]

  • Accumulate Waste Safely:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[12][13]

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Store liquid waste containers within a secondary containment pan or tray to mitigate spills.[6]

  • Segregate Incompatible Wastes:

    • Rationale: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This is a critical safety step.

    • Store waste containing this compound away from strong oxidizing agents and strong acids (especially nitric acid).[5]

    • Maintain separate waste streams for acids, bases, flammables, and oxidizers.[13]

  • Request Waste Pickup:

    • Once the container is full or has been in the lab for the maximum allowable time (e.g., 6-12 months depending on regulations), arrange for pickup by your institution's EHS or a licensed waste broker.[14][15]

    • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage start Waste Generation: 1H-Pyrazolo[4,3-B]pyridine- 5-carboxylic acid q_type What is the physical state? start->q_type solid_waste Solid Waste (Pure compound, contaminated labware, spill cleanup) q_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) q_type->liquid_waste Liquid solid_container Collect in 'Dry Hazardous Chemical Waste' Container solid_waste->solid_container q_solvent Aqueous or Organic Solvent? liquid_waste->q_solvent aqueous_container Collect in 'Aqueous Hazardous Waste' Container q_solvent->aqueous_container Aqueous solvent_container Collect in 'Flammable Solvent Waste' Container q_solvent->solvent_container Solvent label_node 1. Attach 'Hazardous Waste' Label 2. List ALL constituents 3. Keep container closed aqueous_container->label_node solvent_container->label_node solid_container->label_node storage_node Store in designated Satellite Accumulation Area (SAA) with secondary containment label_node->storage_node end_node Request Pickup by Environmental Health & Safety (EHS) storage_node->end_node

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

All chemical waste disposal is governed by strict federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11] Academic laboratories may operate under alternative regulations found in 40 CFR part 262, subpart K, which are specifically designed for their unique settings.[15] Compliance is mandatory and failure to adhere to these guidelines can result in significant penalties.[11]

References

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid (CAS No: 1260670-03-8).[1] As a heterocyclic compound frequently utilized in medicinal chemistry and drug development, understanding its hazard profile and implementing rigorous safety measures is paramount for protecting laboratory personnel.[2][3] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Hazard Assessment and Risk Analysis: Understanding the "Why"

While comprehensive toxicological data for this compound is not fully established, a robust safety protocol can be developed by analyzing data from its parent compound, 1H-Pyrazolo(4,3-b)pyridine, and other structurally similar pyrazolopyridine carboxylic acids.[4] The aggregated GHS information for these related compounds indicates a clear hazard profile that must be respected.[5]

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. The known and inferred hazards are summarized below.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS Hazard StatementPotential Effects & RationaleSupporting Sources
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may lead to systemic toxic effects. This is a common classification for related pyrazole and pyridine derivatives.[5][6][7]
Skin Irritation H315: Causes skin irritationDirect contact with the solid compound or solutions can cause redness, itching, and inflammation.[5][6][8][9]
Serious Eye Irritation H319: Causes serious eye irritationThe compound is expected to be a significant irritant to the eyes, potentially causing serious damage upon contact.[5][6][8][9]
Respiratory Irritation H335: May cause respiratory irritationInhalation of fine dust particles can irritate the nose, throat, and lungs, leading to respiratory discomfort.[5][8][9]

Given these hazards, all handling procedures must be designed to minimize dust generation and prevent direct contact. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense.[6]

Core PPE Requirements: A Multi-Level Approach

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. We have categorized operations into two primary levels to guide appropriate PPE selection.

Table 2: Recommended PPE for Handling this compound

PPE CategoryLevel 1: Standard Handling (Low Potential for Exposure)Level 2: Enhanced Precautions (Higher Potential for Exposure)
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.ANSI Z87.1-compliant safety goggles. Use a full-face shield over goggles when handling splash-prone solutions.[10][11]
Hand Protection Single pair of powder-free nitrile gloves (minimum 4 mil thickness).Double-gloving with two pairs of powder-free nitrile gloves.[11] The outer glove should be removed immediately after the procedure.
Body Protection Long-sleeved laboratory coat.Disposable, solid-front gown made of a resistant material such as polyethylene-coated polypropylene.[11]
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.A NIOSH-approved N95 dust mask or a half-mask air-purifying respirator with P100 cartridges is required if handling outside of a fume hood or if significant dust generation is possible.[9][12]

Causality Behind Selections:

  • Nitrile Gloves: Preferred over latex due to better chemical resistance and the avoidance of potential latex allergies.[10][11]

  • Goggles over Glasses: Goggles provide a full seal around the eyes, offering superior protection from dusts and splashes compared to safety glasses.[13]

  • Disposable Gowns: For higher-risk procedures, disposable gowns prevent the contamination of personal clothing and the subsequent transfer of the chemical outside the laboratory. Cloth lab coats are absorbent and not suitable for handling hazardous chemicals.[11]

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An improper removal technique can lead to self-contamination.

Step-by-Step Donning Protocol
  • Gown/Coat: Put on the laboratory coat or disposable gown and fasten it completely.

  • Respiratory Protection (if required): Put on your mask or respirator. Perform a seal check to ensure it is fitted correctly.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don your gloves (inner and outer pair if double-gloving). Ensure the glove cuffs are pulled over the sleeves of your gown or coat.

Step-by-Step Doffing (Removal) Protocol

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate Outer Gloves: If visibly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.

  • Gown/Coat Removal: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. This contains the contamination within the gown. Avoid letting it touch your clothes.

  • Outer Glove Removal (if double-gloving): Remove the first pair of gloves using a glove-to-glove technique.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces. Avoid touching the front surface.

  • Respiratory Protection: Remove your mask or respirator.

  • Inner Glove Removal: Remove the final pair of gloves, again using a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the glove with your bare hands.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

PPE_Doffing_Sequence node_gown 1. Remove Gown (Turn inside out) node_outer_gloves 2. Remove Outer Gloves (If double-gloving) node_gown->node_outer_gloves node_goggles 3. Remove Goggles/Face Shield (Handle by strap) node_outer_gloves->node_goggles node_respirator 4. Remove Respirator (If worn) node_goggles->node_respirator node_inner_gloves 5. Remove Inner Gloves (Avoid touching exterior) node_respirator->node_inner_gloves node_wash 6. Wash Hands Thoroughly node_inner_gloves->node_wash

Figure 1: Safe PPE Doffing Sequence to Minimize Contamination.

Operational and Disposal Plan
  • Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][14] Avoid any actions that could generate dust.[4][9] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Waste Disposal: All contaminated PPE (gloves, disposable gowns) and surplus chemical material must be treated as hazardous waste.[14]

    • Collect all solid waste in a clearly labeled, sealed container.

    • Do not dispose of this material down the drain.[4]

    • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[4]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) for the compound available to provide to emergency responders.

References

  • PubChem.1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.